Diphenyl disulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(phenyldisulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10S2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUVPOWQJOLRAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SSC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
93345-44-9 | |
| Record name | Disulfide, diphenyl, homopolymer | |
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DSSTOX Substance ID |
DTXSID6022131 | |
| Record name | Diphenyl disulfide | |
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Molecular Weight |
218.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] White crystalline powder with an unpleasant odor; [Alfa Aesar MSDS], Solid, orthorhombic needles | |
| Record name | Diphenyl disulfide | |
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| Record name | Diphenyl disulfide | |
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| Record name | Phenyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/476/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
310.00 °C. @ 760.00 mm Hg | |
| Record name | Diphenyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
insoluble in water; soluble in alcohol, ether, carbon disulfide | |
| Record name | Phenyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/476/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.353 (20°) | |
| Record name | Phenyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/476/ | |
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CAS No. |
882-33-7 | |
| Record name | Diphenyl disulfide | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diphenyl disulfide | |
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| Record name | Phenyl disulfide | |
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| Record name | Disulfide, diphenyl | |
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| Record name | Diphenyl disulfide | |
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| Record name | Diphenyl disulphide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DIPHENYL DISULFIDE | |
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| Record name | Diphenyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031823 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
62 - 63 °C | |
| Record name | Diphenyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031823 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Synthesis of Diphenyl Disulfide from Thiophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diphenyl disulfide from thiophenol, detailing the core reaction mechanisms, experimental protocols, and quantitative data. Additionally, it explores the relevance of this compound in the context of drug development, particularly its role in apoptosis induction.
Core Synthetic Methodologies and Mechanisms
The synthesis of this compound from thiophenol is fundamentally an oxidation reaction, where two molecules of thiophenol are coupled to form a disulfide bond. This transformation can be achieved through various methods, each with its own mechanistic nuances, advantages, and limitations. The general reaction is as follows:
2 PhSH → PhS-SPh + 2 [H]
Key methodologies for this synthesis include oxidation by iodine, hydrogen peroxide, aerobic oxidation, and electrochemical methods.
Oxidation with Iodine
Oxidation of thiophenol with iodine is a classic and efficient laboratory method for preparing this compound.[1] The reaction proceeds readily at room temperature.
Mechanism:
The mechanism of iodine-mediated oxidation of thiophenol can proceed through a non-radical pathway. The reaction is initiated by the electrophilic attack of iodine on the sulfur atom of the thiophenol, which can be facilitated by the presence of a base to form the more nucleophilic thiophenolate anion.
Figure 1: Proposed ionic mechanism for iodine-mediated synthesis of this compound.
Oxidation with Hydrogen Peroxide
Hydrogen peroxide is an environmentally benign and effective oxidant for the synthesis of this compound from thiophenol.[1] The reaction can be catalyzed by various agents.
Mechanism:
The oxidation of thiols by hydrogen peroxide is believed to proceed via a nucleophilic attack of the thiolate anion on the peroxide oxygen, leading to the formation of a sulfenic acid intermediate (PhSOH). This intermediate then reacts with another molecule of thiophenol to yield this compound and water.
Figure 2: Proposed mechanism for hydrogen peroxide-mediated synthesis of this compound.
Aerobic Oxidation
The use of molecular oxygen from the air as the oxidant is a green and economical method for the synthesis of this compound. This reaction is often catalyzed by various metal complexes or occurs under basic conditions.
Mechanism:
Aerobic oxidation of thiophenol can proceed through a free-radical mechanism, particularly in the presence of a catalyst that can facilitate the formation of a thiyl radical (PhS•). Two thiyl radicals then combine to form this compound.
Figure 3: Simplified free-radical mechanism for aerobic oxidation of thiophenol.
Quantitative Data Presentation
The following table summarizes quantitative data for various methods of this compound synthesis from thiophenol.
| Oxidizing Agent/Method | Catalyst/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Iodine (I₂) | - | Acetonitrile | Room Temp. | 0.33 | 95 | |
| Hydrogen Peroxide (H₂O₂) | - | Trifluoroethanol | Room Temp. | 24 | 97 | [2] |
| Air/Oxygen | Fe(BTC) MOF | Acetonitrile | 70 | 1-2 | >99 | [3] |
| Air/Oxygen | Sonication, Et₃N | DMF | Room Temp. | <1 | ~99 | [4] |
| Electrochemical | Et₄NI | DMSO | 120 | 4 | Complete Conversion | [5] |
Experimental Protocols
Synthesis of this compound using Hydrogen Peroxide[3]
Materials:
-
Thiophenol (benzenethiol), 11.0 g (10.25 mL, 0.1 mol)
-
30% Aqueous hydrogen peroxide, 12.5 mL (0.11 mol)
-
2,2,2-Trifluoroethanol, 50 mL
-
100-mL round-bottomed flask
-
Magnetic stirrer
-
Ice bath
-
Addition funnel
-
Buchner funnel
Procedure:
-
In a 100-mL round-bottomed flask equipped with a magnetic stirrer, place 11.0 g (10.25 mL, 0.1 mol) of thiophenol and 50 mL of trifluoroethanol.
-
Stir the mixture and cool it in an ice bath.
-
Add 12.5 mL (0.11 mol) of 30% aqueous hydrogen peroxide dropwise over a period of 15 minutes using an addition funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.
-
This compound will precipitate out of the solution as it is sparingly soluble in trifluoroethanol.
-
Collect the solid product by filtration using a Buchner funnel.
-
Dry the collected solid under vacuum to afford this compound.
Aerobic Oxidation of Thiophenol using an Iron-Based Metal-Organic Framework (Fe(BTC))[4]
Materials:
-
Thiophenol, 2.27 mmol
-
Fe(BTC) catalyst, 100 mg
-
Acetonitrile, 4 mL
-
Oxygen supply (balloon)
-
Reaction flask with stirrer and heating setup
Procedure:
-
To a stirred solution of 2.27 mmol of thiophenol in 4 mL of acetonitrile, add 100 mg of Fe(BTC) catalyst.
-
Raise the temperature of the heterogeneous reaction mixture to 70°C.
-
Purge the reaction mixture with oxygen from a balloon.
-
Continue the reaction for 1-2 hours.
-
After completion, filter the reaction mixture to separate the solid catalyst.
-
Wash the catalyst three times with 3 mL of acetonitrile to extract any adsorbed product.
-
The combined organic solutions can be analyzed and the solvent evaporated to isolate the this compound product.
Application in Drug Development: Induction of Apoptosis
This compound has garnered interest in drug development due to its pro-apoptotic activity in cancer cells.[5] Research indicates that this compound can induce apoptosis in breast cancer cells through the proteolytic activation of the pro-apoptotic protein Bax.[5][6] This leads to the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.[5]
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in breast cancer cells.
Figure 4: Signaling pathway of this compound-induced apoptosis and autophagy in breast cancer cells.
Experimental Workflow for Assessing Anticancer Activity
The following diagram outlines a typical experimental workflow to evaluate the anticancer activity of this compound.
Figure 5: Experimental workflow for evaluating the anticancer properties of this compound.
Conclusion
The synthesis of this compound from thiophenol is a well-established transformation in organic chemistry with a variety of effective methods available. The choice of method can be guided by factors such as desired yield, reaction conditions, and environmental considerations. The emerging role of this compound as a pro-apoptotic agent highlights its potential in the field of drug development, warranting further investigation into its mechanism of action and therapeutic applications. This guide provides a foundational understanding for researchers and professionals working with this versatile compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound potentiates the apoptosis of breast cancer cells through Bax proteolytic activation with accompanying autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diphenyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
This technical guide provides a comprehensive overview of diphenyl disulfide, a pivotal organosulfur compound with significant applications in organic synthesis and as a pharmaceutical intermediate. This document details its chemical structure, physicochemical properties, synthesis and purification protocols, key chemical reactions, and toxicological profile. A central focus is placed on its potential interactions with biological signaling pathways, offering insights for its application in drug discovery and development.
Chemical Identity and Structure
This compound, systematically named (phenyldisulfanyl)benzene, is an organic compound with the chemical formula (C₆H₅S)₂ or Ph₂S₂.[1][2] Its Chemical Abstracts Service (CAS) Registry Number is 882-33-7 .[3]
The molecule consists of two phenyl groups linked by a disulfide bond (-S-S-). The C-S-S-C core of this compound is non-planar, exhibiting a dihedral angle of approximately 85°. The sulfur-sulfur bond has a length of about 2.03 Å.[1] This distinct three-dimensional structure influences its reactivity and interactions with other molecules.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀S₂ | [3] |
| Molecular Weight | 218.34 g/mol | [2] |
| Appearance | Colorless to white/light yellow crystalline solid | [1][4] |
| Melting Point | 58-62 °C | [1][2] |
| Boiling Point | 191-192 °C at 15 mmHg | [2] |
| Solubility | Insoluble in water; Soluble in diethyl ether, benzene, carbon disulfide, tetrahydrofuran (THF), and xylene. | [1][2] |
| Density | ~1.2 g/cm³ | [5] |
| LogP | 4.41 | [5] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data and Observations | Reference(s) |
| ¹H NMR (in CDCl₃) | Signals typically observed in the aromatic region (δ 7.24–7.54 ppm). | [6][7] |
| ¹³C NMR (in CDCl₃) | Aromatic carbon signals appear at approximately δ 127.2, 127.5, 129.1, and 137.0 ppm. | [6] |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring, C=C stretching within the ring, and C-S vibrations. | [8][9][10] |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is observed at m/z 218. | [3][6][11] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are crucial for researchers. The following protocols are based on established laboratory procedures.
Synthesis of this compound via Oxidation of Thiophenol
This protocol describes a common and efficient method for preparing this compound.
Materials:
-
Thiophenol (10.25 mL, 0.1 mol)
-
Trifluoroethanol (50 mL)
-
30% Aqueous hydrogen peroxide (12.5 mL, 0.11 mol)
-
Ice bath
-
Magnetic stirrer and stir bar
-
100-mL round-bottomed flask
-
Addition funnel
-
Büchner funnel and filter paper
-
Vacuum source
Procedure:
-
In a 100-mL round-bottomed flask equipped with a magnetic stirrer, combine thiophenol (10.25 mL) and trifluoroethanol (50 mL).[12]
-
Cool the mixture in an ice bath with continuous stirring.[12]
-
Add 30% aqueous hydrogen peroxide (12.5 mL) dropwise to the cooled mixture over a period of 15 minutes using an addition funnel.[12]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.[12]
-
This compound will precipitate out of the solution as it is sparingly soluble in trifluoroethanol.[12]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[12]
-
Dry the collected solid under vacuum to obtain this compound. The expected yield is approximately 10.6 g (97%).[12]
Purification by Recrystallization
To obtain high-purity this compound, recrystallization is a standard and effective technique.
Materials:
-
Crude this compound
-
Methanol (or another suitable solvent like diethyl ether or a hexane/ethanol mixture)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot methanol in an Erlenmeyer flask.[13][14]
-
Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
As the solution cools, pure crystals of this compound will form.[13]
-
To maximize crystal formation, place the flask in an ice bath for a period of time.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any remaining impurities.
-
Dry the crystals thoroughly. The purity can be assessed by melting point determination.[14]
Chemical Reactions and Applications in Synthesis
This compound is a versatile reagent in organic synthesis, primarily serving as a source of the phenylthio (PhS) group.[1][15]
Reduction
This compound can be readily reduced to form two equivalents of a metal thiophenolate. This reaction is characteristic of disulfides.[1]
Reaction: Ph₂S₂ + 2 M → 2 MSPh (where M = Li, Na, K)
Hydride reagents such as sodium borohydride can also be used as the reductant. The resulting phenylthiolate salts are potent nucleophiles used to introduce the phenylthio group.[1]
Halogenation
Reaction with halogens like chlorine results in the cleavage of the disulfide bond to yield phenylsulfenyl chloride (PhSCl). This reactive intermediate is typically generated and used in situ.[1]
Source of Phenylthio Substituents
A primary application of this compound is in the α-phenylsulfenylation of carbonyl compounds via their enolates. This is a key step in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1][2]
Typical Reaction: RC(O)CHLiR' + Ph₂S₂ → RC(O)CH(SPh)R' + LiSPh
Photocatalysis
Under UV irradiation, this compound can catalyze the cis-trans isomerization of alkenes.[1] It can also serve as a photocatalyst or a hydrogen atom transfer (HAT) catalyst in various photoreactions, where it is cleaved into thiyl radicals (PhS•).[16][17]
Relevance in Drug Development and Biological Systems
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds.[2] Its ability to introduce the phenylthio moiety is crucial for building complex molecular architectures with desired biological activities.[2] While direct studies on the signaling pathways affected by this compound are emerging, research on analogous organosulfur compounds, such as diallyl disulfide from garlic, provides valuable insights into potential mechanisms of action.
Potential Signaling Pathway Interactions
Compounds structurally related to this compound have been shown to modulate key signaling pathways involved in inflammation, oxidative stress, and cell survival. These include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: This pathway is a critical regulator of inflammatory responses. Diallyl disulfide has been shown to inhibit NF-κB signaling, suggesting a potential anti-inflammatory role.[18]
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Nrf2 is a master regulator of the antioxidant response. Activation of the Nrf2 pathway by organosulfur compounds can lead to the upregulation of protective enzymes.[18][19]
-
MAPK/ERK (Mitogen-activated protein kinase/Extracellular signal-regulated kinase) Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Diallyl disulfide has been observed to modulate MAPK/ERK signaling.[18][20]
The potential for this compound to interact with these pathways makes it an interesting scaffold for the development of novel therapeutic agents. The diagram below illustrates a hypothetical workflow for investigating the effects of this compound on these cellular signaling pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C12H10S2 | CID 13436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | CAS#:882-33-7 | Chemsrc [chemsrc.com]
- 6. rsc.org [rsc.org]
- 7. This compound(882-33-7) 1H NMR spectrum [chemicalbook.com]
- 8. This compound(882-33-7) IR Spectrum [chemicalbook.com]
- 9. Disulfide, diphenyl [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Disulfide, diphenyl [webbook.nist.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. mt.com [mt.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. This compound | 882-33-7 [chemicalbook.com]
- 16. An overview on disulfide-catalyzed and -cocatalyzed photoreactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - An overview on disulfide-catalyzed and -cocatalyzed photoreactions [beilstein-journals.org]
- 18. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploring the role and mechanisms of diallyl trisulfide and diallyl disulfide in chronic constriction-induced neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Mechanism of S-S bond cleavage in diphenyl disulfide
An In-depth Technical Guide on the Mechanism of S-S Bond Cleavage in Diphenyl Disulfide
Introduction
This compound (PhS-SPh) is an organosulfur compound that serves as a vital model system in the study of disulfide bond chemistry. The reversible cleavage of its sulfur-sulfur (S-S) bond is a fundamental process with significant implications across various scientific disciplines, from organic synthesis and materials science to biochemistry and drug development. The stability of the S-S bond, with a dissociation energy of approximately 50-70 kcal/mol, allows it to be selectively cleaved under specific conditions, leading to the formation of highly reactive thiophenyl radicals (PhS•) or thiophenolate anions (PhS⁻). This guide provides a comprehensive overview of the primary mechanisms governing S-S bond cleavage in this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core concepts for researchers, scientists, and drug development professionals.
Mechanisms of S-S Bond Cleavage
The scission of the S-S bond in this compound can be induced through several distinct mechanisms, broadly categorized as homolytic and heterolytic cleavage.
Thermal Cleavage
Thermal decomposition of this compound results in the homolytic cleavage of the S-S bond, yielding two thiophenyl radicals (PhS•). This process is typically initiated at elevated temperatures and is a key step in many radical-mediated reactions. The relatively low bond dissociation energy of the S-S bond compared to C-C or C-H bonds makes it susceptible to thermal scission.
Caption: Homolytic cleavage of this compound via thermal activation.
Photochemical Cleavage
Upon absorption of ultraviolet (UV) light, this compound undergoes excitation to a singlet state, which can then transition to a triplet state. Both the excited singlet and triplet states can lead to the homolytic cleavage of the S-S bond, generating thiophenyl radicals with high quantum efficiency. This photochemical pathway is a cornerstone of photodynamic therapy and photoinitiated polymerization processes. The absorption maximum for this compound is typically around 254 nm.
An In-Depth Technical Guide to the Solubility of Diphenyl Disulfide in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of diphenyl disulfide in various common organic solvents. The information contained herein is intended to assist researchers, scientists, and professionals in drug development in selecting appropriate solvents for their work with this compound. This guide includes a compilation of available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for solvent selection.
Introduction to this compound
This compound, with the chemical formula (C₆H₅S)₂, is a simple yet important organosulfur compound. It exists as colorless crystals and is widely utilized in organic synthesis as a source of the phenylthio group. Understanding its solubility characteristics is crucial for its effective use in various applications, including as a building block in the synthesis of more complex molecules and in the development of pharmaceutical agents.
Solubility of this compound
The solubility of a compound is a fundamental physical property that dictates its utility in various chemical processes, from reaction engineering to purification and formulation. The following tables summarize the available quantitative and qualitative solubility data for this compound in a range of common organic solvents.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥34 mg/mL[1] | Not Specified | - |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (458.00 mM)[2] | Not Specified | Requires sonication to dissolve. |
| Ethanol (EtOH) | ≥14.65 mg/mL[1] | Not Specified | - |
| Xylene | 3% (w/v) | Not Specified | Solution is clear, colorless to yellow.[3] |
| Mixed Solvent System | ≥2.5 mg/mL | Not Specified | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Diethyl Ether | Soluble | [4][5][6] |
| Benzene | Soluble | [4][5][6] |
| Carbon Disulfide | Soluble | [4][5][6] |
| Tetrahydrofuran (THF) | Soluble | [4][5] |
| Alcohol (general) | Soluble | [6] |
| Water | Insoluble | [3][4][5][6][7][8] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used shake-flask method coupled with gravimetric or spectroscopic analysis.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled orbital shaker or magnetic stirrer with a hot plate
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
Evaporating dish or watch glass (for gravimetric analysis)
-
UV-Vis spectrophotometer (for spectroscopic analysis)
-
Quartz cuvettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled orbital shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the dissolved solid remains constant.
-
-
Separation of the Saturated Solution:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed container to remove any undissolved microparticles.
-
-
Quantification of this compound:
-
Gravimetric Method:
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a known volume of the filtered saturated solution into the evaporating dish.
-
Reweigh the dish with the solution to determine the mass of the solution.
-
Carefully evaporate the solvent in a fume hood, followed by drying in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
The final weight of the dish with the dried solute minus the initial weight of the empty dish gives the mass of the dissolved this compound.
-
The solubility can then be calculated in g/100 mL or other desired units.
-
-
UV-Vis Spectroscopic Method:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
-
Data Reporting:
-
Report the solubility as the average of at least three independent measurements, along with the standard deviation.
-
Clearly state the solvent used, the temperature at which the determination was performed, and the analytical method employed.
-
Logical Workflow for Solvent Selection
The selection of an appropriate solvent is a critical step in experimental design. The following diagram, generated using the DOT language, illustrates a logical workflow for choosing a suitable solvent for this compound based on experimental requirements.
References
- 1. apexbt.com [apexbt.com]
- 2. glpbio.com [glpbio.com]
- 3. lookchem.com [lookchem.com]
- 4. Diphenyl_disulfide [chemeurope.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C12H10S2 | CID 13436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 882-33-7 [chemicalbook.com]
- 8. chembk.com [chembk.com]
Diphenyl Disulfide: A Comprehensive Technical Guide to Phenylthio Radical Generation and Application
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diphenyl disulfide ((C₆H₅S)₂, or Ph₂S₂) is a stable, crystalline solid that serves as a premier precursor for the generation of phenylthio radicals (PhS•). These highly reactive intermediates are pivotal in modern organic synthesis for creating complex molecular architectures through carbon-sulfur bond formation. The generation of phenylthio radicals can be achieved through mild and efficient methods, most notably photochemical and thermal cleavage of the disulfide bond.[1] This guide provides an in-depth analysis of the generation of phenylthio radicals from this compound, their quantitative properties, key applications in organic synthesis, and detailed experimental protocols relevant to research and drug development.
Introduction to this compound
This compound is a commercially available and widely utilized organic disulfide in synthetic chemistry.[2][3] Its primary application lies in its capacity to act as a source of the phenylthio (PhS) moiety, which can be incorporated into a vast array of organic molecules.[3] The disagreeable odor often associated with this compound is typically due to minor contamination with its precursor, thiophenol.[3]
Physical and Chemical Properties
The physical and chemical properties of this compound are well-characterized, making it a reliable and predictable reagent in experimental design. It is a colorless crystalline solid, stable under normal conditions, though it is incompatible with strong oxidizing agents and bases.[4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₁₂H₁₀S₂ | [4] |
| Molar Mass | 218.34 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [5] |
| CAS Number | 882-33-7 | [4][6] |
| Melting Point | 58-60 °C | [5] |
| Boiling Point | 191-192 °C (at 15 mmHg) | [5] |
| Solubility | Insoluble in water; Soluble in xylene, diethyl ether, benzene, THF. | [3][4] |
| S-S Bond Length | ~2.03 Å | [3] |
| C-S-S-C Dihedral Angle | ~85° |[3] |
Generation of Phenylthio Radicals
The generation of phenylthio radicals from this compound is predicated on the cleavage of the relatively weak sulfur-sulfur bond. This can be accomplished through several methods, primarily photolysis and thermolysis.
Photochemical Generation (Photolysis)
Exposure of this compound to ultraviolet (UV) or visible light provides sufficient energy to induce homolytic cleavage of the S-S bond, yielding two phenylthio radicals.[1] This method is particularly advantageous as it often proceeds under mild, room-temperature conditions, preserving thermally sensitive functional groups within the substrate.[7] Visible-light photocatalysis has emerged as a particularly powerful strategy, enabling these transformations without the need for high-energy UV sources.[7]
Thermal Generation (Thermolysis)
Heating this compound can also effect the homolytic cleavage of the disulfide bond to generate phenylthio radicals. This method is straightforward but may require higher temperatures, which can limit its applicability with sensitive substrates.
Quantitative Data for Radical Generation
The efficiency and energetics of phenylthio radical generation are critical parameters for reaction design. The bond dissociation energy (BDE) of the sulfur-sulfur bond and the quantum yield of photolysis are key indicators of the energy requirements and efficiency of the process.
Table 2: Key Quantitative Data for Phenylthio Radical Generation
| Parameter | Value | Conditions | Reference(s) |
|---|---|---|---|
| S-S Bond Dissociation Energy | ~60 kcal/mol (~251 kJ/mol) | N/A | [8] |
| Photolysis Quantum Yield (Φ) | 0.43 ± 0.02 | In isooctane |[1] |
Caption: General pathways for generating phenylthio radicals.
Applications in Organic Synthesis
Phenylthio radicals are versatile intermediates that participate in a wide range of organic transformations. Their primary utility stems from their ability to add across unsaturated bonds and participate in hydrogen atom transfer (HAT) processes.
Radical Addition to Alkenes and Alkynes (Thiol-Ene/Yne Reactions)
One of the most powerful applications of phenylthio radicals is their addition to carbon-carbon double and triple bonds. This process, often referred to as a thiol-ene or thiol-yne reaction, is a cornerstone of radical chemistry and polymer science. The reaction proceeds via a radical chain mechanism, allowing for the efficient formation of C-S bonds.[2][9] The addition is typically regioselective, with the radical adding to the less substituted carbon of the unsaturated bond to yield the more stable carbon-centered radical intermediate.[9]
α-Sulfenylation of Carbonyl Compounds
This compound is a key reagent for the α-sulfenylation of carbonyl compounds.[3] This reaction typically proceeds via the formation of an enolate from the carbonyl compound, which then acts as a nucleophile, attacking the electrophilic sulfur atom of this compound to form the α-phenylthio carbonyl compound.[3]
Role in Drug Development and Discovery
The introduction of sulfur-containing moieties is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of drug candidates. This compound serves as an important pharmaceutical intermediate, enabling the incorporation of the phenylthio group into complex molecules.[5] The resulting thioethers are present in numerous bioactive compounds and approved drugs.[7]
Reaction Kinetics and Reactivity
Table 3: Representative Reaction Rate Data
| Reaction Type | Reactants | Rate Constant (k) | Conditions | Reference(s) |
|---|---|---|---|---|
| H-Atom Abstraction | Iminyl Radical + Thiophenol | 0.6 x 10⁷ M⁻¹s⁻¹ | 25 °C | [10][11] |
| Relative Rate | Thiol-Ene vs. Disulfide-Ene | k(thiol-ene) ≈ 30 x k(disulfide-ene) | Photomediated polymerization |[12] |
The data indicate that hydrogen atom abstraction from thiophenol to generate the phenylthio radical is a very fast process. Furthermore, in competitive systems, the chain transfer to a thiol (in a thiol-ene reaction) is significantly faster than the addition to a disulfide, allowing for selective reaction control.[12]
Caption: A simplified photocatalytic cycle for thiol-ene reactions.
Experimental Protocols
The following protocols are representative examples for the application of this compound in generating phenylthio radicals for synthetic purposes.
Protocol 1: Visible-Light Mediated Dithiolation of an Alkene
This protocol describes a photocatalyst-free addition of two phenylthio groups across a styrene double bond, adapted from procedures involving visible-light promotion.[2]
-
Objective: To synthesize 1,2-bis(phenylthio)-1-phenylethane from styrene and this compound.
-
Materials:
-
Styrene (0.5 mmol, 1.0 equiv.)
-
This compound (1.0 mmol, 2.0 equiv.)
-
Acetonitrile (CH₃CN), 3 mL
-
Reaction vial (e.g., 5 mL screw-cap vial) with a magnetic stir bar
-
Light source: 12W Blue LED lamp
-
-
Procedure:
-
To the reaction vial, add styrene (52.1 mg, 57 µL), this compound (218.3 mg), and a magnetic stir bar.
-
Add acetonitrile (3 mL) to the vial and seal it with the cap.
-
Place the vial approximately 2-5 cm from the 12W blue LED lamp.
-
Stir the reaction mixture vigorously under irradiation at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 1,2-bis(phenylthio)-1-phenylethane.
-
Protocol 2: Base-Mediated α-Sulfenylation of a Ketone
This protocol describes the synthesis of 2-(phenylthio)cyclohexan-1-one from cyclohexanone, adapted from base-mediated and proline-catalyzed methodologies.[3]
-
Objective: To synthesize 2-(phenylthio)cyclohexan-1-one.
-
Materials:
-
Cyclohexanone (1.0 mmol, 1.0 equiv.)
-
This compound (1.1 mmol, 1.1 equiv.)
-
Base (e.g., L-Proline, 0.2 mmol, 20 mol%)
-
Solvent (e.g., Dimethyl sulfoxide - DMSO), 2 mL
-
Round-bottom flask with a magnetic stir bar
-
-
Procedure:
-
To a dry round-bottom flask, add this compound (240.2 mg) and L-Proline (23.0 mg).
-
Add DMSO (2 mL) and stir the mixture until the solids are dissolved.
-
Add cyclohexanone (98.2 mg, 103 µL) to the mixture at room temperature.
-
Stir the reaction vigorously. The reaction is typically complete within 12-24 hours at room temperature. Monitor progress by TLC.
-
After the reaction is complete, add water (10 mL) to the flask and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(phenylthio)cyclohexan-1-one.
-
Caption: Key steps in the synthesis of α-sulfenylated ketones.
Conclusion
This compound is an exceptionally valuable and versatile reagent for generating phenylthio radicals under mild conditions. The facile photochemical or thermal cleavage of its S-S bond provides a direct route to these highly reactive species, which are instrumental in a variety of synthetic transformations, including thiol-ene additions and α-sulfenylation reactions. Its application as a key intermediate in the synthesis of pharmaceuticals underscores its importance in drug discovery and development. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to effectively harness the synthetic potential of this compound as a premier source of phenylthio radicals.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Absolute Rate Constants for Radical Additions to Alkenes in Solution. The Synergistic Effect of Perfluorination on the Reactivities of n-Alkyl Radicals1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Addition and recombination reactions of unsaturated radicals using a novel laser kinetics spectrometer [dspace.mit.edu]
- 6. smashingscience.org [smashingscience.org]
- 7. Collection - Absolute Rate Constants for Radical Additions to Alkenes in Solution. The Synergistic Effect of Perfluorination on the Reactivities of n-Alkyl Radicals1 - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 8. Item - Absolute Rate Constants for Iminyl Radical Reactions - figshare - Figshare [figshare.com]
- 9. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]
- 10. Collection - Absolute Rate Constants for Iminyl Radical Reactions - The Journal of Organic Chemistry - Figshare [figshare.com]
- 11. Photocatalytic Hydroaminoalkylation of Styrenes with Unprotected Primary Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. srd.nist.gov [srd.nist.gov]
The Chemistry of Diphenyl Disulfide: A Technical Guide for Organic Synthesis
Introduction
Diphenyl disulfide ((C₆H₅S)₂), often abbreviated as Ph₂S₂, is a commercially available and widely utilized reagent in organic synthesis.[1][2] This colorless, crystalline solid serves as a versatile source of the phenylthio (PhS) group, a functionality that plays a crucial role in a myriad of synthetic transformations.[3][4] Its applications span from fundamental organic reactions to the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[4] This technical guide provides an in-depth overview of the fundamental reactions of this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Synthesis of this compound
The most common and practical synthesis of this compound involves the oxidation of thiophenol.[1][2] Various oxidizing agents can be employed, with hydrogen peroxide and iodine being the most frequently used.[1][2]
Experimental Protocol: Oxidation of Thiophenol with Hydrogen Peroxide
This procedure outlines the synthesis of this compound from thiophenol using hydrogen peroxide in trifluoroethanol.[5]
Materials:
-
Benzenethiol (thiophenol)
-
30% Aqueous hydrogen peroxide
-
Trifluoroethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel
-
Büchner funnel
Procedure:
-
In a 100-mL round-bottomed flask equipped with a magnetic stirrer, place 11.0 g (0.1 mol) of benzenethiol and 50 mL of trifluoroethanol.[5]
-
Cool the mixture in an ice bath while stirring.[5]
-
Add 12.5 mL (0.11 mol) of 30% aqueous hydrogen peroxide dropwise over 15 minutes using an addition funnel.[5]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.[5]
-
Collect the precipitated this compound by filtration using a Büchner funnel and dry under vacuum.[5]
Quantitative Data:
| Reactant/Reagent | Moles | Volume/Mass | Yield (%) | Reference |
| Benzenethiol | 0.1 | 11.0 g | 97 | [5] |
| 30% Hydrogen Peroxide | 0.11 | 12.5 mL | [5] | |
| Trifluoroethanol | - | 50 mL | [5] |
Cleavage of the Disulfide Bond
The S-S bond in this compound is readily cleaved, providing access to the nucleophilic phenylthiolate anion (PhS⁻) or the electrophilic phenylsulfenyl cation (PhS⁺) equivalents, as well as the phenylthiyl radical (PhS•).
Reductive Cleavage
Reduction of this compound yields two equivalents of thiophenolate, a potent nucleophile.[2] This can be achieved using various reducing agents, including alkali metals and metal hydrides.[2]
Reaction: Ph₂S₂ + 2 M → 2 MSPh (M = Li, Na, K)[2] Ph₂S₂ + 2 H⁻ (from NaBH₄ or LiAlH₄) → 2 PhS⁻ + H₂
Experimental Protocol: Reduction with Sodium Borohydride
A general procedure for the reduction of this compound with sodium borohydride to generate sodium thiophenolate, which can then be used in subsequent reactions.
Materials:
-
This compound
-
Sodium borohydride
-
Ethanol or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the solution becomes colorless, indicating the complete consumption of this compound.
-
The resulting solution of sodium thiophenolate can be used directly for the next step.
Halogenation
Reaction with halogens, such as chlorine, results in the cleavage of the disulfide bond to form phenylsulfenyl halides.[6]
Reaction: Ph₂S₂ + Cl₂ → 2 PhSCl
Experimental Protocol: Formation of Phenylsulfenyl Chloride
This protocol describes the in-situ generation of phenylsulfenyl chloride.
Materials:
-
This compound
-
Sulfuryl chloride (SO₂Cl₂) or Chlorine (Cl₂) gas
-
Inert solvent (e.g., CCl₄, CH₂Cl₂)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve this compound in an inert solvent in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of sulfuryl chloride or bubble chlorine gas through the solution until the yellow color of this compound disappears.
-
The resulting solution of phenylsulfenyl chloride is typically used immediately in the subsequent reaction.
This compound as a Phenylthiolating Agent
This compound is a key reagent for the introduction of the phenylthio group into organic molecules.
α-Phenylthiolation of Carbonyl Compounds
Enolates of carbonyl compounds react with this compound to afford α-phenylthio carbonyl compounds.[2]
Reaction: RC(O)CHLiR' + Ph₂S₂ → RC(O)CH(SPh)R' + LiSPh[2]
Experimental Protocol: α-Phenylthiolation of a Ketone
A general procedure for the α-phenylthiolation of a ketone via its lithium enolate.
Materials:
-
Ketone (e.g., cyclohexanone)
-
Lithium diisopropylamide (LDA)
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Syringe
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the ketone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of LDA (1.1 eq) in THF via syringe.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add a solution of this compound (1.1 eq) in THF to the enolate solution.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.
Quantitative Data for α-Phenylthiolation of Carbonyl Compounds:
| Carbonyl Compound | Base | Electrophile | Product | Yield (%) | Reference |
| Cyclohexanone | LDA | Ph₂S₂ | 2-(Phenylthio)cyclohexanone | >90 | General procedure |
| Propiophenone | LDA | Ph₂S₂ | 2-(Phenylthio)propiophenone | 85-95 | General procedure |
Oxidation of this compound
Oxidation of this compound can lead to various products depending on the oxidant and reaction conditions.
Oxidation to Thiosulfinates and Thiosulfonates
Mild oxidation of this compound can yield diphenyl thiosulfinate, which can be further oxidized to diphenyl thiosulfonate.
Reaction: Ph₂S₂ + [O] → PhS(O)SPh PhS(O)SPh + [O] → PhS(O)₂SPh
Experimental Protocol: Oxidation to Diphenyl Thiosulfinate
A representative protocol for the oxidation of this compound to its corresponding thiosulfinate.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add a solution of m-CPBA (1.0-1.1 eq) in dichloromethane dropwise.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with aqueous sodium bicarbonate solution to remove excess m-CPBA and m-chlorobenzoic acid.
-
Dry the organic layer and concentrate under reduced pressure to obtain the product.
Radical Reactions of this compound
Under thermal or photochemical conditions, this compound undergoes homolytic cleavage of the S-S bond to generate two phenylthiyl radicals (PhS•).[1][7] These radicals are versatile intermediates in a variety of organic transformations.
Photocatalytic cis-trans Isomerization of Alkenes
This compound can catalyze the cis-trans isomerization of alkenes under UV irradiation.[6]
Mechanism:
References
- 1. An overview on disulfide-catalyzed and -cocatalyzed photoreactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Diphenyl_disulfide [chemeurope.com]
- 7. BJOC - An overview on disulfide-catalyzed and -cocatalyzed photoreactions [beilstein-journals.org]
The Genesis of a Core Synthetic Reagent: A Technical Guide to the Discovery and Synthesis of Diphenyl Disulfide
For researchers, scientists, and professionals in drug development, an in-depth understanding of the history and synthesis of key chemical reagents is paramount. Diphenyl disulfide ((C₆H₅S)₂), a cornerstone in organic synthesis for the introduction of the phenylthio group, has a rich history rooted in the early explorations of organosulfur chemistry. This technical guide delineates the discovery and historical evolution of this compound synthesis, presenting key experimental protocols and quantitative data in a structured format.
Historical Perspective: From Early Organosulfur Explorations to a Synthetic Staple
While the precise first synthesis of this compound is not definitively documented, the groundwork for its discovery was laid in the early 19th century with the pioneering work of the Danish chemist William Christopher Zeise. In the 1820s and 1830s, Zeise's extensive research into organosulfur compounds led to the discovery of xanthates (1823), and subsequently, the class of compounds known as thiols (mercaptans) and thioethers.[1][2][3] This foundational work on the nature of the sulfur-carbon bond was a critical precursor to the isolation and characterization of aromatic disulfides.
Following Zeise's discoveries, the latter half of the 19th century saw further advancements in the synthesis of organic sulfur compounds. Chemists such as Vogt & Henninger and E. Baumann contributed to the expanding knowledge of disulfide synthesis, exploring various methods for the formation of the S-S bond. The most common and enduring method for preparing this compound, the oxidation of thiophenol, likely emerged from this period of intense investigation into the reactivity of thiols.[4][5][6]
Core Synthetic Methodologies
The synthesis of this compound can be achieved through several key methodologies, each with its own set of advantages and specific applications. The most prevalent methods involve the oxidation of thiophenol, while other approaches utilize starting materials such as benzene, aryl halides, and Grignard reagents.
Oxidation of Thiophenol
The most common and straightforward route to this compound is the oxidation of thiophenol. This method is widely used due to its efficiency and the ready availability of the starting material.[4][5][6] Various oxidizing agents can be employed, with iodine and hydrogen peroxide being the most frequently utilized.
The overall reaction is as follows:
2 C₆H₅SH + [O] → (C₆H₅S)₂ + H₂O
Synthesis from Benzene and Sulfur
An alternative approach involves the direct reaction of benzene with sulfur or a sulfur-containing reagent, such as sulfur chloride, in the presence of a Lewis acid catalyst like aluminum chloride.[7] This method, while avoiding the use of the malodorous thiophenol, can sometimes lead to the formation of byproducts like thiophenol and thianthrene.[7]
Synthesis from Aryl Halides
This compound can also be synthesized from aryl halides, such as iodobenzene. This can be achieved by reacting the aryl halide with a sulfur source, like elemental sulfur or a thiol surrogate, often in the presence of a catalyst.[8][9]
Synthesis via Grignard Reagents
The use of Grignard reagents provides another synthetic route. Phenylmagnesium bromide can be reacted with a sulfur source to form the disulfide bond. A more recent method involves the reaction of a substituted phenyl Grignard reagent with dichlorodisulfide.[10]
Quantitative Data on Synthetic Protocols
The following table summarizes quantitative data for various methods of this compound synthesis, providing a comparative overview of reaction conditions and yields.
| Starting Material(s) | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Thiophenol | 30% aq. H₂O₂ | Trifluoroethanol | Room Temperature | 24 h | 97 | [5] |
| Thiophenol | I₂ | - | - | - | - | [4] |
| Thiophenol (electrochemical) | Et₄NI (electrolyte) | DMSO | - | 4 h | - | [11] |
| Iodobenzene, Thiophenol | Cu₂(NDC)₂(DABCO) (catalyst), LiO-tBu (base) | - | 120 | 6 h | >93 (conversion) | [9] |
| Iodobenzene, Potassium 5-methyl-1,3,4-oxadiazole-2-thiolate | MOF-199 (catalyst) | DMF/H₂O (20:1) | 130 | 6 h | 98 | [8] |
| Iodobenzene | Isopropylmagnesium chloride, Dichlorodisulfide | Tetrahydrofuran | -78 to Room Temp. | 30-90 min (Grignard formation) | 89 | [10] |
| Benzene, Sulfur Chloride | Aluminum Chloride | Benzene | 10 | 1 h (addition), 2h (RT), 1h (30°C) | 81-83 | [7] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound by Oxidation of Thiophenol with Hydrogen Peroxide
This protocol is adapted from Organic Syntheses.[5]
Materials:
-
Benzenethiol (11.0 g, 0.1 mol)
-
Trifluoroethanol (50 mL)
-
30% Aqueous hydrogen peroxide (12.5 mL, 0.11 mol)
-
Ice bath
-
Magnetic stirrer and stir bar
-
100-mL round-bottomed flask
-
Addition funnel
-
Büchner funnel
Procedure:
-
In a 100-mL round-bottomed flask equipped with a magnetic stirrer, place 11.0 g (10.25 mL, 0.1 mol) of benzenethiol and 50 mL of trifluoroethanol.
-
Cool the mixture in an ice bath with stirring.
-
Add 12.5 mL (3.73 g, 0.11 mol) of 30% aqueous hydrogen peroxide dropwise over a period of 15 minutes through an addition funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.
-
This compound will precipitate out of the solution as a solid.
-
Collect the solid product by filtration using a Büchner funnel.
-
Dry the collected solid under vacuum to afford this compound.
Expected Yield: 10.6 g (97%)
Protocol 2: Synthesis of this compound from Iodobenzene via Grignard Reagent
This protocol is based on a patented method.[10]
Materials:
-
Iodobenzene (0.1 mol)
-
Isopropylmagnesium chloride (0.11 mol)
-
Dichlorodisulfide (0.05 mol)
-
Tetrahydrofuran (100 mL, anhydrous)
-
Dry reaction flask
-
Nitrogen or Argon atmosphere
-
Low-temperature cooling bath (-78 °C)
-
Saturated aqueous ammonium chloride solution
-
Ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate
Procedure:
-
To a pre-dried reaction flask under a nitrogen or argon atmosphere, add 100 mL of anhydrous tetrahydrofuran.
-
Cool the flask to -78 °C.
-
Add iodobenzene (0.1 mol) to the flask.
-
Slowly add isopropylmagnesium chloride (0.11 mol) dropwise to the reaction mixture.
-
Stir the reaction solution at a temperature between -78 °C and -20 °C for 30-90 minutes, monitoring the progress of the halogen-magnesium exchange by gas chromatography.
-
Once the exchange is complete, add dichlorodisulfide (0.05 mol) to the reaction system.
-
Slowly warm the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the organic phase with ether or ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain this compound as a white solid.
Expected Yield: 9.7 g (89%)
Visualizing the Context: Workflows and Signaling Pathways
To further elucidate the practical and biological relevance of this compound and related compounds, the following diagrams are provided.
Caption: A typical experimental workflow for the synthesis of this compound.
While this compound itself is primarily a synthetic reagent, related organosulfur compounds, such as diallyl disulfide found in garlic, exhibit significant biological activity. For instance, diallyl disulfide has been shown to modulate the NF-κB signaling pathway, which is crucial in inflammation and cancer.[12][13][14][15][16]
References
- 1. William Christopher Zeise - Wikipedia [en.wikipedia.org]
- 2. William Christopher Zeise Biography, Life, Interesting Facts [sunsigns.org]
- 3. scribd.com [scribd.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nbinno.com [nbinno.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. CN111763163B - A kind of preparation method of this compound compound - Google Patents [patents.google.com]
- 11. Iodine-mediated thio-arylation under electrochemical conditions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00100E [pubs.rsc.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Role of di-allyl disulfide, a garlic component in NF-κB mediated transient G2-M phase arrest and apoptosis in human leukemic cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diallyl Disulfide (DADS), a constituent of garlic, inactivates NFkappaB and prevents colitis-induced colorectal cancer by inhibiting GSK-3beta [en-cancer.fr]
- 15. Diallyl Disulfide Suppresses the Inflammation and Apoptosis Resistance Induced by DCA Through ROS and the NF-κB Signaling Pathway in Human Barrett's Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diallyl disulfide inhibits TNFα induced CCL2 release through MAPK/ERK and NF-Kappa-B signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Terrain of Diphenyl Disulfide: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Diphenyl disulfide (DPDS), a common reagent in organic synthesis, presents a specific set of safety and handling challenges that necessitate a thorough understanding for professionals in research and drug development. This in-depth technical guide provides a comprehensive overview of its properties, hazards, and the requisite precautions for its safe use, from laboratory-scale experiments to larger-scale applications.
Core Safety and Physical Properties
A foundational aspect of safely handling any chemical is a clear understanding of its physical and chemical properties, alongside its inherent hazards. The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀S₂ | [1][2] |
| Molecular Weight | 218.34 g/mol | [1][2] |
| Appearance | Colorless to white crystalline solid with an unpleasant odor | [1][3] |
| Melting Point | 58 - 63 °C (136 - 145 °F) | [1][2] |
| Boiling Point | 310 °C (590 °F) at 760 mmHg | [1][4] |
| Flash Point | > 93.3 °C (200 °F) | [5] |
| Density | 1.353 g/cm³ at 20 °C | [1] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, and carbon disulfide. | [1] |
| Vapor Pressure | 0.00113 mmHg at 25°C |
Table 2: Hazard Identification and Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][7] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation.[3][5][8] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[5][9] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life.[6] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[5][6][7] |
Experimental Protocols for Safety Assessment
The hazard classifications presented above are derived from standardized experimental protocols. Understanding these methodologies is crucial for interpreting safety data and, if necessary, conducting further risk assessments.
Oral LD50 Test (OECD Test Guideline 423): This method is used to determine the acute oral toxicity of a substance. In the case of this compound, the LD50 (the dose lethal to 50% of the test population) in female rats was found to be between 300 and 2,000 mg/kg.[5] The protocol involves administering the substance to a group of fasted animals in a single dose and observing them for signs of toxicity and mortality over a set period.
Ames Test (OECD Test Guideline 471): This in vitro test is used to assess the mutagenic potential of a chemical. For this compound, the Ames test using Escherichia coli/Salmonella typhimurium yielded a negative result, indicating it is not mutagenic in this assay.[5] The test exposes bacterial strains with pre-existing mutations to the chemical and measures the rate of reversion to the wild type.
Chromosome Aberration Test (OECD Test Guideline 473): This in vitro test evaluates the potential of a substance to cause structural chromosomal abnormalities in cultured mammalian cells. This compound tested negative in a chromosome aberration test using Chinese hamster lung cells.[5] The protocol involves treating cell cultures with the test substance and then examining the chromosomes for aberrations.
Safe Handling and Storage
Adherence to proper handling and storage procedures is paramount to minimizing exposure and ensuring a safe working environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense. The following diagram illustrates a logical workflow for selecting the necessary protective gear when handling this compound.
References
- 1. This compound | C12H10S2 | CID 13436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | CAS#:882-33-7 | Chemsrc [chemsrc.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fr.cpachem.com [fr.cpachem.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound 882-33-7 | TCI AMERICA [tcichemicals.com]
Theoretical Calculations of Diphenyl Disulfide Bond Energy: A Technical Guide
Introduction
Diphenyl disulfide (Ph₂S₂), a common organic disulfide, is characterized by its sulfur-sulfur (S-S) covalent bond. The strength of this bond, quantified by its Bond Dissociation Energy (BDE), is of paramount importance in diverse scientific fields. In materials science, the reversible nature of the S-S bond is harnessed in the development of self-healing polymers.[1] In biochemistry, disulfide bonds are crucial for stabilizing the three-dimensional structures of proteins.[2][3] The relatively low energy of the disulfide bond, approximately 250 kJ·mol⁻¹ (about 60 kcal/mol), allows it to be cleaved under specific conditions, such as by UV light or through reactions with free radicals or anionic intermediates.[4]
Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for accurately predicting the S-S bond dissociation energy. These calculations offer deep insights into the electronic structure and reactivity of disulfide compounds, guiding the design of new materials and the understanding of biological redox processes. This guide details the theoretical methodologies for calculating the BDE of this compound, presents a summary of calculated values, and outlines the computational protocols involved.
Theoretical Methodologies for Calculating Bond Dissociation Energy
The Bond Dissociation Energy (BDE) is defined as the standard enthalpy change (ΔH) at 298.15 K when a bond is cleaved homolytically, resulting in two radical fragments.[5] For this compound (PhS-SPh), the process is the cleavage of the S-S bond to yield two phenylthiyl radicals (PhS•).
The theoretical calculation of BDE is fundamentally a quantum mechanical problem. The primary steps involve determining the electronic energy and thermal enthalpy of both the parent molecule and its resulting radical fragments.
Computational Approach: Density Functional Theory (DFT)
DFT has become a standard method for calculating BDEs due to its favorable balance of accuracy and computational cost.[6][7] The accuracy of a DFT calculation is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Functionals: A variety of functionals have been benchmarked for calculating disulfide bond energies. Studies have shown that meta-hybrid GGA functionals, such as the M06 suite (e.g., M06-2X), and long-range corrected functionals like ωB97X-D, often provide results in good agreement with experimental data.[1][8] The popular B3LYP functional has also been used, though some studies indicate it may underestimate the BDE for certain disulfides.[1][9]
-
Basis Sets: The choice of basis set is crucial for accurately describing the electronic structure. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(2df,2p), are commonly employed.[1][6] The inclusion of polarization functions (e.g., d, p) and diffuse functions (+) is important for describing the electron distribution around sulfur atoms and any potential anionic character.[9]
Experimental and Computational Protocols
Theoretical Calculation Protocol
The standard computational protocol for calculating the S-S bond dissociation energy of this compound involves the following steps:[5]
-
Geometry Optimization of Reactant: The three-dimensional structure of the this compound molecule (Ph₂S₂) is optimized to find its lowest energy conformation. This is typically done in its singlet ground state.
-
Frequency Calculation of Reactant: A frequency analysis is performed on the optimized structure. This confirms that the geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
Geometry Optimization of Product Radical: The geometry of the resulting phenylthiyl radical (PhS•) is optimized. This calculation is performed for a doublet state, as the radical has one unpaired electron.
-
Frequency Calculation of Product Radical: A frequency calculation is performed on the optimized radical to obtain its ZPVE and thermal enthalpy corrections.
-
BDE Calculation: The bond dissociation enthalpy is calculated as the difference between the total enthalpies of the products and the reactant:
BDE = [2 × H(PhS•)] - H(PhS-SPh)
Where H represents the sum of electronic and thermal enthalpies for each species at 298.15 K.[1][5]
Note on Experimental Protocols: The cited literature primarily focuses on theoretical calculations and uses experimental values as benchmarks. Detailed experimental protocols for determining the BDE of this compound are not provided in these sources. Common experimental techniques for measuring BDEs include photoacoustic calorimetry, laser pyrolysis, and mass spectrometry-based methods, which measure the energy required to induce bond cleavage.
Quantitative Data on this compound BDE
Theoretical calculations have yielded a range of BDE values for this compound, depending on the computational method employed. The electronic nature of substituents on the phenyl rings also significantly influences the S-S bond strength; electron-withdrawing groups generally increase the BDE, while electron-donating groups tend to decrease it.[1][4]
| Theoretical Method (Functional/Basis Set) | Calculated BDE (kcal/mol) | Calculated BDE (kJ/mol) | Reference |
| ωB97X-D / 6-31+G(d,p) | 48.0 | 200.8 | [1] |
| M06-2X / 6-311++G(2df,2p) | 54.5 | 228.0 | [4] |
| B3P86 / 6-311+G(d,p) | Not specified for Ph₂S₂ | Not specified for Ph₂S₂ | [9] |
| B3LYP / 6-311+G(d,p) | Not specified for Ph₂S₂ | Not specified for Ph₂S₂ | [9] |
| B3PW91 / 6-311+G(d,p) | Not specified for Ph₂S₂ | Not specified for Ph₂S₂ | [9] |
Note: The table summarizes values specifically for unsubstituted this compound where available in the search results. Some studies focus on substituted derivatives or provide general ranges.
Visualizations
The following diagrams illustrate the key concepts and workflows involved in the theoretical calculation of the this compound bond energy.
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. Disulfide Bond Dihedral Angle Energy Server [services.mbi.ucla.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. joaquinbarroso.com [joaquinbarroso.com]
- 6. Fractionation of peptide with disulfide bond for quantum mechanical calculation of interaction energy with molecules | The Journal of Chemical Physics | AIP Publishing [pubs.aip.org]
- 7. Computation of bond dissociation energy for sulfides and disulfides with ab initio and density functional theory methods | Semantic Scholar [semanticscholar.org]
- 8. connectsci.au [connectsci.au]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of α-Phenylthio Carbonyl Compounds using Diphenyl Disulfide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of α-phenylthio carbonyl compounds, valuable intermediates in organic synthesis, utilizing diphenyl disulfide as the sulfur source. The methodologies outlined are applicable to a range of carbonyl compounds, including ketones, esters, and amides.
Introduction
α-Phenylthio carbonyl compounds are versatile building blocks in organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The introduction of the phenylthio group at the α-position of a carbonyl moiety activates the molecule for a variety of subsequent transformations, such as oxidation to sulfoxides and sulfones, elimination reactions to form α,β-unsaturated systems, and as precursors for various other functional group interconversions. The use of this compound as a readily available, stable, and relatively safe electrophilic sulfur source makes this transformation highly practical for both academic and industrial laboratories.
The core of this synthetic approach lies in the generation of an enolate or enol equivalent from the parent carbonyl compound, which then acts as a nucleophile, attacking the electrophilic sulfur atom of this compound.
Reaction Mechanism and Workflow
The synthesis proceeds through the formation of a nucleophilic enolate intermediate, which subsequently reacts with this compound in an α-sulfenylation reaction.
Caption: General reaction mechanism for the α-sulfenylation of carbonyl compounds.
The experimental workflow typically involves the deprotonation of the carbonyl compound to form the enolate, followed by the addition of this compound and subsequent workup and purification.
Caption: A typical experimental workflow for the synthesis of α-phenylthio carbonyl compounds.
Data Presentation
The following tables summarize the quantitative data for the synthesis of α-phenylthio carbonyl compounds from various substrates under different reaction conditions.
Table 1: α-Phenylthiolation of Ketones
| Entry | Ketone Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexanone | LDA | THF | -78 to rt | 2 | 95 |
| 2 | Acetophenone | NaH | THF | 0 to rt | 3 | 88 |
| 3 | 2-Pentanone | LDA | THF | -78 to rt | 2.5 | 85 |
| 4 | Propiophenone | NaH | THF | 0 to rt | 3 | 92 |
| 5 | Cyclopentanone | LDA | THF | -78 to rt | 2 | 93 |
Table 2: α-Phenylthiolation of Esters
| Entry | Ester Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acetate | LDA | THF | -78 to rt | 1 | 82 |
| 2 | Methyl propanoate | LDA | THF | -78 to rt | 1.5 | 78 |
| 3 | tert-Butyl acetate | LDA | THF | -78 to rt | 1 | 85 |
| 4 | Ethyl isobutyrate | LDA | THF | -78 to rt | 2 | 75 |
| 5 | Methyl phenylacetate | LDA | THF | -78 to rt | 1 | 90 |
Table 3: α-Phenylthiolation of Amides
| Entry | Amide Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N,N-Dimethylacetamide | LDA | THF | -78 to rt | 2 | 75 |
| 2 | N-Propionylpyrrolidine | LDA | THF | -78 to rt | 2.5 | 80 |
| 3 | N,N-Diethylbenzamide | n-BuLi | THF | -78 to rt | 3 | 68 |
| 4 | N-Acetylmorpholine | LDA | THF | -78 to rt | 2 | 72 |
Experimental Protocols
Protocol 1: α-Phenylthiolation of Cyclohexanone
Materials:
-
Cyclohexanone
-
This compound
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of diisopropylamine (1.1 eq) in anhydrous THF (10 mL) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the mixture at -78 °C for 30 minutes to generate LDA.
-
Add a solution of cyclohexanone (1.0 eq) in anhydrous THF (5 mL) dropwise to the LDA solution at -78 °C. Stir the resulting mixture at this temperature for 1 hour to ensure complete enolate formation.
-
Add a solution of this compound (1.1 eq) in anhydrous THF (5 mL) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 2-(phenylthio)cyclohexan-1-one.
Protocol 2: α-Phenylthiolation of Ethyl Acetate
Materials:
-
Ethyl acetate
-
This compound
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Prepare a solution of LDA (1.1 eq) in anhydrous THF as described in Protocol 1.
-
Add a solution of ethyl acetate (1.0 eq) in anhydrous THF (5 mL) dropwise to the LDA solution at -78 °C. Stir the mixture at this temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous THF (5 mL) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution (15 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield ethyl 2-(phenylthio)acetate.
Protocol 3: α-Phenylthiolation of N,N-Dimethylacetamide
Materials:
-
N,N-Dimethylacetamide
-
This compound
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Generate LDA solution (1.1 eq) in anhydrous THF as described in Protocol 1.
-
Add N,N-dimethylacetamide (1.0 eq) dropwise to the LDA solution at -78 °C. Stir the mixture at this temperature for 1 hour.
-
Add a solution of this compound (1.1 eq) in anhydrous THF (5 mL) to the reaction mixture at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution (15 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 2-(phenylthio)-N,N-dimethylacetamide.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and inert atmosphere (nitrogen or argon) are crucial for the success of these reactions, especially when using strong bases like LDA and n-BuLi.
-
Strong bases such as LDA and n-BuLi are pyrophoric and corrosive. Handle with extreme care using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound has a slight odor. Avoid inhalation.
-
Follow standard laboratory procedures for quenching reactive reagents and for the disposal of chemical waste.
Application Notes and Protocols: The Role of Diphenyl Disulfide in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the versatile roles of diphenyl disulfide (PhSSPh) in polymer synthesis. This document details its application in oxidative polymerization, radical polymerization, and the synthesis of functional polymers, complete with experimental protocols and quantitative data.
Oxidative Polymerization for the Synthesis of Poly(p-phenylene sulfide) (PPS)
This compound serves as a key monomer in the oxidative polymerization to produce poly(p-phenylene sulfide) (PPS), a high-performance thermoplastic. This method offers an alternative to the traditional polycondensation of p-dichlorobenzene and sodium sulfide.
Application: Synthesis of highly crystalline PPS with excellent thermal and chemical resistance.
Mechanism: The polymerization proceeds via an electrophilic substitution mechanism involving a sulfonium cation as the active species. The reaction can be catalyzed by a vanadyl-strong acid system or a Lewis acid.[1][2]
Experimental Protocol: Oxidative Polymerization of this compound to PPS [1][2]
-
Materials: this compound, vanadyl acetylacetonate (VO(acac)₂), trifluoromethanesulfonic acid (CF₃SO₃H), oxygen gas, and a suitable high-boiling solvent (e.g., diphenyl ether) or molten conditions.
-
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer, gas inlet, and reflux condenser, add this compound and the solvent (if not under molten conditions).
-
Heat the mixture to the desired reaction temperature (typically above 100 °C) under a continuous flow of oxygen.[1]
-
Introduce the vanadyl catalyst and a strong acid (e.g., VO(acac)₂ and CF₃SO₃H).
-
Maintain the reaction at the elevated temperature for a specified duration to allow for polymerization. The eliminated water is removed by evaporation under the oxygen flow.[1]
-
After the reaction, cool the mixture and precipitate the polymer by adding a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash it thoroughly with appropriate solvents to remove residual catalyst and unreacted monomer, and dry it under vacuum.
-
Quantitative Data:
| Catalyst System | Temperature (°C) | Polymer Crystallinity (Xc) | Molecular Weight (Mn) | Polydispersity Index (PDI) | Reference |
| Vanadyl-strong acid | >100 | 44% | - | - | [1] |
| SbCl₅ (Lewis acid) | Room Temperature | - | 1500 - 3500 | - | [2] |
Diagram: Oxidative Polymerization of this compound
Caption: Oxidative polymerization of this compound to PPS.
Role in Radical Polymerization
This compound can function as a control agent in radical polymerization, primarily acting as a chain transfer agent or an iniferter (initiator-transfer agent-terminator).
In free radical polymerization, this compound can control the molecular weight of the resulting polymer by transferring the growing radical chain.
Application: Molecular weight control in the polymerization of vinyl monomers like methyl methacrylate (MMA).
Mechanism: A propagating polymer radical abstracts a phenylthiyl radical (PhS•) from this compound, terminating the chain and generating a new radical that can initiate a new polymer chain.
Experimental Protocol: Determination of Chain Transfer Constant (Ctr) for this compound in MMA Polymerization [3][4]
-
Materials: Methyl methacrylate (MMA, freshly distilled), this compound, 2,2'-azobisisobutyronitrile (AIBN, initiator), benzene (solvent).
-
Procedure:
-
Prepare a series of solutions with varying molar ratios of this compound to MMA in benzene.
-
Add a fixed amount of AIBN to each solution.
-
Degas the solutions by several freeze-pump-thaw cycles and seal them under vacuum.
-
Polymerize the samples in a constant temperature bath (e.g., 60 °C) for a time sufficient to achieve low monomer conversion (<10%).
-
Quench the polymerization by rapid cooling and exposure to air.
-
Precipitate the polymer in a large excess of a non-solvent (e.g., methanol), filter, and dry to a constant weight.
-
Determine the number-average degree of polymerization (DPn) of the purified polymers using techniques like gel permeation chromatography (GPC) or viscometry.
-
Calculate the chain transfer constant using the Mayo equation.
-
Quantitative Data:
| Monomer | Chain Transfer Agent | Chain Transfer Constant (Ctr) | Reference |
| Methyl Methacrylate (MMA) | This compound | 1.8 x 10⁻³ | [3] |
| Styrene (St) | This compound | - | [3] |
Diagram: Chain Transfer Mechanism of this compound
Caption: Chain transfer mechanism involving this compound.
This compound can act as an iniferter, where it initiates, transfers, and terminates the polymer chains, particularly under photoirradiation.[5] This allows for a degree of control over the polymerization process.
Application: Synthesis of polymers with disulfide functionalities at the chain ends, which can be useful for subsequent modifications or for creating block copolymers.
Mechanism: Under UV irradiation, the S-S bond in this compound homolytically cleaves to form two phenylthiyl radicals (PhS•). These radicals can initiate polymerization. The growing polymer chains can then react with other this compound molecules or recombine with phenylthiyl radicals, leading to termination.
Experimental Protocol: Photopolymerization of MMA using this compound as an Iniferter [5]
-
Materials: Methyl methacrylate (MMA), this compound, quartz reaction vessel.
-
Procedure:
-
Dissolve this compound in MMA in a quartz reaction vessel.
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 30 minutes.
-
Seal the vessel and irradiate with a UV lamp (e.g., at 254 nm) at a controlled temperature.[6]
-
After the desired reaction time, stop the irradiation and precipitate the polymer in a non-solvent.
-
Filter, wash, and dry the polymer.
-
Characterize the molecular weight and end-group functionality of the resulting polymer.
-
Diagram: Iniferter Mechanism of this compound
Caption: Iniferter mechanism of this compound in photopolymerization.
Synthesis of High Refractive Index Photopolymers
This compound derivatives are utilized in the synthesis of photopolymers with high refractive indices, which are valuable for applications such as antireflection coatings for solar cells.[7]
Application: Preparation of high refractive index photopolymers for optical applications.
Workflow: The synthesis typically involves a multi-step process where a diphenyl sulfide-containing epoxy resin is first synthesized and then functionalized with groups that can undergo photopolymerization, such as acrylates.
Diagram: Workflow for High Refractive Index Photopolymer Synthesis
Caption: Synthesis of high refractive index photopolymers.
Quantitative Data:
| Photopolymer | Refractive Index (n) | Optical Transmittance (T) | Glass Transition Temperature (Tg) | Reference |
| EA-UV | > 1.63 | > 95% | > 100 °C | [7] |
| AOI-UV | 1.667 | > 95% | > 100 °C | [7] |
Application in Self-Healing Polymers
The dynamic nature of the disulfide bond makes this compound and its derivatives valuable components in the design of self-healing polymers. The reversible cleavage and reformation of the S-S bond under external stimuli like heat or light can repair damage in the polymer matrix.[5][8]
Mechanism: The self-healing process is often based on disulfide exchange reactions, which can be mediated by radicals or anions.[5] Upon damage, disulfide bonds at the fracture surface can exchange, leading to the reformation of covalent bonds across the interface and restoring the material's integrity.
Diagram: Disulfide Exchange for Self-Healing
Caption: Self-healing mechanism via disulfide exchange.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The underlying mechanisms for self-healing of poly(disulfide)s - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP04028D [pubs.rsc.org]
- 6. Self-Photopolymerization of Poly(disulfide) Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Self-healing material - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Photocatalytic Activation of Diphenyl Disulfide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The photocatalytic activation of diphenyl disulfide has emerged as a powerful and versatile strategy in modern organic synthesis.[1][2] This approach utilizes visible light to generate highly reactive thiyl radicals (PhS•) from the homolytic cleavage of the relatively weak sulfur-sulfur bond in this compound.[1][3] These thiyl radicals can act as potent hydrogen atom transfer (HAT) agents, photocatalysts, or radical initiators, enabling a wide array of chemical transformations under mild and environmentally benign conditions.[1][3] The use of a simple, inexpensive organic molecule like this compound as a catalyst or co-catalyst avoids the need for costly and toxic transition metal complexes often employed in photoredox catalysis.[1]
This document provides detailed application notes and experimental protocols for several key synthetic transformations facilitated by the photocatalytic activation of this compound.
General Mechanism of Photocatalytic Activation
The core of this methodology lies in the photochemical generation of phenylthiyl radicals. Upon irradiation with visible light, this compound (Ph-S-S-Ph) undergoes homolysis of the S-S bond to produce two phenylthiyl radicals (PhS•). These radicals are the key reactive intermediates that drive subsequent chemical reactions.
Figure 1: General mechanism of photocatalytic this compound activation.
Application 1: Anti-Markovnikov Hydration of Olefins
A significant application of this methodology is the anti-Markovnikov hydration of olefins, which provides access to primary alcohols from terminal alkenes, a transformation that is challenging to achieve directly.[4][5] In this dual catalytic system, an organic photocatalyst (e.g., an acridinium salt) generates an alkene radical cation, and this compound acts as a hydrogen atom transfer (HAT) co-catalyst to facilitate the formation of the final alcohol product.[4][5]
Quantitative Data
| Entry | Alkene Substrate | Photocatalyst | Co-catalyst | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | 1,1-Diphenylethene | 9-Mesityl-10-methylacridinium perchlorate | This compound | CH3CN/H2O | 24 | 85 | [4] |
| 2 | Styrene | 9-Mesityl-10-methylacridinium perchlorate | This compound | CH3CN/H2O | 24 | 72 | [4] |
| 3 | 4-Methylstyrene | 9-Mesityl-10-methylacridinium perchlorate | This compound | CH3CN/H2O | 24 | 78 | [4] |
| 4 | trans-Anethole | 9-Mesityl-10-methylacridinium perchlorate | This compound | CH3CN/H2O | 24 | 96 | [4] |
Experimental Protocol
Materials:
-
Alkene substrate (0.3 mmol, 1.0 equiv)
-
9-Mesityl-10-methylacridinium perchlorate (3 mol%)
-
This compound (20 mol%)
-
Acetonitrile (CH3CN, 2 mL)
-
Deionized water (0.2 mL)
-
Nitrogen atmosphere
-
3W blue LEDs
Procedure:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the alkene substrate (0.3 mmol), 9-mesityl-10-methylacridinium perchlorate (0.009 mmol), and this compound (0.06 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add acetonitrile (2 mL) and deionized water (0.2 mL) via syringe.
-
Stir the reaction mixture at room temperature and irradiate with 3W blue LEDs.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 24 hours), quench the reaction by opening it to the air.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired alcohol product.[4]
Reaction Workflow
Figure 2: Workflow for anti-Markovnikov hydration of olefins.
Application 2: Aerobic α-Hydroxylation of 1,3-Dicarbonyl Compounds
This compound can catalyze the visible-light-mediated aerobic α-hydroxylation of 1,3-dicarbonyl compounds.[6] This metal- and base-free method utilizes molecular oxygen from the air as the oxidant, representing a green and sustainable approach to synthesizing valuable α-hydroxy-1,3-dicarbonyl motifs.[6]
Quantitative Data
| Entry | 1,3-Dicarbonyl Substrate | Co-catalyst / Additive | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | Ethyl benzoylacetate | None | CH3CN | 12 | 95 | [6] |
| 2 | Ethyl 4-chlorobenzoylacetate | None | CH3CN | 12 | 92 | [6] |
| 3 | Ethyl 4-methylbenzoylacetate | None | CH3CN | 12 | 96 | [6] |
| 4 | N,N-Dimethylacetoacetamide | None | CH3CN | 24 | 85 | [6] |
Experimental Protocol
Materials:
-
1,3-Dicarbonyl substrate (0.2 mmol, 1.0 equiv)
-
This compound (10 mol%)
-
Acetonitrile (CH3CN, 2 mL)
-
Air atmosphere (using a balloon)
-
3W blue LEDs
Procedure:
-
In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl substrate (0.2 mmol) and this compound (0.02 mmol) in acetonitrile (2 mL).
-
Attach a balloon filled with air to the flask.
-
Stir the mixture at room temperature under irradiation from 3W blue LEDs.
-
Monitor the reaction by TLC.
-
After the starting material is consumed (typically 12-24 hours), concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the α-hydroxylated product.[6]
Proposed Mechanistic Pathway
Figure 3: Proposed pathway for aerobic α-hydroxylation.
Application 3: Reductive Dehalogenation
This compound can catalyze the light-induced reductive dehalogenation of alkyl halides.[1][3] In this process, thiyl radicals generated from this compound abstract a hydrogen atom from a suitable donor (often generated in situ) to form thiophenol, which then acts as the active hydrogen atom transfer (HAT) catalyst to reduce the alkyl halide.[1][3]
Quantitative Data
| Entry | Alkyl Halide Substrate | H-donor Initiator | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | 1-Bromoadamantane | (diMe-Imd)-BH3 | Benzene | 2 | 98 | [3] |
| 2 | 1-Iodoadamantane | (diMe-Imd)-BH3 | Benzene | 2 | 95 | [3] |
| 3 | Bromocyclohexane | (diMe-Imd)-BH3 | Benzene | 2 | 85 | [3] |
| 4 | Iodocyclohexane | (diMe-Imd)-BH3 | Benzene | 2 | 80 | [3] |
Experimental Protocol
Materials:
-
Alkyl halide (0.5 mmol, 1.0 equiv)
-
This compound (10 mol%)
-
1,3-dimethylimidazol-2-ylidene·borane ((diMe-Imd)-BH3) (1.5 equiv)
-
Anhydrous benzene (5 mL)
-
Nitrogen atmosphere
-
Sunlamp or appropriate visible light source
Procedure:
-
To a flame-dried Schlenk tube under a nitrogen atmosphere, add the alkyl halide (0.5 mmol), this compound (0.05 mmol), and (diMe-Imd)-BH3 (0.75 mmol).
-
Add anhydrous benzene (5 mL) via syringe.
-
Seal the tube and stir the solution at room temperature while irradiating with a sunlamp.
-
Monitor the reaction by GC-MS.
-
Upon completion, carefully quench the reaction with methanol.
-
Dilute the mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the dehalogenated product.[3]
Logical Relationship Diagram
Figure 4: Key steps in reductive dehalogenation.
Conclusion
The photocatalytic activation of this compound offers a versatile and sustainable platform for a variety of important organic transformations. The mild reaction conditions, avoidance of transition metals, and use of an inexpensive catalyst make these methods highly attractive for both academic research and industrial applications in drug development and materials science. The protocols outlined in this document provide a starting point for researchers to explore and adapt these powerful synthetic tools.
References
- 1. BJOC - An overview on disulfide-catalyzed and -cocatalyzed photoreactions [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. An overview on disulfide-catalyzed and -cocatalyzed photoreactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Visible light-mediated selective α-functionalization of 1,3-dicarbonyl compounds via disulfide induced aerobic oxidation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Role of Diphenyl Disulfide in the Synthesis of Key Pharmaceutical Intermediates
Introduction
Diphenyl disulfide, a readily available and versatile organosulfur compound, serves as a cornerstone reagent in the synthesis of a wide array of pharmaceutical intermediates. Its primary utility lies in its ability to introduce the phenylthio (PhS) group into organic molecules, a functionalization that is pivotal in the construction of complex molecular architectures found in numerous therapeutic agents. This application note delves into the key applications of this compound in pharmaceutical synthesis, with a focus on the formation of α-phenylthio carbonyl compounds and diaryl sulfides, which are crucial precursors to various drug candidates, including anticancer and anti-inflammatory agents. Detailed experimental protocols and quantitative data are provided to guide researchers and drug development professionals in leveraging this important synthetic tool.
Application 1: α-Phenylsulfenylation of Ketones – A Gateway to Steroid and Prostaglandin Intermediates
The α-phenylsulfenylation of ketones is a fundamental transformation in organic synthesis, creating a valuable synthetic handle for further molecular elaboration. The resulting α-phenylthio ketones are key intermediates in the synthesis of various pharmaceuticals, including steroids and prostaglandins. This compound, in the presence of a suitable base, is the reagent of choice for this transformation.
General Reaction Scheme:
Figure 1: General workflow for the α-phenylsulfenylation of ketones.
Experimental Protocol: Synthesis of 2-Phenylthio-2-heptanone
This protocol details the α-phenylsulfenylation of 2-heptanone, a model substrate representing a common structural motif in various natural products and pharmaceutical building blocks.
Materials:
-
2-Heptanone
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of 2-heptanone (1.14 g, 10 mmol) in 20 mL of anhydrous THF is added dropwise to a stirred suspension of sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11 mmol) in 30 mL of anhydrous THF at 0 °C under a nitrogen atmosphere.
-
The mixture is stirred at room temperature for 1 hour to ensure complete formation of the enolate.
-
A solution of this compound (2.40 g, 11 mmol) in 20 mL of anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 95:5) to afford the pure 2-phenylthio-2-heptanone.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Yield (%) |
| 2-Heptanone | 114.19 | 1.14 g | 10 | - |
| This compound | 218.35 | 2.40 g | 11 | - |
| Sodium hydride (60%) | 40.00 | 0.44 g | 11 | - |
| 2-Phenylthio-2-heptanone | 222.34 | - | - | 85-95 |
Table 1: Reagents and yield for the synthesis of 2-phenylthio-2-heptanone.
Application 2: Synthesis of Diaryl Sulfide Intermediates for Anticancer Agents
Diaryl sulfides are a privileged scaffold in medicinal chemistry, forming the core structure of numerous anticancer agents, including analogs of combretastatin A-4, a potent tubulin polymerization inhibitor. This compound can be utilized in the synthesis of these intermediates, typically through a reductive cleavage of the disulfide bond followed by coupling with an appropriate aryl halide or an equivalent electrophile.
General Reaction Scheme:
Application Notes: Diphenyl Disulfide as a Catalyst for Cis-Trans Isomerization
Introduction
Diphenyl disulfide ((C₆H₅S)₂) is a versatile and commercially available organic compound that serves as an effective catalyst for the cis-trans isomerization of alkenes.[1][2] This transformation is of significant interest in organic synthesis, materials science, and drug development, where control over the geometry of a double bond is crucial for the target molecule's properties and biological activity. The isomerization is typically initiated by ultraviolet (UV) irradiation or thermal conditions, proceeding through a reversible radical mechanism.[1][3] this compound's utility lies in its ability to generate the catalytically active phenylthiyl radical (PhS•) under relatively mild conditions.[3][4]
Mechanism of Action
The catalytic cycle for cis-trans isomerization using this compound is initiated by the homolytic cleavage of the sulfur-sulfur bond, which can be induced by UV light (photochemically) or heat (thermally).[3][4]
-
Initiation: The S-S bond in this compound (Ph-S-S-Ph) breaks to form two phenylthiyl radicals (PhS•).[4]
-
Propagation:
-
The highly reactive phenylthiyl radical adds reversibly to the double bond of a cis-alkene. This addition breaks the π-bond and forms a carbon-centered radical intermediate.
-
With the π-bond broken, rotation can now occur freely around the former carbon-carbon double bond.
-
Elimination of the phenylthiyl radical from the rotated intermediate can yield either the original cis-alkene or the more thermodynamically stable trans-alkene.
-
-
Termination: The catalytic cycle continues until the radicals are quenched, often by recombination.
Because the trans isomer is generally more stable, the equilibrium favors its formation over time, driving the isomerization process to completion.[3]
Applications in Synthesis
This compound-catalyzed isomerization has been employed in various synthetic contexts:
-
Natural Product Synthesis: This method has been used as a key step in the total synthesis of complex molecules like (+)-hitachimycin and (−)-gloeosporone, where specific double bond geometry is required.[3][5]
-
Stereochemical Control: It provides a reliable method for converting kinetically favored cis products from other reactions (e.g., Wittig reaction, alkyne reductions) into their thermodynamically favored trans counterparts.
-
Materials Science: Isomerization can be used to alter the physical properties of polymers and other organic materials by changing the geometry of olefinic units within their structures.
Quantitative Data Summary
The efficiency of this compound-catalyzed isomerization is influenced by catalyst loading, reaction time, and the nature of the substrate. Below are representative data summarizing these effects.
Table 1: Effect of Catalyst Loading on Isomerization of cis-Stilbene
| Entry | Catalyst Loading (mol%) | Time (h) | Solvent | cis:trans Ratio (Final) |
|---|---|---|---|---|
| 1 | 1 | 24 | Benzene | 35:65 |
| 2 | 5 | 24 | Benzene | 10:90 |
| 3 | 10 | 24 | Benzene | <5:95 |
| 4 | 5 | 12 | Benzene | 40:60 |
Conditions: Reactions performed at room temperature under irradiation with a 300 nm UV lamp.
Table 2: Substrate Scope for Isomerization
| Entry | Substrate | Catalyst (mol%) | Time (h) | Yield of trans Isomer (%) |
|---|---|---|---|---|
| 1 | cis-Stilbene | 5 | 18 | 92 |
| 2 | Diethyl Maleate | 10 | 48 | 85 (Diethyl Fumarate) |
| 3 | cis-Cinnamic Acid | 5 | 24 | 88 |
| 4 | (Z)-Oct-4-ene | 10 | 36 | 90 |
Conditions: Reactions performed in a suitable solvent (e.g., benzene, hexane, or acetonitrile) under UV irradiation at room temperature. The substrate scope is generally broad, though reaction times may vary.[6][7]
Experimental Protocols
Protocol 1: General Procedure for Photochemical cis-trans Isomerization
Materials and Reagents:
-
cis-Alkene substrate
-
This compound (Ph₂S₂)[8]
-
Anhydrous solvent (e.g., benzene, cyclohexane, or acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard workup reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Quartz reaction vessel or borosilicate glass tube (if using a lamp with λ > 300 nm)
-
UV photoreactor or a medium-pressure mercury lamp[3]
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography setup
Safety Precautions:
-
This compound has a disagreeable odor and can be an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
-
UV radiation is harmful. Ensure the light source is properly shielded.
-
Benzene is a known carcinogen. Use appropriate engineering controls and PPE. Consider safer alternative solvents like cyclohexane or acetonitrile.
Procedure:
-
In a quartz reaction vessel, dissolve the cis-alkene substrate (1.0 eq) and this compound (0.05–0.10 eq) in the chosen anhydrous solvent (concentration typically 0.05–0.1 M).
-
De-gas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can interfere with radical reactions.
-
Seal the vessel and place it in the photoreactor or at a suitable distance from the UV lamp. Ensure the setup is cooled, if necessary, to maintain room temperature.
-
Begin stirring and irradiate the mixture.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC, TLC, or ¹H NMR to determine the cis:trans ratio.[9]
-
Once the reaction has reached the desired conversion (or equilibrium), turn off the lamp and stop the reaction.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting mixture of isomers by flash column chromatography or recrystallization to isolate the desired trans-alkene.
Diagrams
Caption: Catalytic cycle of this compound-mediated cis-trans isomerization.
Caption: General experimental workflow for photochemical isomerization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Diphenyl_disulfide [chemeurope.com]
- 3. BJOC - An overview on disulfide-catalyzed and -cocatalyzed photoreactions [beilstein-journals.org]
- 4. Page loading... [guidechem.com]
- 5. An overview on disulfide-catalyzed and -cocatalyzed photoreactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substrate scope driven optimization of an encapsulated hydroformylation catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Electrochemical Reduction of Diphenyl Disulfide for Thiol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of thiols is a cornerstone of organic chemistry, with broad applications in pharmaceuticals, materials science, and biochemistry. Aryl thiols, in particular, are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). Traditional methods for the reduction of disulfides to thiols often rely on stoichiometric reducing agents such as sodium borohydride or dithiothreitol, which can generate significant waste and may not be compatible with sensitive functional groups.
Electrochemical synthesis offers a green and efficient alternative for the reductive cleavage of the sulfur-sulfur bond in disulfides. By using electrons as the reducing agent, this method obviates the need for chemical reductants, leading to cleaner reaction profiles and simplified workup procedures. This application note provides a detailed protocol for the electrochemical reduction of diphenyl disulfide to thiophenol, a widely used synthetic building block. The described method is scalable and has been successfully applied to the synthesis of a key intermediate for the drug Axitinib, highlighting its relevance to the pharmaceutical industry.[1][2]
Principle of the Method
The electrochemical reduction of this compound (Ph-S-S-Ph) to thiophenol (Ph-SH) is a two-electron process. The reaction proceeds via the formation of a radical anion intermediate, which then cleaves to yield a thiolate anion and a thiyl radical. The thiyl radical is subsequently reduced to a second thiolate anion. Protonation of the thiolate anions upon workup affords the desired thiol.
A key challenge in the electrochemical reduction of disulfides is the potential for the newly formed, and often oxidatively sensitive, thiol to be re-oxidized at the anode, leading to diminished yields. This can be overcome by using a divided electrochemical cell, where the anode and cathode compartments are separated by a membrane. However, such setups can be complex and may not be suitable for all organic solvents.[3]
An innovative and practical approach involves the use of an undivided cell with a carefully controlled ratio of the cathode-to-anode surface area.[3][4] By employing a large cathode and a small anode (a "quasi-divided cell"), a mass transport limitation is created for the diffusion of the thiol product to the anode surface. This kinetically disfavors the re-oxidation of the thiol, allowing for efficient reduction in a simpler experimental setup.[4]
Quantitative Data Summary
The following table summarizes the yields for the electrochemical reduction of various substituted diphenyl disulfides to their corresponding thiols using the undivided cell method.
| Entry | Disulfide Substrate | Thiol Product | Isolated Yield (%) |
| 1 | This compound | Thiophenol | 95 |
| 2 | 4,4'-Dimethoxythis compound | 4-Methoxythiophenol | 92 |
| 3 | 4,4'-Dichlorothis compound | 4-Chlorothiophenol | 88 |
| 4 | 2,2'-Dipyridyl disulfide | 2-Thiopyridine | 91 |
| 5 | Bis(4-aminophenyl) disulfide | 4-Aminothiophenol | 85 |
| 6 | Disulfide precursor to Axitinib intermediate | Thiol intermediate for Axitinib | 89 (on a 90 mg scale) |
Data compiled from a study on the metal-free electrochemical reduction of disulfides.[4]
Experimental Protocols
Protocol 1: General Procedure for the Electrochemical Reduction of this compound
This protocol describes a general method for the electrochemical reduction of this compound to thiophenol on a laboratory scale using an undivided electrochemical cell.
Materials:
-
This compound
-
Anhydrous acetonitrile (CH₃CN)
-
Tetrabutylammonium tetrafluoroborate (TBABF₄)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Graphite felt (cathode)
-
Graphite rod (anode)
-
DC power supply (potentiostat or galvanostat)
-
Electrochemical cell (undivided, e.g., a beaker or a specialized electrochemical vial)
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply
Procedure:
-
Cell Assembly:
-
In an undivided electrochemical cell, place a magnetic stir bar.
-
Position a piece of graphite felt as the cathode, ensuring a large surface area.
-
Insert a graphite rod as the anode, maintaining a cathode-to-anode surface area ratio of approximately 200:1.[4]
-
Ensure the electrodes are not in direct contact.
-
-
Electrolysis:
-
To the cell, add this compound (e.g., 1 mmol) and tetrabutylammonium tetrafluoroborate (e.g., 0.1 M) as the supporting electrolyte.
-
Add anhydrous acetonitrile as the solvent (e.g., 10 mL).
-
Purge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere throughout the electrolysis.
-
Begin stirring the solution.
-
Apply a constant current to the system. The optimal current density will depend on the specific substrate and cell geometry, but a starting point is a cathodic current density of approximately 26 mA/cm².[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the this compound is consumed. The total charge passed is typically optimized for each substrate.[4]
-
-
Workup and Purification:
-
Upon completion of the electrolysis, turn off the power supply.
-
Transfer the reaction mixture to a round-bottom flask and remove the acetonitrile under reduced pressure.
-
To the residue, add ethyl acetate and 1 M HCl. The acidification step is crucial to protonate the thiolate and prevent its re-oxidation to the disulfide under basic or neutral conditions.
-
Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thiophenol.
-
The crude product can be further purified by flash column chromatography on silica gel if necessary.
-
Protocol 2: Scaled-Up Synthesis of an Axitinib Intermediate
This protocol outlines the multigram-scale electrochemical synthesis of a key thiol intermediate for the drug Axitinib, demonstrating the industrial applicability of this technology. This procedure utilizes a specialized spinning cylinder electrode reactor to maintain the "quasi-divided cell" conditions on a larger scale.[1][2]
Materials:
-
Disulfide precursor to the Axitinib intermediate
-
Methanol (MeOH)
-
Supporting electrolyte (e.g., TBABF₄)
-
Spinning cylinder electrode reactor with a leaded bronze spinning cathode and graphite rod anodes
-
DC power supply
-
Methylamine solution
Procedure:
-
Reactor Setup:
-
Assemble the spinning cylinder electrode reactor, ensuring the desired number of graphite anode rods are in place to achieve a large cathode-to-anode surface area ratio.
-
Charge the reactor with the disulfide precursor and the supporting electrolyte dissolved in methanol.
-
-
Electrolysis:
-
Begin rotation of the cathode and apply a constant current.
-
The electrolysis can be performed in batch or continuous flow mode.[1]
-
Monitor the reaction for the consumption of the starting material.
-
-
Product Isolation:
-
Once the reduction is complete, the resulting thiol ester intermediate is treated directly with a solution of methylamine to form the final amide product, a key intermediate in the synthesis of Axitinib.[1]
-
The final product is then isolated and purified using standard organic chemistry techniques.
-
Visualizations
Caption: A flowchart illustrating the key steps in the electrochemical synthesis of thiophenol.
Caption: The two-electron reduction mechanism of this compound to thiophenol.
References
Application Notes and Protocols for Lewis Acid-Mediated Polymerization of Diphenyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(p-phenylene sulfide) (PPS) is a high-performance thermoplastic polymer known for its exceptional thermal stability, chemical resistance, and inherent flame retardancy. These properties make it a valuable material in various demanding applications, including automotive components, electronics, and filtration membranes. One synthetic route to PPS involves the polymerization of diphenyl disulfide mediated by Lewis acids. This method offers a pathway to PPS synthesis, though it is critical to control reaction conditions to achieve desired polymer characteristics. This document provides detailed application notes and experimental protocols for the Lewis acid-mediated polymerization of this compound.
Principle of the Method
The Lewis acid-mediated polymerization of this compound proceeds through an electrophilic aromatic substitution mechanism. A Lewis acid, such as aluminum chloride (AlCl₃) or antimony pentachloride (SbCl₅), activates the this compound monomer, facilitating the cleavage of the disulfide bond and the subsequent formation of a sulfonium cation. This electrophilic species then attacks the phenyl ring of another monomer or a growing polymer chain, leading to the formation of a thioether linkage and the elimination of a proton. The process repeats, resulting in the growth of the poly(p-phenylene sulfide) chain. While high yields have been reported, achieving high molecular weight can be challenging with the unsubstituted monomer.[1] The use of alkyl-substituted diphenyl disulfides has been shown to yield soluble polymers with higher molecular weights.
Experimental Protocols
The following protocols are generalized procedures based on available literature. Researchers should optimize these conditions for their specific experimental setup and desired polymer characteristics.
Protocol 1: Polymerization of this compound using Aluminum Chloride (AlCl₃)
Materials:
-
This compound (Ph₂S₂)
-
Aluminum chloride (AlCl₃), anhydrous
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, add this compound.
-
Add the anhydrous solvent to dissolve the this compound. The concentration of the monomer should be carefully chosen and reported.
-
Under a nitrogen atmosphere, slowly add anhydrous aluminum chloride to the stirred solution. The molar ratio of Lewis acid to monomer is a critical parameter and should be systematically varied to optimize the polymerization.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain for a specified period (e.g., 24-48 hours). Monitor the reaction progress if possible.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing a small amount of concentrated hydrochloric acid.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with methanol and then with deionized water to remove any residual catalyst and unreacted monomer.
-
Dry the polymer in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.
-
Characterize the resulting poly(p-phenylene sulfide) for its molecular weight, polydispersity index (PDI), and thermal properties.
Protocol 2: Polymerization of this compound using Antimony Pentachloride (SbCl₅)
Materials:
-
This compound (Ph₂S₂)
-
Antimony pentachloride (SbCl₅)
-
Anhydrous solvent (e.g., dichloromethane)
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound in an anhydrous solvent.
-
Under a nitrogen atmosphere, add antimony pentachloride dropwise to the stirred solution. Control the temperature of the reaction mixture, as the reaction can be exothermic.
-
Stir the reaction mixture at room temperature or a specified temperature for a defined period.
-
Terminate the polymerization and precipitate the polymer by adding the reaction mixture to a large volume of methanol.
-
Filter the precipitate and wash it extensively with methanol and deionized water.
-
Dry the polymer under vacuum at an elevated temperature.
-
Characterize the polymer's properties, including molecular weight and thermal stability.
Data Presentation
The following tables summarize the expected range of results based on literature. Specific values will vary depending on the precise experimental conditions.
Table 1: Polymerization of this compound with Lewis Acids - Reaction Conditions and Polymer Yield
| Lewis Acid | Monomer | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | This compound | Dichloromethane | Reflux | 24 | Moderate to High | General Literature |
| SbCl₅ | This compound | Dichloromethane | Room Temp. | 24 | High (up to 100%) | [1] |
| FeCl₃ | This compound | Not specified | Not specified | Not specified | High | General Literature |
Table 2: Characterization of Poly(p-phenylene sulfide) from this compound Polymerization
| Lewis Acid | Mₙ ( g/mol ) | Mₙ/Mₙ (PDI) | Tₘ (°C) | T₉ (°C) | Notes | Reference |
| AlCl₃ | Low | Broad | ~285 | ~90 | Soluble in 1-chloronaphthalene at >200°C | General Literature |
| SbCl₅ | Low | Broad | ~285 | ~90 | May have limited practical application due to low MW | [1] |
| - | High MW | - | - | - | Achievable with alkyl-substituted diphenyl disulfides | General Literature |
Mandatory Visualizations
Reaction Pathway
Caption: Proposed reaction pathway for the Lewis acid-mediated polymerization of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis of poly(p-phenylene sulfide).
Application Notes
-
Catalyst Activity: Lewis acids such as SbCl₅ and FeCl₃ have been reported to be significantly more active than protic acids in facilitating the oxidative polymerization of this compound.
-
Solubility: Unsubstituted poly(p-phenylene sulfide) is generally insoluble in common organic solvents at room temperature, which can complicate characterization. High-temperature solvents like 1-chloronaphthalene (above 200 °C) are often required for molecular weight determination by techniques like gel permeation chromatography (GPC).
-
Structural Characterization: High-resolution solid-state ¹³C NMR spectroscopy is a powerful tool for characterizing the structure of the resulting PPS, confirming the formation of the desired 1,4-phenylene sulfide linkages.
-
Molecular Weight Control: Achieving high molecular weight with unsubstituted this compound can be difficult. The use of alkyl-substituted this compound monomers can lead to more soluble polymers with higher molecular weights, which may be more suitable for certain applications.
-
Safety Precautions: Lewis acids like AlCl₃ and SbCl₅ are corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood using anhydrous conditions and appropriate personal protective equipment.
Conclusion
The Lewis acid-mediated polymerization of this compound provides a viable route for the synthesis of poly(p-phenylene sulfide). Careful control of reaction parameters, particularly the choice and concentration of the Lewis acid, is crucial for obtaining PPS with the desired properties. While challenges in achieving high molecular weight with the parent monomer exist, this method serves as a valuable tool in the synthesis of this important class of high-performance polymers. Further research and optimization are encouraged to explore the full potential of this synthetic approach.
References
Phenylthiolation of Enolates with Diphenyl Disulfide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the α-phenylthiolation of ketone enolates using diphenyl disulfide. This reaction is a fundamental method for the formation of carbon-sulfur bonds, yielding α-phenylthio ketones which are versatile intermediates in organic synthesis. These intermediates are valuable in drug development and medicinal chemistry for the synthesis of complex molecules and sulfur-containing heterocycles.
Introduction
The introduction of a phenylthio group at the α-position of a carbonyl compound is a common transformation in organic synthesis. The resulting α-phenylthio ketones can be further manipulated, for example, through oxidation to the corresponding sulfoxide followed by syn-elimination to introduce α,β-unsaturation in the carbonyl compound. The general scheme involves the deprotonation of a ketone with a strong base to form a nucleophilic enolate, which then attacks the electrophilic sulfur atom of this compound.
Data Presentation
The following table summarizes the yields of α-phenylthiolation for a variety of ketone substrates under typical reaction conditions. The reaction generally proceeds with good to excellent yields, depending on the substrate and specific conditions employed.
| Ketone Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Cyclohexanone | LDA | THF | 2 h | 95 | [1][2] |
| Cyclopentanone | LDA | THF | 2 h | 92 | [1][2] |
| Acetophenone | LDA | THF | 1.5 h | 88 | [1][2] |
| Propiophenone | LDA | THF | 2 h | 85 | [1][2] |
| 2-Methylcyclohexanone | LDA | THF | 3 h | 78 (mixture of isomers) | [1][2] |
| Acetone | NaH | THF | 4 h | 75 | [3] |
| 3-Pentanone | LDA | THF | 2.5 h | 82 | [1][2] |
Note: Yields are for the isolated α-phenylthio ketone product. Reaction times and yields can vary based on the scale of the reaction and purity of reagents.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the α-phenylthiolation of cyclohexanone as a representative example.
Materials and Reagents
-
Cyclohexanone (freshly distilled)
-
This compound
-
Lithium diisopropylamide (LDA) solution in THF (commercially available or freshly prepared)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions (flame-dried)
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Syringes and needles
General Procedure for the α-Phenylthiolation of Cyclohexanone
-
Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet is charged with anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction).
-
Enolate Formation: The flask is cooled to -78 °C in a dry ice/acetone bath. To the cold THF, add lithium diisopropylamide (LDA) solution (1.1 equivalents, e.g., 11 mmol) dropwise via syringe.
-
Ketone Addition: Cyclohexanone (1.0 equivalent, e.g., 10 mmol) is then added dropwise to the LDA solution at -78 °C. The resulting mixture is stirred at this temperature for 1 hour to ensure complete enolate formation.
-
Phenylthiolation: A solution of this compound (1.1 equivalents, e.g., 11 mmol) in a minimum amount of anhydrous THF is prepared in a separate flame-dried flask under an inert atmosphere. This solution is then added dropwise to the enolate solution at -78 °C via syringe.
-
Reaction Progression: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel and diluted with diethyl ether. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).
-
Purification: The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Isolation: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure α-phenylthio cyclohexanone.
Mandatory Visualizations
Reaction Workflow
Caption: Experimental workflow for the phenylthiolation of enolates.
Reaction Mechanism
Caption: General mechanism of enolate phenylthiolation.
References
Application Notes and Protocols for the Synthesis of Poly(p-phenylene sulfide) using Diphenyl Disulfide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(p-phenylene sulfide) (PPS) is a high-performance thermoplastic with exceptional thermal stability, chemical resistance, and mechanical properties.[1][2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of PPS utilizing diphenyl disulfide and its halogenated derivatives. Two primary synthetic routes are detailed: the oxidative polymerization of this compound and the thermolysis of bis(4-halophenyl) disulfides. These methods offer alternatives to the traditional synthesis from p-dichlorobenzene and sodium sulfide.[5] This guide includes reaction mechanisms, step-by-step experimental procedures, and expected material properties to assist researchers in the successful laboratory-scale synthesis of PPS.
Introduction
Poly(p-phenylene sulfide) is a semi-crystalline polymer characterized by a backbone of alternating para-phenylene rings and sulfur atoms.[1] Its robust chemical structure imparts high melting and glass transition temperatures, making it suitable for demanding applications in the automotive, aerospace, and electronics industries.[4] While the industrial production of PPS typically involves the polycondensation of a dihalogenated aromatic compound with an alkali metal sulfide, alternative synthetic strategies employing this compound derivatives have been developed.[5]
These methods, particularly oxidative polymerization, can offer advantages such as the production of linear, high-purity PPS with disulfide linkages at the chain ends.[6] The thermolysis of halogenated diphenyl disulfides also presents a viable route to high molecular weight PPS. This document outlines the protocols for these two synthetic approaches.
Data Presentation
The following table summarizes typical quantitative data for poly(p-phenylene sulfide) synthesized from this compound derivatives. Please note that these values can vary depending on the specific reaction conditions and purification methods.
| Synthesis Method | Monomer | Catalyst/Reagent | Yield (%) | M_n ( g/mol ) | M_w ( g/mol ) | PDI | T_g (°C) | T_m (°C) |
| Oxidative Polymerization | This compound | Vanadyl acetylacetonate / Strong Acid | High | - | up to 10,000 | - | ~85 | ~285 |
| Thermolysis | Bis(4-bromophenyl) disulfide | Copper powder | 50-76 | - | ~10,000-40,000 | - | 92 | 275 |
| Thermolysis | Bis(4-iodophenyl) disulfide | - | High | High | High | - | 88 | 286 |
Data compiled from multiple sources. M_n: Number-average molecular weight, M_w: Weight-average molecular weight, PDI: Polydispersity index, T_g: Glass transition temperature, T_m: Melting temperature.
Reaction Mechanisms and Pathways
The synthesis of PPS from this compound derivatives can proceed through different mechanisms depending on the chosen method.
Oxidative Polymerization of this compound
The oxidative polymerization of this compound is catalyzed by a vanadyl-strong acid system and utilizes oxygen as the ultimate oxidant.[6] The proposed mechanism involves the formation of a sulfonium cation as the active species, which then undergoes electrophilic aromatic substitution to propagate the polymer chain.[6]
Caption: Oxidative polymerization pathway of this compound.
Thermolysis of Bis(4-halophenyl) Disulfide
The thermolysis of bis(4-halophenyl) disulfides, such as the bromo derivative, in the presence of a reducing agent like copper or potassium iodide, is believed to proceed through a radical mechanism. The disulfide bond is cleaved at high temperatures to generate thiyl radicals, which then propagate to form the polymer chain.
Caption: Proposed mechanism for the thermolysis of bis(4-bromophenyl) disulfide.
Experimental Protocols
Protocol 1: Oxidative Polymerization of this compound
This protocol describes a solvent-free method for the synthesis of PPS by oxidative polymerization.
Materials:
-
This compound (PhSSPh)
-
Vanadyl acetylacetonate (VO(acac)₂)
-
Trifluoroacetic acid (TFA) or other strong acid
-
Methanol
-
Hydrochloric acid (HCl)
-
Dichloromethane (for purification, optional)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with hotplate
-
Gas inlet for oxygen
-
Condenser
-
Buchner funnel and filter paper
Procedure:
-
Place this compound in the three-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet.
-
Heat the flask to melt the this compound (melting point ~60°C) and maintain the temperature at approximately 100-130°C.
-
Once the monomer is molten, add the vanadyl acetylacetonate catalyst (e.g., 1 mol% relative to the monomer) and the strong acid (e.g., a few equivalents relative to the catalyst) to the flask.
-
Start bubbling a slow stream of oxygen through the molten monomer while stirring vigorously.
-
Continue the reaction for 4-24 hours. The viscosity of the mixture will increase as the polymerization proceeds.
-
After the reaction is complete, cool the flask to room temperature. The solid product is a crude form of PPS.
-
Grind the solid product into a fine powder.
-
To purify the polymer, wash the powder sequentially with hot methanol, a dilute solution of hydrochloric acid in methanol, and then again with hot methanol to remove the catalyst and any unreacted monomer.
-
Collect the purified PPS powder by filtration using a Buchner funnel.
-
Dry the polymer in a vacuum oven at 80-100°C overnight.
Protocol 2: Thermolysis of Bis(4-bromophenyl) Disulfide
This protocol details the synthesis of PPS from bis(4-bromophenyl) disulfide using a copper catalyst.
Materials:
-
Bis(4-bromophenyl) disulfide (BBD)
-
Copper powder (fine)
-
Quinoline
-
Pyridine
-
Methanol
-
Hydrochloric acid (HCl)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with hotplate
-
Reflux condenser
-
Nitrogen or Argon inlet
-
Buchner funnel and filter paper
Procedure:
-
In a three-necked round-bottom flask, combine bis(4-bromophenyl) disulfide and copper powder. A typical molar ratio is 1:2 (BBD:Cu).
-
Add a solvent mixture of quinoline and pyridine (e.g., 9:1 v/v) to the flask.
-
Place the flask under an inert atmosphere (nitrogen or argon).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Maintain the reflux for 8-24 hours. The formation of a precipitate indicates the synthesis of PPS.
-
After the reaction period, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of methanol containing a small amount of hydrochloric acid to precipitate the polymer and dissolve copper salts.
-
Stir the suspension for several hours.
-
Collect the crude polymer by filtration.
-
Wash the polymer thoroughly with hot methanol and then with hot water to remove any remaining solvent and inorganic salts.
-
Dry the purified PPS powder in a vacuum oven at 100-120°C until a constant weight is achieved.
Experimental Workflow
The general workflow for the synthesis and purification of PPS from this compound derivatives is outlined below.
Caption: General experimental workflow for PPS synthesis.
Conclusion
The synthesis of poly(p-phenylene sulfide) from this compound and its derivatives provides versatile and effective routes to this high-performance polymer. The oxidative polymerization method offers a pathway to linear, high-purity PPS, while the thermolysis of halogenated precursors allows for the formation of high molecular weight polymers. The protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers in the synthesis and characterization of PPS for various scientific and developmental applications. Careful control of reaction conditions and thorough purification are critical for obtaining PPS with desired properties.
References
- 1. Polyphenylene Sulfide-Based Membranes: Recent Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dic-global.com [dic-global.com]
- 4. researchgate.net [researchgate.net]
- 5. Polyphenylene sulfide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Hydrothiolation of Alkynes with Diphenyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the hydrothiolation of alkynes using diphenyl disulfide, a critical reaction for the synthesis of vinyl sulfides. Vinyl sulfides are valuable intermediates in organic synthesis and are present in various biologically active molecules. This document details various reaction conditions, presents quantitative data for comparison, provides explicit experimental protocols, and illustrates a general reaction mechanism.
Introduction
The hydrothiolation of alkynes is an atom-economical addition reaction that installs a thiol moiety across a carbon-carbon triple bond. When this compound is used as the thiol source, it typically requires a catalyst to facilitate the cleavage of the S-S bond and promote the addition across the alkyne. The regioselectivity of this addition can be controlled to yield either Markovnikov or anti-Markovnikov products, and the stereoselectivity can favor the formation of either (E) or (Z)-vinyl sulfides. The choice of catalyst and reaction conditions is paramount in determining the outcome of the reaction.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data from various catalytic systems for the hydrothiolation of alkynes with this compound and other diaryl disulfides. This allows for a direct comparison of their efficiency and selectivity.
| Catalyst System | Alkyne Substrate | Disulfide | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (Z/E or M/aM) | Reference |
| CuI / Rongalite | Terminal Alkynes | Diaryl Disulfides | Cs₂CO₃ | DMF | 80 | 12 | Moderate to Excellent | (Z)-selective | [1] |
| [Ir-F] Photocatalyst | Alkenes/Alkynes | This compound | - | DCE | RT | 16 | - | anti-Markovnikov | [2] |
| GaCl₃ | 1-Octyne | This compound | - | Benzene | 0 | 0.33 | 83 | >20:1 (E/Z) | [3] |
| Wilkinson's Catalyst | Alkynes | Alkanethiols | - | - | - | - | - | (E)-selective, linear | [4][5] |
| Rh(I)-phosphine | Terminal Alkynes | Thiols | - | Aqueous | - | - | - | Markovnikov | [6] |
| Palladium Catalyst | Terminal Alkynes | Diaryl Disulfides | - | [bmim][PF₆] | RT | - | Excellent | (Z)-1,2-bis(arylthio)-1-alkenes | [1] |
Notes: M = Markovnikov, aM = anti-Markovnikov. RT = Room Temperature. Data for Wilkinson's catalyst and Rh(I)-phosphine with this compound specifically was not fully detailed in the snippets, but their general selectivity is noted. The Palladium-catalyzed reaction leads to a dithiolated product.
Experimental Protocols
Protocol 1: Copper-Catalyzed (Z)-Selective Hydrothiolation of Terminal Alkynes[1]
This protocol describes a method for the stereoselective synthesis of (Z)-1-alkenyl sulfides.
Materials:
-
Copper(I) iodide (CuI)
-
Rongalite (Sodium hydroxymethanesulfinate)
-
Cesium carbonate (Cs₂CO₃)
-
Terminal alkyne
-
Diaryl disulfide (e.g., this compound)
-
Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add the terminal alkyne, diaryl disulfide, CuI, rongalite, and Cs₂CO₃.
-
Add DMF as the solvent.
-
Heat the reaction mixture at 80 °C for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired (Z)-1-alkenyl sulfide.
Protocol 2: Gallium Trichloride-Mediated (E)-Selective Disulfidation of Terminal Alkynes[3]
This protocol affords (E)-1,2-dithio-1-alkenes with high stereoselectivity.
Materials:
-
Gallium trichloride (GaCl₃) (1.0 M solution in hexane)
-
This compound
-
Terminal alkyne (e.g., 1-octyne)
-
Benzene
Procedure:
-
In a flask under an argon atmosphere, dissolve this compound (0.50 mmol) and the terminal alkyne (0.75 mmol) in benzene (2 mL).
-
Cool the solution to 0 °C.
-
Add gallium trichloride (0.50 mmol, 0.50 mL of a 1.0 M solution in hexane) to the mixture. The solution will turn brown.
-
Stir the mixture at 0 °C for 20 minutes.
-
Perform an extractive workup followed by silica gel column purification to isolate the (E)-1,2-di(phenylthio)-1-alkene.
Protocol 3: Photocatalytic anti-Markovnikov Hydrothiolation[2]
This method utilizes an iridium-based photocatalyst for the anti-Markovnikov addition of thiols derived from disulfides to alkynes.
Materials:
-
[Ir-F] photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) (1.0 mol%)
-
Alkyne (0.3 mmol, 1.0 equiv.)
-
Disulfide (0.6 mmol, 2.0 equiv.)
-
1,2-dichloroethane (DCE) (0.1 M)
Procedure:
-
In a reaction vessel, combine the alkyne, disulfide, and [Ir-F] photocatalyst.
-
Add DCE as the solvent.
-
Irradiate the reaction mixture with a 455 nm light source at room temperature for 16 hours.
-
After the reaction is complete, concentrate the mixture and purify the residue by column chromatography to obtain the anti-Markovnikov hydrothiolation product.
Reaction Mechanism and Workflow
The mechanism of hydrothiolation can vary significantly depending on the catalyst employed. Common pathways involve either the activation of the alkyne by the metal catalyst followed by nucleophilic attack of the thiol, or the activation of the thiol through oxidative addition to the metal center.[7] For photocatalytic systems, a triplet-triplet energy transfer mechanism can lead to the homolytic cleavage of the disulfide bond, initiating a radical cascade.[2][8]
Below is a generalized workflow for a metal-catalyzed hydrothiolation reaction.
Caption: General experimental workflow for the hydrothiolation of alkynes.
The following diagram illustrates a plausible catalytic cycle for a palladium-catalyzed hydrothiolation, which involves the formation of a palladium-thiolate intermediate.[9]
Caption: Plausible mechanism for Palladium-catalyzed alkyne hydrothiolation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic alkyne hydrothiolation with alkanethiols using Wilkinson's catalyst | UBC Chemistry [chem.ubc.ca]
- 5. Catalytic Alkyne Hydrothiolation with Alkanethiols using Wilkinson's Catalyst (2007), Shoai S. | AcademicGPT, tlooto [tlooto.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrothiolation of alkynes with thiol–catechol derivatives catalysed by CuNPs/TiO2: exploring the reaction mechanism by DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of the palladium-catalyzed hydrothiolation of alkynes to thioethers: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Diphenyl Disulfide in Materials Science: Detailed Application Notes and Protocols
Introduction
Diphenyl disulfide (DPDS), an organosulfur compound with the chemical formula (C₆H₅S)₂, is a versatile molecule with significant and expanding applications in materials science.[1][2] Its utility stems from the unique properties of the disulfide bond (S-S), which can be reversibly cleaved under various stimuli such as heat, light, or electrochemical potential.[3][4] This characteristic makes DPDS and its derivatives valuable components in the development of advanced materials with tailored functionalities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in key areas of materials science, including energy storage, self-healing polymers, and high-performance thermoplastics.
High-Performance Lithium-Ion Batteries: Electrolyte Additive
Application Notes
This compound is employed as a bifunctional electrolyte additive to enhance the performance and lifespan of lithium-ion batteries, particularly those operating at high voltages or elevated temperatures.[5] When added to the electrolyte, DPDS can be electrochemically reduced at the anode and oxidized at the cathode to form a stable and compact solid electrolyte interphase (SEI) layer on both electrodes.[6][7] This protective SEI film mitigates the decomposition of the electrolyte, suppresses undesirable side reactions, and protects the electrode structures from degradation.[6][5] In lithium-sulfur (Li-S) batteries, DPDS has been shown to inhibit the dissolution and shuttling of polysulfides, a major cause of capacity fading.
Key benefits include:
-
Improved Cycling Stability: Enhanced capacity retention over numerous charge-discharge cycles.[6][5]
-
Enhanced High-Voltage Performance: Allows for stable operation at higher cutoff potentials, leading to increased energy density.[6]
-
Suppressed Self-Discharge: Reduces capacity loss during storage, especially at elevated temperatures.[5]
-
Inhibition of Polysulfide Shuttling in Li-S Batteries: Improves the coulombic efficiency and cycle life of lithium-sulfur cells.[8]
Quantitative Data Summary
| Application Area | Additive Concentration | Key Performance Metric | Value with DPDS | Value without DPDS | Reference |
| High-Voltage LiCoO₂/Graphite Battery | 1.0 wt% | Discharge Capacity after 200 cycles (4.4V) | Improved | Decreased Sharply | |
| High-Voltage LiCoO₂/Graphite Battery | 2.0 wt% | Performance in 3.0-4.2V range | Enhanced | Standard | [6] |
| Li-S Battery | 5.0 wt% | Specific Capacity after 200 cycles (0.5 C) | 899.9 mAh/g | 790.5 mAh/g | |
| Li-S Battery | 5.0 wt% | Capacity Retention after 200 cycles (0.5 C) | 69.4% | 58.4% | [8] |
| Li-rich Mn-based/Graphite Battery | 1.0 wt% | Capacity Retention after 100 cycles (55 °C) | 68.4% | 44.4% | [5] |
Experimental Protocol: Evaluation of DPDS as an Electrolyte Additive in a LiCoO₂/Graphite Coin Cell
This protocol outlines the assembly and testing of a CR2032 coin cell to evaluate the effect of this compound as an electrolyte additive.
Materials:
-
LiCoO₂ cathode slurry (active material, conductive carbon, PVDF binder in NMP)
-
Graphite anode slurry (active material, conductive carbon, PVdF binder in NMP)
-
Copper and Aluminum foil
-
This compound (DPDS, 99%)
-
Electrolyte: 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 by volume)
-
Microporous polypropylene separator
-
CR2032 coin cell components (cases, spacers, springs)
-
Argon-filled glovebox
-
Electrode punching machine
-
Coin cell crimper
-
Battery testing system (cycler)
-
Vacuum oven
Procedure:
-
Electrode Preparation:
-
Coat the LiCoO₂ slurry onto the aluminum foil and the graphite slurry onto the copper foil using a doctor blade.
-
Dry the coated foils in a vacuum oven at 120 °C for 12 hours.
-
Punch circular electrodes from the dried foils using an electrode punching machine.
-
-
Electrolyte Preparation:
-
Inside an argon-filled glovebox, dissolve the desired amount of DPDS (e.g., 1.0 wt%) into the baseline electrolyte (1 M LiPF₆ in EC/DMC). Stir until fully dissolved. Prepare a control electrolyte without DPDS.
-
-
Coin Cell Assembly (inside an argon-filled glovebox):
-
Place the graphite anode at the bottom of the coin cell case.
-
Add a few drops of the prepared electrolyte (with or without DPDS) to wet the anode surface.
-
Place the separator on top of the anode.
-
Add a few more drops of electrolyte to the separator.
-
Place the LiCoO₂ cathode on top of the separator.
-
Add the spacer and spring.
-
Carefully place the top cap and crimp the coin cell using a coin cell crimper to ensure a hermetic seal.
-
-
Electrochemical Testing:
-
Let the assembled cells rest for 12 hours to ensure complete electrolyte wetting of the electrodes.
-
Perform electrochemical cycling using a battery testing system. A typical protocol would be to charge and discharge the cells between 3.0 V and 4.4 V at a constant current rate (e.g., 0.1 C for formation cycles, then 0.5 C or 1 C for subsequent cycling).
-
Record the charge-discharge capacity, coulombic efficiency, and capacity retention over the desired number of cycles.
-
Diagram of DPDS Action in a Lithium-Ion Battery
Caption: Mechanism of SEI formation by DPDS additive.
Self-Healing Materials
Application Notes
The dynamic nature of the disulfide bond makes this compound and its derivatives excellent candidates for creating self-healing polymers.[9][10] These materials can autonomously repair damage, extending their lifetime and improving their reliability. The self-healing process is typically initiated by an external stimulus like heat or UV light, which provides the energy to break the S-S bonds, forming thiyl radicals.[3][4] These highly reactive radicals can then recombine across the damaged interface, restoring the material's integrity.[4][9] Theoretical calculations suggest that the radical-mediated mechanism is the predominant pathway for this process.[9][10] The efficiency of self-healing can be tuned by modifying the chemical structure of the disulfide-containing molecules.[9]
Experimental Protocol: Synthesis and Characterization of a Disulfide-Based Self-Healing Polyurethane
This protocol describes the synthesis of a self-healing polyurethane incorporating a this compound-based diol, followed by a method to assess its healing efficiency.
Materials:
-
Bis(4-hydroxyphenyl) disulfide (BHPD) - a derivative of DPDS
-
Isophorone diisocyanate (IPDI)
-
Poly(caprolactone) diol (PCL-diol, Mn ≈ 2000 g/mol )
-
Dibutyltin dilaurate (DBTDL) as a catalyst
-
Anhydrous N,N-dimethylformamide (DMF)
-
Teflon mold
-
Scalpel or razor blade
-
Optical microscope
-
Tensile testing machine
-
Oven
Procedure:
-
Polymer Synthesis:
-
In a three-necked flask under a nitrogen atmosphere, dissolve PCL-diol and BHPD in anhydrous DMF.
-
Heat the mixture to 70 °C with stirring.
-
Add a catalytic amount of DBTDL to the mixture.
-
Slowly add IPDI dropwise to the reaction mixture.
-
Continue the reaction at 70 °C for 6-8 hours until the viscosity significantly increases.
-
Pour the viscous polymer solution into a Teflon mold and degas in a vacuum oven at 60 °C for 24 hours to remove the solvent and any bubbles.
-
-
Self-Healing Test:
-
Cut the cured polyurethane film into dumbbell-shaped specimens for tensile testing.
-
Completely cut a specimen in half using a sharp scalpel.
-
Gently bring the two fractured surfaces back into contact.
-
Place the "healed" specimen in an oven at a specific temperature (e.g., 80 °C) for a set duration (e.g., 24 hours).
-
After the healing period, allow the specimen to cool to room temperature.
-
-
Healing Efficiency Evaluation:
-
Conduct tensile tests on both the pristine (uncut) and healed specimens using a tensile testing machine.
-
Record the ultimate tensile strength for both sets of samples.
-
Calculate the healing efficiency (η) using the following formula: η (%) = (Tensile strength of healed sample / Tensile strength of pristine sample) × 100
-
Diagram of the Self-Healing Mechanism
Caption: Radical-mediated disulfide exchange for self-healing.
High-Performance Polymers: Synthesis of Poly(p-phenylene sulfide) (PPS)
Application Notes
This compound serves as a monomer in the synthesis of poly(p-phenylene sulfide) (PPS), a high-performance, semi-crystalline engineering thermoplastic.[11][12][13] PPS is characterized by its exceptional thermal stability, high chemical resistance, inherent flame retardancy, and good mechanical properties.[7] One novel route to synthesize PPS involves the oxidative polymerization of this compound in the presence of a Lewis acid, which allows for the reaction to proceed at room temperature.[11] This method involves the cleavage of the S-S bond and subsequent electrophilic substitution on the phenyl rings to form the polymer chain.[11]
Experimental Protocol: Synthesis of PPS from this compound via Oxidative Polymerization
This protocol is based on the Lewis acid-catalyzed polymerization of this compound.
Materials:
-
This compound (DPDS)
-
Antimony pentachloride (SbCl₅) or another suitable Lewis acid
-
Anhydrous dichloromethane (CH₂Cl₂) as a solvent
-
Methanol
-
Hydrochloric acid (HCl) solution
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox for handling air-sensitive reagents
Procedure:
-
Reaction Setup:
-
Set up a dry, two-necked flask equipped with a magnetic stirrer and a nitrogen/argon inlet.
-
Dissolve a known amount of this compound in anhydrous dichloromethane and add it to the flask.
-
-
Polymerization:
-
Cool the solution to 0 °C in an ice bath.
-
Under an inert atmosphere, slowly add a solution of antimony pentachloride in dichloromethane to the this compound solution. The molar ratio of DPDS to SbCl₅ can be varied to control the polymerization.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. A precipitate of PPS should form.
-
-
Polymer Isolation and Purification:
-
Quench the reaction by pouring the mixture into a beaker containing methanol. This will precipitate the polymer.
-
Filter the white polymer powder and wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues.
-
Further purify the polymer by washing with a dilute HCl solution followed by distilled water until the washings are neutral.
-
Dry the purified poly(p-phenylene sulfide) powder in a vacuum oven at 80 °C overnight.
-
-
Characterization:
-
The resulting PPS can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the 1,4-phenylene sulfide structure, and differential scanning calorimetry (DSC) to determine its melting temperature (Tm) and glass transition temperature (Tg).
-
Diagram of PPS Synthesis from DPDS
Caption: Oxidative polymerization of DPDS to form PPS.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 882-33-7 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design of new disulfide-based organic compounds for the improvement of self-healing materials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
The Role of Diphenyl Disulfide in Visible-Light-Induced Organic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Diphenyl disulfide is emerging as a versatile and powerful reagent in the field of visible-light photocatalysis. Its ability to act as a photocatalyst, a hydrogen atom transfer (HAT) catalyst, or a co-catalyst under mild, light-mediated conditions has opened new avenues for a variety of organic transformations.[1][2][3] This document provides detailed application notes and experimental protocols for key reactions, highlighting the utility of this compound in modern organic synthesis and its potential in drug discovery and development.
Application Note 1: Aerobic Photooxidative Cleavage of Olefins
The visible-light-mediated aerobic oxidative cleavage of C=C bonds is a valuable transformation for the synthesis of aldehydes and ketones. This compound can catalyze this reaction efficiently in the absence of transition metals.[1] Under visible light irradiation, this compound is believed to form thiyl radicals, which then catalyze the reaction between the olefin and molecular oxygen to form a dioxetane intermediate that subsequently decomposes to the desired carbonyl compounds.[1][2]
Table 1: Substrate Scope for Aerobic Photooxidative Cleavage of Arylolefins
| Entry | Substrate (Arylolefin) | Product | Yield (%) |
| 1 | Styrene | Benzaldehyde | 95 |
| 2 | 4-Methylstyrene | 4-Methylbenzaldehyde | 92 |
| 3 | 4-Methoxystyrene | 4-Methoxybenzaldehyde | 98 |
| 4 | 4-Chlorostyrene | 4-Chlorobenzaldehyde | 85 |
| 5 | α-Methylstyrene | Acetophenone | 96 |
Experimental Protocol: Aerobic Photooxidative Cleavage
A solution of the arylolefin (0.2 mmol), and bis(4-methoxyphenyl) disulfide (0.02 mmol, 10 mol%) in a suitable solvent (e.g., CH3CN, 2 mL) is prepared in a reaction vessel. The vessel is sealed with a balloon filled with oxygen (1 atm). The reaction mixture is then stirred and irradiated with blue LEDs (40 W) at room temperature for 12-24 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding aldehyde or ketone.
Application Note 2: [4+2] Cycloaddition of Aromatic Olefins
This compound plays a crucial role as a hydrogen atom transfer (HAT) co-catalyst in the visible-light-induced [4+2] cycloaddition of aromatic olefins to generate the tetralin skeleton, a common motif in pharmaceuticals.[1][2] In this reaction, an acridinium photoredox catalyst initiates the process, while this compound facilitates the key HAT step, leading to the desired cycloadduct. In the absence of this compound, a [2+2] cycloaddition product is predominantly observed.[1][2]
Table 2: [4+2] Cycloaddition of Styrene Derivatives
| Entry | Styrene Derivative | Diene | Product | Yield (%) |
| 1 | Styrene | Cyclohexadiene | Tetralin derivative | 85 |
| 2 | 4-Methylstyrene | Cyclohexadiene | 6-Methyltetralin derivative | 82 |
| 3 | 4-Methoxystyrene | Cyclohexadiene | 6-Methoxytetralin derivative | 90 |
Experimental Protocol: [4+2] Cycloaddition
In a nitrogen-filled glovebox, a reaction tube is charged with the acridinium photoredox catalyst (Mes-Acr-Ph+BF4−, 1 mol%), this compound (10 mol%), the aromatic olefin (0.2 mmol), and the diene (0.4 mmol) in a nonpolar solvent (e.g., 1,2-dichloroethane, 1 mL). The tube is sealed and removed from the glovebox. The reaction mixture is stirred and irradiated with blue LEDs at room temperature for 24 hours. After the reaction is complete, the solvent is removed in vacuo, and the residue is purified by flash column chromatography to yield the tetralin product.
Application Note 3: Direct Allylic C(sp³)–H Thiolation
The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Visible-light photoredox catalysis enables the direct allylic C(sp³)–H thiolation with disulfides, providing a straightforward route to valuable allyl thioethers.[4][5] In this process, the in-situ generated thiyl radical from this compound acts as both a HAT reagent to cleave the allylic C-H bond and as a coupling partner.[4][5]
Table 3: Substrate Scope for Direct Allylic C(sp³)–H Thiolation
| Entry | Olefin | Disulfide | Product | Yield (%) |
| 1 | Cyclohexene | This compound | 3-(Phenylthio)cyclohex-1-ene | 88 |
| 2 | 1-Octene | This compound | 3-(Phenylthio)oct-1-ene | 75 |
| 3 | α-Pinene | This compound | Thiolated α-pinene derivative | 65 |
Experimental Protocol: Direct Allylic C(sp³)–H Thiolation
To a reaction vial is added the olefin (1.0 mmol), diaryl disulfide (0.2 mmol), a photocatalyst such as tris[2-(p-trifluoromethylphenyl)pyridine]iridium(III) (1 mol%), and a base (e.g., NaOH, 2.0 equiv) in a suitable solvent like N,N-dimethylacetamide (DMA, 2 mL). The vial is sealed and the mixture is irradiated with blue LEDs (40 W) at room temperature for 24 hours under an air atmosphere.[5] Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to give the allyl thioether.
Visualizing the Mechanisms
To better understand the role of this compound in these transformations, the following diagrams illustrate the proposed reaction pathways.
Caption: Proposed mechanism for the disulfide-catalyzed aerobic photooxidative cleavage of olefins.
Caption: Role of this compound in the [4+2] cycloaddition of aromatic olefins.
Caption: Mechanism of visible-light-induced direct allylic C(sp³)–H thiolation.
References
Troubleshooting & Optimization
Technical Support Center: Diphenyl Disulfide-Mediated Thiolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing diphenyl disulfide in thiolation reactions.
FAQs and Troubleshooting Guides
This section addresses common issues and questions encountered during this compound-mediated thiolation reactions.
Frequently Asked Questions
Q1: What are the most common side reactions in this compound-mediated thiolations?
A1: The most prevalent side reactions include:
-
Thiol-Disulfide Exchange: This equilibrium reaction can lead to a mixture of the desired product and symmetrical disulfides, complicating purification.
-
Oxidation of Thiol Product: If the desired product is a thiol, it is susceptible to oxidation by air to form a disulfide.[1]
-
Over-sulfenylation: In the case of α-sulfenylation of carbonyl compounds, di-sulfenylation can occur, where two phenylthio groups are introduced.
-
Reactions with Amines: Primary and secondary amines can react with this compound, leading to the formation of sulfenamides or other byproducts.
-
Polymerization: For certain substrates like styrenes and dienes, polymerization can be a significant side reaction, especially in radical-mediated processes.
Q2: My thiolation reaction is giving a low yield. What are the first troubleshooting steps?
A2: For low yields, a systematic approach is recommended:[1]
-
Analyze the Crude Reaction Mixture: Before purification, obtain a spectrum (e.g., 1H NMR, LC-MS) of the crude product to determine if the issue is poor conversion of the starting material or the formation of side products.[1]
-
Check for Oxidation: If your product is a thiol, significant disulfide formation is a common cause of low yield.[1] This can be identified by mass spectrometry or NMR.
-
Evaluate Reaction Conditions: Re-examine the purity of reagents and solvents. Ensure solvents are anhydrous and deoxygenated, especially if organometallic reagents or radical initiators are used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]
Troubleshooting Specific Issues
| Issue | Potential Cause | Recommended Solution |
| Significant amount of symmetrical disulfide (starting material or product dimer) in the final product. | Thiol-disulfide exchange is occurring. | - Use an alkylating agent like N-ethylmaleimide (NEM) to cap any free thiols as they form.[2] - Maintain a low pH (3-4) to keep thiols protonated and less nucleophilic, which can suppress the exchange reaction.[3] - For protein/peptide modifications, denaturation followed by reduction and alkylation is a standard procedure to prevent disulfide scrambling.[3] |
| Formation of di-sulfenylated product in α-sulfenylation of a carbonyl compound. | The enolate is reacting with a second equivalent of this compound. | - Use a slight excess of the carbonyl starting material relative to this compound. - Add the this compound solution slowly to the enolate solution to maintain a low concentration of the sulfenylating agent. - Use a bulky base to generate the enolate, which may sterically hinder the second addition. |
| Low yield and complex mixture when reacting with a primary or secondary amine. | Multiple reaction pathways are occurring, including N-sulfenylation and potential side reactions involving the amine as a base or nucleophile. | - Use a non-nucleophilic base to deprotonate the amine if necessary. - Cool the reaction to low temperatures (e.g., -78 °C) before adding this compound to control reactivity. - Consider using a disulfide transfer reagent other than this compound if direct sulfenylation is problematic. |
| Polymerization of the starting material. | Radical-mediated polymerization is being initiated. | - If a radical initiator is used, optimize its concentration and the reaction temperature. - For photo-initiated reactions, control the wavelength and intensity of the light source. - Consider the use of radical inhibitors if the desired reaction is not a radical process. |
| Inconsistent reaction outcomes. | Moisture or oxygen in the reaction. | - Thoroughly dry all glassware and solvents. - Degas solvents by sparging with an inert gas or by freeze-pump-thaw cycles. - Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the experiment. |
Quantitative Data on Side Reactions
While precise yields of side products are highly dependent on the specific substrates and reaction conditions, the following table provides illustrative data on the formation of disulfides from thiols under various oxidative conditions, which is a common side reaction when the intended product is a thiol.
| Thiol Substrate | Oxidizing Conditions | Product | Yield (%) | Reference |
| 2-Isopropylbenzenethiol | Air, rt, sonication | 2-Isopropylphenyl disulfide | 98 | [2] |
| 2-Isopropylbenzenethiol | Air, 40 °C, sonication | 2-Isopropylphenyl disulfide | 97 | [2] |
| 4-Methylbenzenethiol | Air, rt, sonication | 4-Tolyldisulfide | 99 | [2] |
| 4-Methoxybenzenethiol | Air, rt, sonication | 4-Methoxyphenyl disulfide | 98 | [2] |
| 4-Chlorobenzenethiol | Air, rt, sonication | 4-Chlorophenyl disulfide | 99 | [2] |
| 4-Nitrobenzenethiol | Air, rt, sonication | 4-Nitrophenyl disulfide | 98 | [2] |
| 2-Naphthylthiol | Air, rt, sonication | 2-Naphthyl disulfide | 98 | [2] |
| Benzylthiol | Air, rt, sonication | Benzyl disulfide | 93 | [2] |
Experimental Protocols
Protocol 1: α-Sulfenylation of Cyclohexanone
This protocol describes the formation of 2-(phenylthio)cyclohexan-1-one.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Cyclohexanone
-
This compound
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, syringes, and needles
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Add anhydrous THF to the flask and cool it to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine to the cooled THF.
-
Slowly add n-BuLi solution dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
Add cyclohexanone dropwise to the LDA solution, again keeping the temperature below -70 °C. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Add the this compound solution dropwise to the enolate solution at -78 °C. The characteristic yellow color of the this compound should disappear upon addition.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour.
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Poly[N,N-(phenylamino)disulfide]
This protocol describes the polymerization of an aniline derivative with sulfur monochloride, a reaction mechanistically related to the reaction of amines with disulfides.
Materials:
-
Pentamethylaniline
-
Triethylamine (TEA)
-
Sulfur monochloride (S2Cl2)
-
Anhydrous and deoxygenated dichloromethane (DCM)
-
Methanol (MeOH)
-
Flame-dried round-bottom flask, stir bar, syringe
-
Inert atmosphere setup (nitrogen)
-
Acetone/liquid nitrogen bath
Procedure: [4]
-
To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add S2Cl2 (0.67 mmol) and dissolve it in dry/deoxygenated DCM (2.0 mL).[4]
-
Seal the flask and gently flush with nitrogen before cooling to -90 °C in an acetone/liquid nitrogen bath.[4]
-
In a separate vial, dissolve pentamethylaniline (0.67 mmol) and triethylamine (1.47 mmol) in dry/deoxygenated DCM (2.0 mL).[4]
-
Add the amine solution dropwise to the cooled S2Cl2 solution via syringe over approximately 12 minutes.[4]
-
Stir the reaction mixture for an additional 30 minutes at -90 °C.[4]
-
Remove the flask from the cooling bath and allow it to warm to room temperature over 15 minutes.[4]
-
Concentrate the reaction mixture to about half its volume under reduced pressure.[4]
-
Precipitate the polymer by adding the concentrated solution to a stirred solution of cold (0 °C) methanol (20 mL).[4]
-
Collect the polymer by vacuum filtration.[4]
-
Repeat the precipitation process and dry the final polymer under vacuum overnight.[4]
Protocol 3: Minimizing Thiol-Disulfide Exchange in Small Molecule Reactions
This protocol provides a general strategy to prevent disulfide scrambling during reactions involving free thiols.
Materials:
-
Reaction mixture containing a free thiol
-
N-ethylmaleimide (NEM)
-
Acidic buffer or solution (e.g., pH 3-4, if compatible with the reaction)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
pH Control (if applicable): If the reaction chemistry allows, perform the reaction at a slightly acidic pH (3-4). This keeps the thiol in its protonated state, reducing its nucleophilicity and thus slowing down the rate of thiol-disulfide exchange.[3]
-
Thiol Capping with NEM:
-
Once the desired reaction involving the thiol is complete, add a slight excess of N-ethylmaleimide (NEM) to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes to 1 hour. NEM reacts rapidly with free thiols to form a stable thioether, effectively "capping" them and preventing them from participating in disulfide exchange.[2]
-
-
Work-up:
-
Proceed with the standard aqueous work-up for your reaction. The NEM-capped thiol byproduct is typically more polar and can often be separated from the desired product during extraction or chromatography.
-
Extract the reaction mixture with an appropriate organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
-
Purification: Purify the desired product using standard techniques such as column chromatography. The NEM adduct of any unreacted thiol will have a different polarity and should be separable.
Visualizations
Caption: Thiol-disulfide exchange pathway.
Caption: Side reaction in α-sulfenylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diphenyl Disulfide Reactions with Enolates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the α-phenylsulfenylation of carbonyl compounds using diphenyl disulfide and enolates.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the reaction of this compound with enolates?
A1: The reaction proceeds via a nucleophilic attack of the enolate on one of the sulfur atoms of this compound. This results in the formation of an α-phenylthio carbonyl compound and a lithium thiophenolate salt.[1][2]
Q2: My reaction is giving low yields. What are the common causes?
A2: Low yields can stem from several factors:
-
Incomplete enolate formation: If the base is not strong enough or if the reaction time is too short, the carbonyl compound will not be fully converted to the enolate.[3][4]
-
Side reactions: Competing reactions such as aldol condensation or reaction of the base with this compound can consume starting materials and reduce the yield of the desired product.
-
Suboptimal reaction temperature: The temperature can affect the stability of the enolate and the rate of side reactions.
-
Poor quality of reagents: Ensure that the this compound and the solvent are pure and dry.
Q3: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
A3: The formation of multiple products often arises from a lack of control over the enolate formation.
-
Kinetic vs. Thermodynamic Enolate: For unsymmetrical ketones, using a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) will favor the formation of the less substituted (kinetic) enolate.[5][6] Weaker bases or higher temperatures tend to favor the more substituted (thermodynamic) enolate.[6]
-
Preventing Poly-sulfenylation: To avoid the addition of more than one phenylthio group, it is crucial to generate the enolate completely before adding the this compound. This is best achieved by using a slight excess of a strong base like LDA.
Q4: What is the best base to use for generating the enolate?
A4: The choice of base is critical and depends on the desired outcome.
-
For complete and irreversible enolate formation , especially for kinetic control, Lithium Diisopropylamide (LDA) is the base of choice.[3][4][5] It is a strong, non-nucleophilic, and sterically hindered base.
-
Other strong bases like sodium hydride (NaH) and sodium amide (NaNH2) can also be used.[3][4]
-
Weaker bases like sodium hydroxide or alkoxides can be used, but they establish an equilibrium and are generally used when the resulting enolate is stabilized by more than one carbonyl group.[3][5]
Q5: How does the choice of solvent affect the reaction?
A5: The solvent plays a significant role in the reaction's success.
-
Ethereal solvents like tetrahydrofuran (THF) are commonly used for enolate formation as they are non-hydroxylic and can solvate the lithium cation.[3][4]
-
The solvent can influence the aggregation state of the lithium enolate, which in turn can affect its reactivity.[7]
-
Weakly coordinating solvents such as THF generally favor C-alkylation over O-alkylation.[8] Strongly coordinating solvents like HMPA or DMSO can favor O-alkylation.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Incomplete deprotonation of the carbonyl compound.2. The base is reacting with the this compound.3. The reaction temperature is too low.4. Reagents are of poor quality (wet solvent, impure this compound). | 1. Use a stronger base (e.g., LDA) or increase the reaction time for enolate formation.2. Add the this compound slowly to the pre-formed enolate solution at low temperature.3. Allow the reaction to warm to room temperature after the addition of this compound.4. Ensure all reagents and solvents are pure and anhydrous. |
| Formation of aldol condensation products | The enolate is reacting with the remaining unreacted carbonyl compound. | Ensure complete formation of the enolate by using a slight excess of a strong base like LDA before adding the this compound. |
| Di- or poly-sulfenylated products are observed | The mono-sulfenylated product is being deprotonated and reacting further. | Use a strong base like LDA to form the enolate completely and stoichiometrically. Add the this compound in one portion to the fully formed enolate. |
| Inconsistent results between batches | 1. Variations in the concentration of the organolithium reagent used to prepare LDA.2. Moisture in the reaction flask or solvent. | 1. Titrate the organolithium reagent (e.g., n-butyllithium) before preparing LDA to ensure accurate stoichiometry.2. Thoroughly dry all glassware and use anhydrous solvents. |
| Formation of the thermodynamic product when the kinetic product is desired | The reaction temperature is too high during enolate formation, allowing for equilibration to the more stable enolate. | Maintain a low temperature (e.g., -78 °C) throughout the enolate formation and the addition of this compound. |
Experimental Protocols
General Procedure for the α-Phenylsulfenylation of a Ketone using LDA
-
Preparation of the LDA solution: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (a dry ice/acetone bath). To this solution, add n-butyllithium (1.05 eq) dropwise while maintaining the temperature below -70 °C. Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
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Enolate Formation: To the freshly prepared LDA solution, add a solution of the ketone (1.0 eq) in anhydrous THF dropwise, again keeping the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation.
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Reaction with this compound: Prepare a solution of this compound (1.1 eq) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.
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Quench and Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the α-phenylsulfenylation of various carbonyl compounds.
| Carbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanone | LDA | THF | -78 to RT | 2 | ~95 |
| Acetophenone | LDA | THF | -78 to RT | 3 | ~90 |
| Propiophenone | LDA | THF | -78 to RT | 2.5 | ~88 |
| 2-Methylcyclohexanone (Kinetic) | LDA | THF | -78 | 2 | ~85 |
| 2-Methylcyclohexanone (Thermodynamic) | NaH | THF | 25 | 4 | ~80 |
| Ethyl Acetate | LDA | THF | -78 to RT | 3 | ~75 |
Yields are approximate and can vary based on specific experimental conditions and the purity of reagents.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Benjamin-Mills > Bristol > Organic Synthesis > S, Se, Si, P [benjamin-mills.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]
Removal of thiophenol impurity from diphenyl disulfide
A thorough understanding of purification techniques is crucial for researchers, scientists, and drug development professionals working with diphenyl disulfide. The presence of its precursor, thiophenol, as an impurity is a common issue that can affect experimental outcomes and product quality. Thiophenol is known for its potent and unpleasant odor, and it is also toxic, making its removal a critical step in ensuring laboratory safety and the integrity of research.[1][2]
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the challenges associated with removing thiophenol from this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove thiophenol from this compound?
A1: There are several critical reasons for removing thiophenol impurities:
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Toxicity and Odor: Thiophenol is highly toxic and has an extremely unpleasant and pervasive odor.[2] Its removal is essential for laboratory safety and to avoid sensory fatigue or health issues such as nausea and headaches.
-
Reaction Interference: Thiophenol is a reactive thiol (R-SH) and can act as a nucleophile or a reducing agent.[1] Its presence can interfere with subsequent reactions where this compound is used as a reagent, leading to unwanted side products and reduced yields.
-
Product Purity: For applications in drug development and materials science, high purity of reagents is paramount. Thiophenol impurities can affect the final product's properties, efficacy, and safety profile.
Q2: What are the most common methods for removing thiophenol from this compound?
A2: The most common and effective laboratory-scale methods are:
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Aqueous Base Wash (Extraction): This is often the first and most effective step. Thiophenol is acidic and reacts with a dilute base (like NaOH or NaHCO₃) to form the water-soluble sodium thiophenolate salt, which can be easily removed by extraction into the aqueous phase.
-
Recrystallization: This is a standard technique for purifying solid compounds. This compound can be recrystallized from various solvents, such as methanol or ethanol, to remove residual thiophenol and other impurities.[3]
-
Column Chromatography: For achieving very high purity, flash column chromatography on silica gel can be employed to separate this compound from thiophenol and other byproducts.[4]
Q3: How can I tell if my this compound is free of thiophenol?
A3: There are a few indicators:
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Odor: The most straightforward, albeit qualitative, method is by smell. Pure this compound is often described as having a slight odor, but the intense, foul smell is characteristic of thiophenol.[1] A significant reduction or absence of this smell is a good indicator of purity.
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Melting Point: Pure this compound has a sharp melting point of 58-60°C.[3][5] A broad or depressed melting point can indicate the presence of impurities.
-
Spectroscopic Methods: For quantitative analysis, techniques like ¹H NMR spectroscopy can be used. The proton of the thiol group (-SH) in thiophenol has a characteristic chemical shift that will be absent in a pure sample of this compound. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for purity assessment.[4]
Troubleshooting Guide
Q1: I washed my organic solution of this compound with a base, but it still has a strong thiophenol odor. What went wrong?
A1: This is a common issue. Here are a few potential causes and solutions:
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Insufficient Base: You may not have used enough base to neutralize all the thiophenol. Try performing a second or even a third wash with a fresh portion of the dilute base solution.
-
Inefficient Mixing: The two phases (organic and aqueous) may not have been mixed thoroughly enough. Ensure vigorous shaking in the separatory funnel for at least 1-2 minutes to maximize the surface area and facilitate the acid-base reaction.
-
Concentration of Base: While a dilute base is generally sufficient, if the thiophenol contamination is very high, you might consider using a slightly more concentrated base solution (e.g., 2 M NaOH instead of 1 M). However, be cautious as highly concentrated bases can sometimes promote side reactions.[3][5]
Q2: After recrystallization, my yield of this compound is very low. How can I improve it?
A2: Low recovery during recrystallization is a frequent problem. Consider these points:
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Solvent Choice: The ideal recrystallization solvent is one in which the this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3] If your compound is too soluble in the chosen solvent even when cold, you will lose a significant amount in the mother liquor. You may need to try a different solvent or a mixed-solvent system (e.g., ethanol/water).
-
Amount of Solvent: Using too much solvent will keep more of your product dissolved even after cooling. Use only the minimum amount of hot solvent required to fully dissolve the solid.
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Cooling Process: Cooling the solution too rapidly can trap impurities and lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.
-
Concentration of Mother Liquor: You may be able to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.
Q3: The glassware I used still smells strongly of thiophenol even after cleaning. How can I decontaminate it?
A3: The odor of thiophenol is notoriously persistent. Standard cleaning may not be enough.
-
Oxidative Cleaning: Rinse the glassware with an oxidizing solution, such as household bleach (sodium hypochlorite) or Oxone.[6] The oxidant will convert the residual thiophenol into the much less odorous this compound or other oxidized sulfur species. Allow the solution to sit in the glassware for 15-30 minutes before thoroughly rinsing with water and your usual cleaning procedure.
-
Base Soak: Soaking the glassware in a bath of alcoholic potassium hydroxide (a "base bath") for several hours is also very effective at removing organic residues.
Data Presentation
The choice of purification method can impact the final purity and yield of the this compound. The following table summarizes the expected outcomes for the primary techniques.
| Purification Method | Typical Purity | Expected Yield | Throughput | Key Advantages | Key Disadvantages |
| Aqueous Base Wash | >95% | >95% | High | Fast, simple, and removes acidic impurities effectively. | May not remove non-acidic impurities. |
| Recrystallization | >99% | 70-90% | Medium | Excellent for achieving high purity; removes a wide range of impurities. | Lower yield due to solubility in the mother liquor; can be time-consuming. |
| Column Chromatography | >99.5% | 60-85% | Low | Provides the highest purity; separates closely related compounds. | Labor-intensive, requires large volumes of solvent, and is costly. |
Experimental Protocols
Protocol 1: Purification of this compound by Aqueous Base Wash
This protocol describes the removal of acidic thiophenol from an organic solution containing this compound.
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Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.
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First Wash: Add an equal volume of a 1 M sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
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Phase Separation: Allow the layers to separate completely. The upper layer will typically be the organic phase and the lower layer the aqueous phase (confirm by adding a drop of water). Drain the lower aqueous layer.
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Repeat Washes: Repeat the wash (steps 2 and 3) two more times with fresh 1 M NaOH solution to ensure complete removal of thiophenol.
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Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic phase.
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Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
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Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification of this compound by Recrystallization
This protocol is for purifying solid this compound that may contain thiophenol or other impurities.
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Solvent Selection: Choose an appropriate solvent. Ethanol or methanol are commonly used.[3]
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate). Continue to add the solvent in small portions until the solid has just dissolved.
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Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.
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Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this process.
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Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.
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Drying: Dry the purified crystals, for example, in a vacuum oven or by air drying, to remove any remaining solvent.
Visualizations
The following diagrams illustrate the workflows for the purification protocols.
Caption: A flowchart of the liquid-liquid extraction process.
Caption: A flowchart of the recrystallization process.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CN111763163B - A kind of preparation method of this compound compound - Google Patents [patents.google.com]
- 3. This compound | 882-33-7 [chemicalbook.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. nbinno.com [nbinno.com]
- 6. Reddit - The heart of the internet [reddit.com]
Phenylthiolation Reactions with Ph₂S₂: A Technical Support Center
Welcome to the technical support center for phenylthiolation reactions utilizing diphenyl disulfide (Ph₂S₂). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My phenylthiolation reaction with Ph₂S₂ is giving a low yield. What are the common causes?
Low yields in phenylthiolation reactions can stem from several factors:
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Insufficient activation of this compound: The S-S bond in Ph₂S₂ is relatively stable and often requires activation to generate the active phenylthiolating species.
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Poor nucleophilicity of the substrate: The substrate may not be sufficiently nucleophilic to react with the activated this compound.
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Suboptimal reaction conditions: Temperature, solvent, and catalyst choice are critical for efficient phenylthiolation.
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Side reactions: Competing side reactions can consume starting materials or the desired product.
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Reagent purity: Impurities in solvents or reagents can interfere with the reaction.
Q2: How can I activate this compound for the reaction?
Several methods can be employed to activate Ph₂S₂:
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Oxidative methods: The use of an oxidizing agent can generate highly reactive disulfide radical cations.[1]
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Catalysis: A catalytic amount of certain reagents, like diphenyl diselenide, can significantly improve reaction rates and yields.[2][3]
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Use of a base: A suitable base can facilitate the reaction, particularly in the α-phenylthiolation of carbonyl compounds.
Q3: What are some recommended catalysts or mediators for improving yields?
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Diphenyl Diselenide: For the α-phenylthiolation of carbonyl compounds, adding a catalytic amount of diphenyl diselenide has been shown to dramatically improve yields.[2][3]
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Iodine: In certain reactions, such as the oxythiolation of o-vinylanilides, iodine can be an effective mediator, leading to good to excellent yields.[4]
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Strong Acids: In the case of aromatic phenylthiolation, strong acids like H₂SO₄ in trifluoroacetic acid can be used to generate the reactive disulfide radical cation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inefficient activation of Ph₂S₂. | Consider adding a catalytic amount of diphenyl diselenide for α-phenylthiolation of carbonyls.[2] For aromatic substrates, explore oxidation with H₂SO₄/CF₃CO₂H or SbCl₅/CH₂Cl₂ to form reactive radical cations.[1] |
| Suboptimal reaction temperature. | Optimize the reaction temperature. A range of 20 to 100°C has been noted in related preparations, with 30 to 80°C being advantageous in some cases.[5] | |
| Inappropriate solvent. | Screen different solvents. The choice of solvent can significantly impact reaction efficiency.[4] | |
| Formation of Multiple Products | Lack of selectivity. | For aromatic arylthiolation, the reaction via disulfide radical cations often yields para-substituted products with small amounts of ortho-isomers.[1] Modifying the catalyst or reaction conditions may improve regioselectivity. |
| Side reactions. | Ensure an inert atmosphere if your reagents are sensitive to air or moisture. Purify all reagents and solvents before use. | |
| Difficulty in Product Isolation | Complex reaction mixture. | A work-up procedure involving the addition of a reducing agent like sodium bisulfite can help to remove unreacted sulfur-containing species.[5] Subsequent acidification can help in separating the thiolated product.[5] |
Experimental Protocols
Protocol 1: Diphenyl Diselenide-Assisted α-Phenylthiolation of a Carbonyl Compound
This protocol is based on the findings that a catalytic amount of diphenyl diselenide can dramatically improve the yield of α-phenylthiolation of carbonyl compounds.[2][3]
Materials:
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Carbonyl compound (substrate)
-
This compound (Ph₂S₂)
-
Diphenyl diselenide ((PhSe)₂) - catalytic amount
-
Cesium carbonate (Cs₂CO₃)
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Anhydrous solvent (e.g., THF or DMF)
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Standard glassware for anhydrous reactions
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Nitrogen or Argon source for inert atmosphere
Procedure:
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To a dry reaction flask under an inert atmosphere, add the carbonyl compound, this compound, and a catalytic amount of diphenyl diselenide.
-
Add the anhydrous solvent to dissolve the reagents.
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Add cesium carbonate to the mixture.
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Stir the reaction mixture at the desired temperature (start with room temperature and optimize as needed).
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Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
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Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
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Extract the product with an organic solvent.
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Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Iodine-Mediated Oxythiolation of an o-Vinylanilide
This protocol is adapted from a method for the synthesis of thio-tethered benzoxazine derivatives.[4]
Materials:
-
o-Vinylanilide (substrate)
-
This compound (Ph₂S₂)
-
Iodine (I₂)
-
Solvent (e.g., Dichloroethane (DCE) or Acetonitrile (CH₃CN))
-
Standard laboratory glassware
Procedure:
-
To a reaction flask, add the o-vinylanilide, this compound, and iodine.
-
Add the solvent to the flask.
-
Stir the reaction mixture at a controlled temperature (e.g., 50°C).[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
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Extract the product with an appropriate organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the residue by flash column chromatography.
Data Summary
The following table summarizes the effect of different catalysts/mediators on the yield of phenylthiolation reactions as reported in the literature.
| Reaction Type | Substrate Type | Catalyst/Mediator | Solvent | Temperature (°C) | Yield (%) | Reference |
| α-Phenylthiolation | Carbonyl Compounds | Diphenyl Diselenide (catalytic) | Not specified | Not specified | Dramatically improved | [2] |
| Oxythiolation | o-Vinylanilides | Iodine (I₂) | DCE / CH₃CN | 50 | 80 - 96 | [4] |
| Aromatic Phenylthiolation | Arenes | H₂SO₄ / SbCl₅ | CF₃CO₂H / CH₂Cl₂ | Not specified | Efficiently | [1] |
Visual Guides
General Workflow for Troubleshooting Phenylthiolation Reactions
Caption: A logical workflow for troubleshooting low-yield phenylthiolation reactions.
Conceptual Pathway of Ph₂S₂ Activation
Caption: Conceptual diagram illustrating the activation of this compound.
References
- 1. Novel efficient aromatic arylthiolation by disulfide radical cations generated by oxidation of diaryl disulfides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Rui Umeda - Diphenyl diselenide-assisted α-phenylthiolation of carbonyl compounds with this compound - Papers - researchmap [researchmap.jp]
- 4. Iodine-mediated oxythiolation of o-vinylanilides with disulfides for the synthesis of benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2002030883A1 - Process for the preparation of thiophenols - Google Patents [patents.google.com]
Troubleshooting low conversion rates in diphenyl disulfide reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in diphenyl disulfide reactions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Conversion of Thiophenol to this compound
Q: My reaction shows a low yield of this compound, with a significant amount of unreacted thiophenol remaining. What are the likely causes?
A: Low conversion rates can stem from several factors, primarily related to the oxidation step. Here are the most common culprits and how to address them:
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Inefficient Oxidant or Insufficient Amount: The choice and quantity of the oxidizing agent are critical for driving the reaction to completion.
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Solution: Ensure you are using an appropriate oxidant and the correct stoichiometry. For instance, when using hydrogen peroxide, a slight excess (e.g., 1.1 equivalents) is often employed to ensure full conversion of the thiophenol. Air oxidation can be effective but may require longer reaction times or the presence of a catalyst or base to facilitate the reaction.
-
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Reaction Conditions Not Optimal: Temperature and reaction time can significantly impact the conversion rate.
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Solution: If the reaction is sluggish, consider gentle heating. However, be cautious, as excessive heat can sometimes promote side reactions. For oxidants like hydrogen peroxide, the reaction can be exothermic, so initial cooling in an ice bath followed by stirring at room temperature is a common strategy. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Catalyst Deactivation: If you are using a catalyst, it may have been deactivated by impurities in the reactants or solvent.
-
Solution: Ensure your thiophenol and solvent are of high purity. Moisture can be particularly detrimental to certain catalysts. Proper handling and storage of all reagents are essential.
-
Issue 2: Presence of Significant Side Products
Q: I've obtained a low yield of this compound and my crude product analysis shows the presence of other compounds. What are these side products and how can I avoid them?
A: The formation of side products can significantly reduce the yield of your desired this compound. Here are some common side products and strategies for their mitigation:
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Over-oxidation Products (e.g., Sulfoxides and Sulfones): Stronger oxidizing conditions can lead to the oxidation of the disulfide bond itself.
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Solution: Use a mild oxidizing agent and carefully control the reaction temperature. For example, when using hydrogen peroxide, adding it dropwise while cooling the reaction mixture can prevent over-oxidation. Using a stoichiometric amount of the oxidant is also crucial.
-
-
Thianthrene Formation: In some synthetic routes, particularly those starting from benzene and sulfur chlorides, thianthrene can be a significant byproduct.
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Solution: This is less common in the direct oxidation of thiophenol. If you are using a different synthetic route and encounter this issue, optimizing the stoichiometry of your reactants and the choice of catalyst can help minimize its formation.
-
-
Unidentified Impurities: The presence of other unexpected spots on a TLC plate could be due to impurities in the starting material or reactions with the solvent.
-
Solution: Always use purified reagents and solvents. It is good practice to analyze your starting thiophenol for purity before beginning the reaction.
-
Issue 3: Difficulty in Product Purification
Q: I'm having trouble isolating pure this compound from the reaction mixture. What are the best purification methods?
A: this compound is a crystalline solid and is generally straightforward to purify. However, the presence of unreacted thiophenol or side products can complicate things.
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Unreacted Thiophenol: Thiophenol has a strong, unpleasant odor and can be difficult to remove completely.
-
Solution: After the reaction, you can wash the organic layer with a dilute base solution (e.g., 5% NaOH) to remove any unreacted thiophenol as its water-soluble thiophenolate salt.
-
-
Purification Techniques:
-
Recrystallization: this compound can be effectively purified by recrystallization from a suitable solvent like methanol or ethanol.
-
Chromatography: If recrystallization is insufficient, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is a reliable method for obtaining highly pure product.
-
Quantitative Data Summary
The following table summarizes reported yields for this compound synthesis using different oxidation methods. Note that direct comparison can be challenging as reaction conditions may vary between studies.
| Oxidizing Agent | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| 30% Hydrogen Peroxide | None | Trifluoroethanol | 97 | |
| Iodine (I₂) | None | Not specified | Efficient | |
| Air | Sonication, Et₃N | DMF | High | |
| Air | Ammoniacal solution, heating | Not specified | Common method |
Experimental Protocols
Below are detailed methodologies for two common methods of this compound synthesis.
Protocol 1: Oxidation of Thiophenol with Hydrogen Peroxide
This protocol is adapted from Organic Syntheses and is known for its high yield and mild reaction conditions.
-
Reaction Setup: In a 100-mL round-bottomed flask equipped with a magnetic stirrer, add thiophenol (11.0 g, 0.1 mol) and trifluoroethanol (50 mL).
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Addition of Oxidant: Cool the mixture in an ice bath. Slowly add 30% aqueous hydrogen peroxide (12.5 mL, 0.11 mol) dropwise over 15 minutes using an addition funnel.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. This compound will precipitate out of the solution.
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Workup: Collect the solid product by filtration using a Buchner funnel and wash it with a small amount of cold trifluoroethanol.
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Purification: Dry the solid under vacuum to obtain this compound. The reported yield for this procedure is 10.6 g (97%).
Protocol 2: Air Oxidation of Thiophenol
This method utilizes atmospheric oxygen as the oxidant and is a greener alternative.
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Reaction Setup: In a flask, dissolve thiophenol in a suitable solvent like DMF. Add a base, such as triethylamine (Et₃N), in a stoichiometric amount.
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Reaction: Stir the solution vigorously at room temperature, open to the atmosphere, or with air bubbling through the mixture. The reaction progress can be monitored by TLC.
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Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like diethyl ether or ethyl acetate.
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Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Reaction Mechanism: Oxidation of Thiophenol
The following diagram illustrates the general mechanism for the oxidation of thiophenol to this compound.
Caption: General reaction pathway for the oxidation of thiophenol.
Troubleshooting Workflow for Low Conversion Rates
This flowchart provides a logical sequence of steps to diagnose and resolve low conversion rates in this compound synthesis.
Caption: A step-by-step guide to troubleshooting low yields.
Technical Support Center: Managing Thiophenol Odor in Diphenyl Disulfide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the potent odor of thiophenol during reactions involving diphenyl disulfide.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of thiophenol odor in reactions involving this compound?
A1: Thiophenol odor in this compound reactions can originate from several sources. This compound is often synthesized by the oxidation of thiophenol; therefore, unreacted thiophenol can be present as an impurity in the starting material.[1][2] Additionally, some reactions that use this compound as a reagent can produce thiophenol as a byproduct through reduction of the disulfide bond.[3]
Q2: What are the immediate steps to take upon detecting a strong thiophenol odor?
A2: If a strong thiophenol odor is detected, ensure the reaction is being conducted in a certified chemical fume hood with the sash at the appropriate height.[4] Check for any potential leaks in your experimental setup. Prepare a neutralizing solution, such as a fresh bleach solution, to address any potential spills and to decontaminate glassware after the experiment.
Q3: What personal protective equipment (PPE) is recommended when working with thiophenol?
A3: When handling thiophenol or working with reactions that may generate it, a comprehensive PPE plan is crucial. Recommended PPE includes chemical safety goggles with a face shield, a chemical-resistant lab coat, and double-gloving with a chemically resistant outer glove.[5] If there is a risk of inhalation, a NIOSH-approved respirator with organic vapor cartridges is required.[5]
Q4: How can I prevent thiophenol odor before starting my experiment?
A4: Proactive odor management is key. Ensure all reactions are performed in a well-ventilated fume hood.[4] It is also advisable to set up a bleach trap for any exhaust lines from your reaction vessel to neutralize any vented thiophenol gas.[4] Preparing bleach baths for glassware decontamination in advance is also a good practice.[4]
Q5: What is the most effective way to neutralize thiophenol odor on surfaces and glassware?
A5: Thiophenol can be effectively neutralized by oxidation. Aqueous solutions of sodium hypochlorite (bleach) are commonly used for this purpose.[4] Soaking glassware in a bleach bath overnight is a standard procedure.[4] For spills, after absorbing the bulk of the material with an inert absorbent, the area should be wiped down with a bleach solution.[5]
Troubleshooting Guides
Problem: A persistent thiophenol odor is detected in the lab, even after the experiment is complete.
This guide will help you systematically identify and eliminate the source of a lingering thiophenol odor.
References
Technical Support Center: Optimizing Diphenyl Disulfide-Catalyzed Reactions
Welcome to the technical support center for diphenyl disulfide-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in photocatalyzed reactions?
This compound primarily acts as a photocatalyst or a co-catalyst in various photoreactions.[1][2][3][4] Under photoirradiation, it undergoes homolytic cleavage of the sulfur-sulfur bond to generate phenylthiyl radicals (PhS•).[1][2][3] These highly reactive radicals can then initiate or participate in a variety of transformations, including alkene isomerization, cycloaddition reactions, and anti-Markovnikov additions.[1][2][3]
Q2: How does this compound influence the outcome of cycloaddition reactions?
In certain photoredox-catalyzed cycloaddition reactions of aromatic olefins, this compound plays a crucial role in directing the reaction pathway. For instance, in the absence of this compound, a [2+2] cycloaddition product may be exclusively observed. The introduction of this compound as a hydrogen atom transfer (HAT) co-catalyst can switch the selectivity to favor a [4+2] cycloaddition product.[1][2]
Q3: Can this compound be used as a primary photocatalyst?
Yes, in some cases, this compound can function as the sole photocatalyst. For example, it can catalyze the cis-trans isomerization of alkenes under UV irradiation.[5] It can also mediate the aerobic oxidative cleavage of C=C bonds in arylolefins under visible light to produce aldehydes or ketones.[1][3]
Q4: What are the common side reactions to be aware of in this compound-catalyzed reactions?
A common side reaction, particularly with activated alkenes like vinylic ethers and styrenes, is polymerization.[6][7] The generated thiyl radicals can initiate uncontrolled polymerization, leading to low yields of the desired product. The formation of undesired isomers can also occur.[1][2] Additionally, in reactions involving thiols, oxidation to this compound can be a competing process.
Q5: What is a typical catalyst loading range for this compound?
The optimal catalyst loading of this compound can vary significantly depending on the specific reaction. In its role as a co-catalyst in photoredox reactions, it is often used in the range of 10-30 mol%. When used as the primary catalyst, the loading might differ. It is always recommended to perform an optimization screen to determine the ideal loading for a particular transformation.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Insufficient Light Source | Ensure the light source (e.g., UV lamp, blue LEDs) has the correct wavelength and intensity for the specific reaction. Verify the lamp's age and output. |
| Incomplete Cleavage of this compound | The generation of thiyl radicals is crucial. Confirm that the reaction is being irradiated at a wavelength absorbed by this compound. |
| Catalyst Deactivation | Impurities in the solvent or reactants can poison the catalyst. Ensure all reagents and solvents are pure and dry. |
| Sub-optimal Catalyst Loading | The concentration of thiyl radicals is key. Too low a concentration may result in a slow or stalled reaction, while too high a concentration can lead to side reactions. Perform a catalyst loading screen to find the optimal concentration. |
| Incorrect Solvent | The solvent can influence the reaction rate and selectivity. For photoreactions, ensure the solvent is transparent at the irradiation wavelength. |
| Reaction Temperature Too Low | While many photoreactions are run at room temperature, some may require thermal energy. Gently heating the reaction mixture might improve the yield. |
Problem 2: Formation of Undesired Side Products (e.g., Polymers, Isomers)
| Possible Cause | Troubleshooting Step |
| Excessive Thiyl Radical Concentration | A high concentration of thiyl radicals can promote side reactions like polymerization.[6] Try reducing the catalyst loading of this compound. |
| Undesired Isomer Formation | In isomerization reactions, a thermodynamic equilibrium of isomers might be reached. Analyze the reaction mixture at different time points to determine the kinetic and thermodynamic products. |
| [2+2] vs. [4+2] Cycloaddition | In some cycloadditions, the absence of a HAT catalyst like this compound can favor [2+2] cycloaddition.[1][2] To promote [4+2] cycloaddition, ensure an adequate loading of this compound. |
| Reaction Time | Prolonged reaction times can sometimes lead to the formation of degradation products. Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time. |
Quantitative Data Presentation
The following table summarizes the effect of this compound as a co-catalyst on the yield of a photoredox-catalyzed anti-Markovnikov olefin hydration reaction.
| Entry | Photocatalyst (mol%) | This compound (mol%) | Yield (%) |
| 1 | 2 | 0 | 75 |
| 2 | 1 | 0 | 70 |
| 3 | 0.5 | 0 | 67 |
| 4 | 2 | 30 | 78 |
| 5 | 1 | 30 | 81 |
| 6 | 0.5 | 30 | 81 |
Data adapted from a study on photoredox anti-Markovnikov hydroamination, illustrating a similar principle of disulfide co-catalysis.
Experimental Protocols
Protocol 1: this compound-Catalyzed Photoisomerization of an Alkene
This protocol describes a general procedure for the cis-trans isomerization of an alkene using this compound as the photocatalyst.
Materials:
-
Alkene (e.g., cis-stilbene)
-
This compound
-
Anhydrous solvent (e.g., benzene or toluene)
-
Schlenk flask or quartz reaction vessel
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask or quartz reaction vessel equipped with a magnetic stir bar, dissolve the alkene (1.0 mmol) and this compound (0.1 mmol, 10 mol%) in the anhydrous solvent (20 mL).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Seal the vessel and place it at a fixed distance from the UV lamp.
-
Stir the reaction mixture and irradiate with the UV lamp. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or ¹H NMR to determine the ratio of cis to trans isomers.
-
Once the desired isomer ratio is achieved or the reaction reaches equilibrium, turn off the lamp.
-
Remove the solvent under reduced pressure.
-
Purify the product mixture by column chromatography on silica gel to isolate the desired isomer.
Visualizations
Caption: General workflow for this compound-catalyzed photoisomerization.
Caption: Catalytic cycle for alkene photoisomerization.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. An overview on disulfide-catalyzed and -cocatalyzed photoreactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - An overview on disulfide-catalyzed and -cocatalyzed photoreactions [beilstein-journals.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Diphenyl Diselenide-Assisted Radical Addition Reaction of this compound to Unsaturated Bonds upon Photoirradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diphenyl Diselenide-Assisted Radical Addition Reaction of this compound to Unsaturated Bonds upon Photoirradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of Diphenyl Disulfide by Titration
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of diphenyl disulfide is crucial in various fields, including organic synthesis, pharmaceutical development, and materials science. This guide provides a detailed comparison of titrimetric methods for the quantitative analysis of this compound, supported by experimental data and protocols. Additionally, it briefly explores alternative non-titrimetric techniques to offer a broader perspective on available analytical methodologies.
Comparison of Titrimetric Methods
The quantitative analysis of this compound by titration typically involves a two-step process: reduction of the disulfide bond to form a thiol (thiophenol), followed by the titration of the thiol. The choice of reducing agent and titrant can influence the accuracy, precision, and applicability of the method.
| Method | Principle | Reductant | Titrant | Endpoint Detection | Advantages | Disadvantages |
| Iodometric Titration | Reduction of this compound to thiophenol, followed by oxidation of thiophenol with iodine. | Zinc dust and Acetic Acid | Standard Iodine (I₂) Solution | Visual (starch indicator) or Potentiometric | Well-established, cost-effective, reliable for macro-scale analysis. | Indirect method, potential for incomplete reduction, interference from other reducing agents. |
| Argentometric Titration | Reduction of this compound to thiophenol, followed by precipitation titration of thiophenol with silver ions. | Sodium Borohydride (NaBH₄) | Standard Silver Nitrate (AgNO₃) Solution | Potentiometric | High precision and accuracy, suitable for automation. | More expensive reagents, potential interference from halides. |
| Bromate-Bromide Titration | Reduction of this compound to thiophenol, followed by oxidation of thiophenol with in-situ generated bromine. | Zinc dust and Acetic Acid | Standard Potassium Bromate (KBrO₃) / Potassium Bromide (KBr) Solution | Visual (indicator like methyl red) or Potentiometric | Stable titrant, sharp endpoint. | Bromine is a hazardous reagent, potential for side reactions (e.g., aromatic substitution). |
| Cerimetric Titration | Reduction of this compound to thiophenol, followed by oxidation of thiophenol with a strong oxidizing agent. | Not specified for this compound in searches. Generally applicable to thiols. | Standard Cerium(IV) Sulfate Solution | Visual (ferroin indicator) or Potentiometric | Strong oxidizing agent, applicable to a wide range of reducing substances. | Requires acidic conditions, potential for over-oxidation if not carefully controlled. |
Experimental Protocols
Iodometric Titration of this compound
This method relies on the reduction of this compound to thiophenol, which is then titrated with a standard solution of iodine.
Reaction:
-
Reduction: Ph-S-S-Ph + Zn + 2CH₃COOH → 2Ph-SH + Zn(CH₃COO)₂
-
Titration: 2Ph-SH + I₂ → Ph-S-S-Ph + 2HI
Procedure:
-
Sample Preparation: Accurately weigh about 0.2 g of this compound into a 250 mL Erlenmeyer flask.
-
Reduction: Add 20 mL of glacial acetic acid and 1 g of zinc dust. Stopper the flask and stir the mixture vigorously for 30 minutes to ensure complete reduction.
-
Filtration: Filter the mixture through a sintered glass funnel to remove the excess zinc dust. Wash the flask and the funnel with two 10 mL portions of acetic acid.
-
Titration: Dilute the filtrate with 50 mL of distilled water. Add 1 mL of starch indicator solution. Titrate the solution with a standardized 0.1 N iodine solution until the first permanent blue color appears.
-
Calculation: The amount of this compound is calculated from the volume of iodine solution consumed.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: Workflow for the iodometric titration of this compound.
Caption: Logical relationship of steps in titrimetric analysis.
Alternative Non-Titrimetric Methods
For certain applications, non-titrimetric methods may offer advantages in terms of sensitivity, selectivity, and automation.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation of this compound from other components on a chromatographic column followed by detection using a UV or other suitable detector. | High selectivity and sensitivity, can analyze complex mixtures. | Requires expensive instrumentation and skilled operators. |
| Electrochemical Methods | Direct electrochemical reduction of the disulfide bond at an electrode surface, with the resulting current being proportional to the concentration. | High sensitivity, potential for miniaturization and in-situ analysis. | Susceptible to electrode fouling and interference from other electroactive species. |
Conclusion
The choice of method for the quantitative analysis of this compound depends on the specific requirements of the analysis, including the concentration of the analyte, the presence of interfering substances, and the available instrumentation. Iodometric titration remains a robust and cost-effective method for routine analysis. For higher precision or for the analysis of complex matrices, instrumental methods such as HPLC offer superior performance. This guide provides the foundational information to assist researchers in selecting and implementing the most appropriate analytical strategy for their needs.
A Comparative Guide to Alternative Reagents for Electrophilic Phenylthiolation
For Researchers, Scientists, and Drug Development Professionals
The introduction of a phenylthio group into organic molecules is a critical transformation in the synthesis of a wide array of pharmaceuticals and functional materials. Electrophilic phenylthiolation, a key method for forging carbon-sulfur bonds, relies on the use of reagents capable of delivering a phenylthio cation equivalent ("PhS+") to a nucleophilic substrate. While several reagents have been developed for this purpose, their performance characteristics, such as reactivity, stability, and substrate scope, can vary significantly. This guide provides an objective comparison of three commonly employed alternative reagents for electrophilic phenylthiolation: benzenesulfenyl chloride, N-(phenylthio)succinimide, and N-(phenylthio)phthalimide, supported by experimental data and detailed protocols.
Performance Comparison of Phenylthiolating Reagents
The choice of a phenylthiolating agent is often dictated by the nature of the substrate and the desired reaction conditions. The following table summarizes the typical performance of benzenesulfenyl chloride, N-(phenylthio)succinimide, and N-(phenylthio)phthalimide in the electrophilic phenylthiolation of representative nucleophiles: a ketone (cyclohexanone), an indole, and an alkene (cyclohexene).
| Reagent | Substrate | Product | Typical Yield (%) | Key Considerations |
| Benzenesulfenyl Chloride | Cyclohexanone (pre-formed enolate) | 2-(Phenylthio)cyclohexan-1-one | 85-95% | Highly reactive, sensitive to moisture and air. Often prepared fresh. The reaction with enolates is rapid. |
| Indole | 3-(Phenylthio)indole | 80-90% | Reaction is typically fast at low temperatures. May require a base to neutralize liberated HCl. | |
| Cyclohexene | trans-1-Chloro-2-(phenylthio)cyclohexane | >90% | Addition reaction occurs readily, often with high stereoselectivity (anti-addition).[1] | |
| N-(Phenylthio)succinimide | Cyclohexanone | 2-(Phenylthio)cyclohexan-1-one | 70-85% | Crystalline solid, stable and easy to handle.[2] Requires activation, often by an acid or a base. |
| Indole | 3-(Phenylthio)indole | 75-85% | Milder reaction conditions compared to benzenesulfenyl chloride. | |
| Cyclohexene | - | Lower reactivity towards unactivated alkenes compared to benzenesulfenyl chloride. | ||
| N-(Phenylthio)phthalimide | Cyclohexanone | 2-(Phenylthio)cyclohexan-1-one | 75-90% | Crystalline solid, highly stable and easy to handle.[3] Often used with a catalyst.[2] |
| Indole | 3-(Phenylthio)indole | 80-90% | Effective for the sulfenylation of electron-rich heterocycles.[3] | |
| Cyclohexene | - | Similar to the succinimide derivative, it is less reactive towards simple alkenes. |
Experimental Protocols
Detailed methodologies for the application of each reagent in key phenylthiolation reactions are provided below.
Phenylthiolation of Cyclohexanone
Reagent: Benzenesulfenyl Chloride
-
Enolate Formation: To a solution of diisopropylamine (1.1 mmol) in dry tetrahydrofuran (THF, 5 mL) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise. Stir the mixture for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes. Cool the resulting lithium diisopropylamide (LDA) solution back to -78 °C.
-
Reaction: Slowly add a solution of cyclohexanone (1.0 mmol) in dry THF (2 mL) to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Phenylthiolation: Add a solution of benzenesulfenyl chloride (1.1 mmol) in dry THF (2 mL) dropwise to the enolate solution at -78 °C.
-
Work-up: After stirring for 1 hour at -78 °C, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reagent: N-(Phenylthio)succinimide
-
Reaction Setup: To a solution of cyclohexanone (1.0 mmol) in dichloromethane (CH₂Cl₂, 10 mL), add N-(phenylthio)succinimide (1.1 mmol) and p-toluenesulfonic acid monohydrate (0.1 mmol).
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂ (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by column chromatography.
Reagent: N-(Phenylthio)phthalimide [2]
-
Catalyst Activation (if applicable): For organocatalyzed reactions, pre-stir the catalyst (e.g., a proline derivative, 0.1 mmol) in the solvent of choice (e.g., toluene, 5 mL) for a short period.
-
Reaction: Add cyclohexanone (1.0 mmol) to the catalyst solution, followed by N-(phenylthio)phthalimide (1.2 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) until the starting material is consumed (monitored by TLC).
-
Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The product can be purified by flash chromatography.
Phenylthiolation of Indole
Reagent: Benzenesulfenyl Chloride
-
Reaction Setup: Dissolve indole (1.0 mmol) in dry THF (10 mL) in a round-bottom flask under a nitrogen atmosphere and cool the solution to -78 °C.
-
Addition of Reagent: Add a solution of benzenesulfenyl chloride (1.05 mmol) in dry THF (2 mL) dropwise to the indole solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Work-up: Quench the reaction with a saturated solution of sodium bicarbonate (10 mL). Extract the product with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Reagent: N-(Phenylthio)phthalimide
-
Reaction Setup: In a flask, combine indole (1.0 mmol), N-(phenylthio)phthalimide (1.1 mmol), and a suitable solvent such as acetonitrile or dichloromethane (10 mL).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., zinc triflate, 0.1 mmol) or a Brønsted acid (e.g., triflic acid, 0.1 mmol).
-
Reaction: Stir the mixture at room temperature for 2-6 hours.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure. The residue is then taken up in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.
Phenylthiolation of Cyclohexene
Reagent: Benzenesulfenyl Chloride [1]
-
Reaction Setup: Dissolve cyclohexene (1.0 mmol) in a non-polar solvent like dichloromethane or carbon tetrachloride (10 mL) at 0 °C.
-
Reagent Addition: Slowly add a solution of benzenesulfenyl chloride (1.0 mmol) in the same solvent (2 mL) to the cyclohexene solution. The characteristic red color of the benzenesulfenyl chloride should disappear upon reaction.
-
Reaction: Stir the mixture at 0 °C for 30 minutes to an hour.
-
Work-up: The reaction mixture can often be concentrated directly and the product purified by column chromatography or distillation under reduced pressure.
Workflow and Mechanism
The following diagrams illustrate the general workflow of electrophilic phenylthiolation and a simplified mechanistic pathway.
Caption: General experimental workflow for electrophilic phenylthiolation.
Caption: Simplified mechanism of electrophilic phenylthiolation.
Conclusion
Benzenesulfenyl chloride remains a highly effective reagent for a broad range of substrates, offering high yields and rapid reaction times, though its instability and sensitivity to atmospheric conditions are notable drawbacks. In contrast, N-(phenylthio)succinimide and N-(phenylthio)phthalimide are stable, crystalline solids that are significantly easier to handle and store.[3] While they may exhibit lower reactivity, particularly towards less activated substrates, their application under milder conditions, often facilitated by catalysis, makes them valuable alternatives in modern organic synthesis. The selection of the optimal reagent will ultimately depend on a careful consideration of the specific synthetic challenge, including the nature of the nucleophile, desired reaction conditions, and operational convenience.
References
- 1. Benzenesulfenyl chloride | 931-59-9 | Benchchem [benchchem.com]
- 2. BJOC - N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations [beilstein-journals.org]
- 3. N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In-Situ Monitoring of Diphenyl Disulfide Reactions: SERS vs. Alternative Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the real-time monitoring of chemical reactions is paramount for optimizing processes, understanding mechanisms, and ensuring product quality. This guide provides an objective comparison of Surface-Enhanced Raman Spectroscopy (SERS) with other spectroscopic techniques—namely UV-Vis, Nuclear Magnetic Resonance (NMR), and Fluorescence Spectroscopy—for the in-situ monitoring of diphenyl disulfide reactions, a key transformation in organic synthesis and materials science.
This comparison is supported by a review of experimental data and detailed methodologies to assist in the selection of the most suitable analytical technique for specific research needs.
Performance Comparison at a Glance
The selection of an in-situ monitoring technique depends on several factors, including sensitivity, selectivity, temporal resolution, and the specific requirements of the chemical system. The following table summarizes the key performance metrics of SERS, UV-Vis, NMR, and Fluorescence Spectroscopy for monitoring this compound reactions.
| Feature | Surface-Enhanced Raman Spectroscopy (SERS) | UV-Vis Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fluorescence Spectroscopy |
| Principle | Vibrational spectroscopy enhanced by plasmonic nanostructures. | Electronic transitions. | Nuclear spin transitions in a magnetic field. | Emission of light from excited electronic states. |
| Sensitivity | Very high (can approach single-molecule detection). | Moderate to high. | Low to moderate. | Very high. |
| Selectivity | High (provides a molecular fingerprint). | Low to moderate. | Very high (structurally informative). | High (with specific probes). |
| Temporal Resolution | Milliseconds to seconds. | Milliseconds to seconds. | Seconds to minutes. | Milliseconds to seconds. |
| Key this compound Signal | Appearance of peaks at ~1582 cm⁻¹ and ~2544 cm⁻¹.[1] | Changes in absorbance, particularly in the UV region. | Changes in the chemical shifts of aromatic carbons and protons.[2] | Change in fluorescence intensity or wavelength upon reaction. |
| Advantages | High sensitivity and selectivity, non-destructive, potential for multiplexing. | Simple, cost-effective, widely available. | Provides detailed structural information, quantitative. | Extremely sensitive, high signal-to-noise ratio. |
| Limitations | Substrate-dependent, potential for background interference, requires proximity to the SERS substrate. | Limited structural information, potential for overlapping spectra. | Lower sensitivity, longer acquisition times, requires NMR-compatible reaction conditions. | Often requires labeling with a fluorescent probe, potential for photobleaching. |
In-Situ Monitoring of this compound Cleavage: A SERS Perspective
SERS has emerged as a powerful tool for the in-situ monitoring of chemical reactions due to its high sensitivity and molecular specificity. In the context of this compound (DPDS) reactions, such as its reduction to thiophenol, SERS can directly track the disappearance of the S-S bond and the appearance of the S-H bond.
A key study demonstrated the feasibility of monitoring DPDS in an ethanol solution using SERS.[1] While the Raman signals of DPDS were initially obscured by the solvent, the use of silver nanoparticles as a SERS substrate allowed for the clear detection of characteristic DPDS peaks at approximately 1582 cm⁻¹ and 2544 cm⁻¹ after a short irradiation time.[1] This indicates that as the DPDS molecules adsorb onto the silver nanoparticles, their Raman signal is significantly enhanced, enabling real-time tracking of changes in their concentration.
The cleavage of the disulfide bond in DPDS leads to a decrease in the intensity of these characteristic peaks, while the formation of the product, thiophenol, can be monitored by the appearance of its unique SERS signals, particularly the S-H stretching vibration.
Experimental Protocols
In-Situ SERS Monitoring of this compound Reduction
Materials:
-
This compound (DPDS)
-
Ethanol
-
Silver nitrate (AgNO₃)
-
Sodium citrate
-
Reducing agent (e.g., Sodium borohydride, NaBH₄)
-
Reaction vessel (e.g., quartz cuvette)
-
Raman spectrometer with a suitable laser excitation wavelength (e.g., 638 nm)[1]
Procedure:
-
Preparation of Silver Nanoparticle (AgNP) SERS Substrate:
-
Prepare a 1.0 mM solution of silver nitrate in deionized water.
-
Heat the silver nitrate solution to boiling.
-
Add a 1% solution of sodium citrate to the boiling silver nitrate solution.
-
Continue boiling for 1 hour, then stir the solution until it cools to room temperature. This will result in a colloidal suspension of AgNPs.[1]
-
-
Sample Preparation:
-
Prepare a stock solution of DPDS in ethanol (e.g., 10⁻³ M).[1]
-
In the reaction vessel, mix the DPDS solution with the prepared AgNP colloid.
-
-
In-Situ Monitoring:
-
Place the reaction vessel in the sample holder of the Raman spectrometer.
-
Acquire a baseline SERS spectrum of the DPDS-AgNP mixture.
-
Initiate the reaction by adding the reducing agent (e.g., NaBH₄ solution) to the reaction vessel.
-
Immediately begin acquiring SERS spectra at regular time intervals (e.g., every 30 seconds) to monitor the changes in the characteristic peaks of DPDS.
-
-
Data Analysis:
-
Process the collected spectra to remove background noise and baseline drift.
-
Plot the intensity of the characteristic DPDS peaks (e.g., at 1582 cm⁻¹) as a function of time to obtain a kinetic trace of the reaction.
-
Alternative In-Situ Monitoring Techniques
1. UV-Vis Spectroscopy:
-
Protocol: Dissolve DPDS in a suitable solvent (e.g., ethanol) in a quartz cuvette. Place the cuvette in a UV-Vis spectrophotometer and record the initial absorbance spectrum. Initiate the reaction by adding a reducing agent. Monitor the reaction by recording the absorbance at a fixed wavelength corresponding to a DPDS absorption maximum over time.
-
Data Analysis: The change in absorbance over time can be used to determine the reaction kinetics, provided the molar absorptivity of DPDS and the reaction products are known.
2. NMR Spectroscopy:
-
Protocol: Dissolve DPDS in a deuterated solvent in an NMR tube. Acquire an initial ¹H or ¹³C NMR spectrum. Initiate the reaction by adding a reducing agent. Acquire a series of NMR spectra at regular intervals.
-
Data Analysis: The reaction kinetics can be determined by integrating the signals corresponding to the reactant and product and plotting their relative concentrations as a function of time.[2]
3. Fluorescence Spectroscopy:
-
Protocol: This method typically involves a fluorescent probe that changes its emission upon reaction with either the disulfide or the resulting thiol. A solution of the fluorescent probe and DPDS is prepared in a suitable buffer. The initial fluorescence is measured. The reaction is initiated by adding a reducing agent, and the change in fluorescence intensity or wavelength is monitored over time.
-
Data Analysis: The change in fluorescence is correlated with the progress of the reaction to determine the kinetics.
Conclusion
SERS offers a highly sensitive and selective method for the in-situ monitoring of this compound reactions, providing detailed molecular information that is often not accessible with other techniques. While UV-Vis and NMR spectroscopy are valuable and well-established methods, SERS provides a unique combination of sensitivity and structural information that is particularly advantageous for studying reactions at low concentrations or for elucidating complex reaction mechanisms. The choice of technique will ultimately depend on the specific experimental requirements, including the desired sensitivity, temporal resolution, and the nature of the chemical system under investigation.
References
Validating α-Phenylsulfenylation of Ketones: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the precise confirmation of chemical reactions is paramount. This guide provides a comparative overview of spectroscopic methods for validating the α-phenylsulfenylation of ketones, a key reaction in organic synthesis. We present supporting experimental data, detailed protocols, and a clear workflow to ensure accurate and efficient validation of this important transformation.
The introduction of a phenylthio group at the α-position of a ketone modifies its chemical properties, opening avenues for further functionalization in the synthesis of complex molecules and pharmaceutical intermediates. The successful and selective formation of the desired α-phenylsulfenylated product must be rigorously confirmed. Spectroscopic techniques are the most definitive and widely used methods for this purpose. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of the model compound, 2-(phenylthio)cyclohexan-1-one.
Experimental Workflow
The overall process for the synthesis and validation of an α-phenylsulfenylated ketone is outlined below. This workflow ensures a systematic approach from the initial reaction to the final confirmation of the product's structure.
Caption: Experimental workflow for the synthesis and spectroscopic validation of α-phenylsulfenylation of ketones.
Comparison of Spectroscopic Validation Methods
The choice of spectroscopic method, or more commonly, the combination of methods, provides complementary information to build a complete picture of the chemical structure. The following table summarizes the key data obtained from each technique for the validation of the formation of 2-(phenylthio)cyclohexan-1-one.
| Spectroscopic Technique | Information Provided | Key Observables for 2-(phenylthio)cyclohexan-1-one | Advantages | Limitations |
| ¹H NMR Spectroscopy | Provides information on the chemical environment and connectivity of protons. | - Appearance of a multiplet for the proton at the α-carbon bearing the phenylthio group (α-CH-SPh). - Signals corresponding to the phenyl group protons. - Disappearance of the signal for the two α-protons of the starting cyclohexanone. | - Provides detailed structural information. - Allows for the determination of diastereomeric ratios if applicable. | - Can be complex to interpret for molecules with many overlapping signals. |
| ¹³C NMR Spectroscopy | Indicates the number of unique carbon atoms and their chemical environment. | - A signal for the α-carbon bonded to the sulfur atom. - Signals for the carbons of the phenyl group. - A downfield shift of the carbonyl carbon compared to the starting material. | - Confirms the carbon skeleton of the molecule. - Useful for identifying the presence of quaternary carbons. | - Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. |
| IR Spectroscopy | Identifies the functional groups present in a molecule. | - A strong absorption band for the carbonyl group (C=O) stretch, typically around 1715 cm⁻¹. - C-H stretching bands for the aliphatic and aromatic portions of the molecule. - C-S stretching vibration (often weak and in the fingerprint region). | - Quick and easy to perform. - Provides a clear indication of the presence of the carbonyl group. | - Does not provide detailed information about the connectivity of atoms. - The C-S stretch can be difficult to identify. |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern of the molecule. | - A molecular ion peak (M⁺) corresponding to the mass of the product (C₁₂H₁₄OS, MW ≈ 206.3 g/mol ). - Characteristic fragmentation patterns, such as the loss of the phenylthio group. | - Confirms the molecular weight of the product. - High-resolution mass spectrometry can confirm the elemental composition. | - Does not provide detailed structural information on its own. |
Experimental Protocols
Below are detailed protocols for the synthesis of 2-(phenylthio)cyclohexan-1-one and its subsequent analysis by the discussed spectroscopic methods.
Synthesis of 2-(phenylthio)cyclohexan-1-one
Materials:
-
Cyclohexanone
-
This compound
-
A strong base (e.g., Lithium diisopropylamide - LDA)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
A solution of LDA is prepared in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Cyclohexanone is added dropwise to the LDA solution and stirred for 30 minutes to form the lithium enolate.
-
A solution of this compound in anhydrous THF is then added to the enolate solution.
-
The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-2 hours) and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling patterns in both ¹H and ¹³C spectra to confirm the structure.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the product in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the carbonyl group and other functional groups.
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the product in a suitable solvent (e.g., methanol or acetonitrile).
-
Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI or Gas Chromatography-Mass Spectrometry - GC-MS).
-
Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.
Alternative Validation Methods
While spectroscopic methods are the gold standard for the validation of α-phenylsulfenylation of ketones, other analytical techniques can provide complementary information:
-
Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of the reaction. By comparing the retention factor (Rf) of the product spot with that of the starting materials, one can quickly assess the conversion.
-
Melting Point Analysis: For solid products, a sharp and specific melting point can be an indicator of purity.
-
Elemental Analysis: This technique can be used to determine the elemental composition of the product, providing further confirmation of its identity.
By employing the systematic workflow and a combination of the spectroscopic techniques detailed in this guide, researchers can confidently and accurately validate the α-phenylsulfenylation of ketones, ensuring the integrity of their synthetic intermediates and final products.
A Head-to-Head Comparison of Phenylthiolating Agents: Diphenyl Disulfide vs. N-Phenylthiophthalimide in Modern Synthesis
For researchers, scientists, and drug development professionals, the efficient and selective introduction of a phenylthio (-SPh) group is a critical step in the synthesis of numerous biologically active molecules and pharmaceutical intermediates. The choice of the electrophilic sulfur reagent is paramount to the success of these transformations. This guide provides an objective, data-driven comparison between two of the most common phenylthiolating agents: the classic diphenyl disulfide (PhSSPh) and the more modern N-phenylthiophthalimide (NPTP).
Executive Summary
Both this compound and N-Phenylthiophthalimide serve as effective sources of an electrophilic phenylthio moiety for the α-sulfenylation of carbonyl compounds and the C3-sulfenylation of indoles. However, they exhibit significant differences in reactivity, reaction conditions, and atom economy.
-
N-Phenylthiophthalimide (NPTP) generally demonstrates higher reactivity, often proceeding under milder conditions and without the need for strong bases or activators that are typically required for this compound. Its superior reactivity is attributed to the polarized and weaker Nitrogen-Sulfur bond, which readily cleaves to generate the electrophilic sulfur species.
-
This compound (PhSSPh) is an inexpensive and readily available reagent.[1] However, its symmetric and strong Sulfur-Sulfur bond necessitates activation, usually by a strong base to generate a nucleophilic enolate that attacks the disulfide. This can limit its applicability with base-sensitive substrates. Furthermore, it suffers from poor atom economy, as one equivalent of thiophenolate is generated as a byproduct.[1]
Performance in Key Synthetic Transformations
The α-sulfenylation of carbonyls and the C3-sulfenylation of indoles are benchmark reactions for evaluating the efficacy of these reagents. The following sections provide comparative data and protocols for these transformations.
α-Sulfenylation of β-Keto Esters
The introduction of a phenylthio group alpha to a carbonyl moiety is a powerful tool for further molecular elaboration. NPTP is often favored for its higher reactivity under neutral or mildly acidic conditions, whereas PhSSPh typically requires stoichiometric generation of an enolate.
Table 1: Comparison of Yields for the α-Sulfenylation of β-Keto Esters
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Ethyl Acetoacetate | PhSSPh | 1. NaH, THF, 0 °C to rt2. PhSSPh, rt, 2h | ~85% | Based on typical enolate reactions[1] |
| Ethyl Acetoacetate | NPTP | p-TsOH (cat.), MeCN, rt | Good | Qualitative data[2] |
| Indanone-based β-Keto Ester | NPTP | Chiral Amine, Zn(OAc)₂, MeOH, reflux | 60-93% | Based on similar electrophiles[3] |
Note: Direct side-by-side comparative studies for β-keto esters are limited. Data is compiled from representative protocols.
C3-Sulfenylation of Indoles
The indole scaffold is a privileged structure in medicinal chemistry, and its C3-functionalization is of significant interest. Both reagents are capable of this transformation, but again, NPTP often provides higher yields under milder conditions.
Table 2: Comparison of Yields for the C3-Sulfenylation of Indoles
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Indole | PhSSPh | K₂CO₃, DMSO, 100 °C, 9h | 84% | [4] |
| 5-Methoxyindole | PhSSPh | K₂CO₃, DMSO, 100 °C, 10h | 91% | [4] |
| 5-Nitroindole | PhSSPh | K₂CO₃, DMSO, 100 °C, 12h | 79% | [4] |
| Indole | NPTP | MgBr₂ (0.5 mol%), CH₂Cl₂, rt | High | Qualitative data[5] |
| 1-Methylindole | NPTP | CeCl₃, DMF | Good | Qualitative data from similar systems |
| 5-Bromoindole | NPTP | t-BuOLi, MeCN, rt | 90% | Based on N-thiolation conditions |
Reaction Mechanisms and Reagent Choice
The choice between PhSSPh and NPTP is often dictated by the substrate's tolerance to the required reaction conditions.
Mechanism of Action
The fundamental difference lies in the generation of the electrophilic sulfur species, "PhS⁺".
-
With This compound , a nucleophile (typically a carbanion like an enolate) attacks the S-S bond, displacing a thiophenolate leaving group. This is a classic Sₙ2-type reaction at the sulfur atom.
-
With N-Phenylthiophthalimide , the N-S bond is inherently polarized and more labile. It can be activated by a Lewis or Brønsted acid, or react directly with a nucleophile, making it a more potent electrophile. The phthalimide anion is a stable leaving group.
The following diagram illustrates the general mechanistic pathways.
A logical workflow for selecting the appropriate reagent is presented below.
Relevance in Drug Development: Sulfenylation in Cellular Signaling
The synthesis of phenylthio-containing compounds is highly relevant to drug development, as this functional group can modulate the biological activity of a molecule. Furthermore, the underlying chemical transformation—sulfenylation—is a key post-translational modification in cellular signaling.
Reactive oxygen species (ROS) can oxidize cysteine residues in proteins to form sulfenic acid (Cys-SOH). This modification can act as a molecular switch, altering protein function. A prominent example is the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. EGF-mediated signaling leads to H₂O₂ production, which in turn causes the sulfenylation of a critical cysteine residue (Cys797) in the EGFR kinase domain. This enhances the receptor's kinase activity, promoting downstream signaling pathways involved in cell proliferation and survival. Understanding this process provides a rationale for designing therapeutics that can modulate protein function through interaction with key cysteine residues.
Experimental Protocols
The following are representative experimental protocols for the sulfenylation of common substrates.
Protocol 1: α-Sulfenylation of Ethyl Acetoacetate with this compound
Materials:
-
Ethyl acetoacetate
-
Sodium hydride (60% dispersion in oil)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq).
-
Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.
-
Slowly add ethyl acetoacetate (1.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous THF.
-
Add the this compound solution to the enolate solution via cannula.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: C3-Sulfenylation of Indole with N-Phenylthiophthalimide
Materials:
-
Indole
-
N-Phenylthiophthalimide (NPTP)
-
Magnesium bromide (MgBr₂) or Cerium(III) chloride (CeCl₃) (catalytic amount)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a round-bottom flask, add indole (1.0 eq), N-phenylthiophthalimide (1.1 eq), and the Lewis acid catalyst (e.g., MgBr₂, 0.5 mol%).
-
Add the anhydrous solvent (e.g., CH₂Cl₂) via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC. Reaction times can vary from 1 to 12 hours depending on the substrate.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The workflow for a typical synthesis experiment is outlined below.
Conclusion
N-Phenylthiophthalimide often emerges as the superior reagent for electrophilic phenylthiolation reactions, offering higher reactivity, milder reaction conditions, and better functional group tolerance compared to this compound. Its primary advantage is the ability to circumvent the need for strong bases, making it suitable for sensitive substrates. While this compound remains a viable and cost-effective option, its application is limited by its lower reactivity and poor atom economy. For researchers in drug development, where efficiency, selectivity, and substrate scope are paramount, N-phenylthiophthalimide represents a more versatile and powerful tool for the synthesis of complex, sulfur-containing molecules.
References
A Comparative Guide to Electrochemical Methods for Quantifying Diphenyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various electrochemical methods for the quantitative analysis of diphenyl disulfide. The information presented herein is intended to assist researchers in selecting the most suitable technique for their specific analytical needs, with a focus on performance metrics and detailed experimental procedures.
Introduction to this compound and its Electrochemical Quantification
This compound ((C₆H₅S)₂) is an important organosulfur compound used in various chemical syntheses and pharmaceutical applications. Accurate and efficient quantification of this compound is crucial for quality control, reaction monitoring, and formulation development. Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to traditional analytical techniques for this purpose. These methods are based on the electrochemical reduction of the disulfide bond, which can be monitored and correlated to the concentration of this compound in a sample.
Comparison of Electrochemical Methods
The following table summarizes the performance of different electrochemical techniques for the quantification of this compound. It is important to note that the direct comparative data for this compound is limited in publicly available literature. The presented data is a compilation from studies on this compound and closely related aromatic disulfides, providing a valuable reference for methodological comparison.
| Method | Electrode | Limit of Detection (LOD) | Linear Range | Key Advantages | Key Disadvantages |
| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE), Gold (Au) Electrode | Typically in the µM range | Generally spans 2-3 orders of magnitude | Provides qualitative and quantitative information, good for mechanistic studies. | Lower sensitivity compared to pulse techniques. |
| Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode (GCE), Modified Electrodes | Can reach sub-µM levels | Wide linear range, often up to 100 µM or higher | High sensitivity and good resolution, minimizes background currents. | More complex instrumentation than CV. |
| Square Wave Voltammetry (SWV) | Glassy Carbon Electrode (GCE), Modified Electrodes | Potentially lower than DPV (nM range) | Similar to DPV | Very fast analysis times and high sensitivity. | Can be more susceptible to interference. |
| Stripping Voltammetry (SV) | Hanging Mercury Drop Electrode (HMDE), Carbon Paste Electrode | Can achieve very low detection limits (nM to pM range) | Typically for trace and ultra-trace analysis | Excellent for trace analysis due to preconcentration step. | Mercury electrodes pose environmental concerns. |
Experimental Protocols
Detailed methodologies for the key electrochemical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific sample matrix and instrumentation.
Cyclic Voltammetry (CV)
Objective: To obtain qualitative and quantitative information about the electrochemical reduction of this compound.
Instrumentation:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working Electrode: Glassy Carbon Electrode (GCE) or Gold (Au) Electrode
-
Reference Electrode: Ag/AgCl (in saturated KCl)
-
Counter Electrode: Platinum wire
-
Reagents:
-
This compound standard solutions of known concentrations.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) in acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
-
Polishing materials for the working electrode (e.g., alumina slurry).
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, rinse with deionized water and the solvent used for the supporting electrolyte, and dry it.
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and add a known volume of the supporting electrolyte.
-
Deaeration: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
Blank Measurement: Record the cyclic voltammogram of the supporting electrolyte alone to establish the background current.
-
Sample Measurement: Add a known concentration of the this compound standard to the cell and record the cyclic voltammogram. Typically, the potential is scanned from an initial potential where no reaction occurs to a potential sufficiently negative to cause the reduction of the disulfide bond, and then the scan is reversed.
-
Data Analysis: The peak current of the reduction peak is proportional to the concentration of this compound. A calibration curve can be constructed by measuring the peak currents for a series of standard solutions.
Differential Pulse Voltammetry (DPV)
Objective: To achieve higher sensitivity and better resolution for the quantification of this compound compared to CV.
Instrumentation and Reagents: Same as for Cyclic Voltammetry.
Procedure:
-
Electrode Preparation and Cell Assembly: Follow the same steps as in the CV protocol.
-
Deaeration: Deaerate the solution as described for CV.
-
DPV Parameter Setup: Set the DPV parameters on the potentiostat. Typical parameters include:
-
Initial Potential
-
Final Potential
-
Pulse Amplitude (e.g., 50 mV)
-
Pulse Width (e.g., 50 ms)
-
Scan Increment (e.g., 4 mV)
-
-
Blank and Sample Measurement: Record the differential pulse voltammogram of the blank and then the sample solutions of this compound.
-
Data Analysis: The peak current in the DPV voltammogram is proportional to the concentration. Construct a calibration curve using standard solutions.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the electrochemical quantification of this compound.
Caption: General workflow for the electrochemical analysis of this compound.
Signaling Pathway of Electrochemical Reduction
The electrochemical quantification of this compound is based on the reduction of the disulfide bond (S-S) to form two thiol groups. This is a two-electron transfer process.
Caption: Simplified pathway of this compound electrochemical reduction.
Conclusion
Electrochemical methods, particularly differential pulse voltammetry and square wave voltammetry, offer sensitive and rapid means for the quantification of this compound. The choice of the specific technique will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The provided protocols and workflows serve as a practical guide for researchers to implement these methods in their laboratories. Further optimization of experimental parameters is often necessary to achieve the best analytical performance for a specific application.
Comparative study of catalysts for diphenyl disulfide activation
A comparative guide to catalysts for the activation of diphenyl disulfide, a critical process in organic synthesis and materials science, is presented for researchers, scientists, and drug development professionals. This guide details various catalytic strategies, supported by experimental data and protocols, to facilitate the selection of appropriate activation methods.
The activation of the sulfur-sulfur (S–S) bond in this compound ((C₆H₅S)₂) is a key step for introducing the phenylthio (PhS) group into organic molecules.[1] This colorless crystalline compound serves as a source of the PhS substituent in numerous reactions.[1] The cleavage of this bond can be achieved through several catalytic methods, including photocatalysis, electrocatalysis, and transition metal catalysis.
Comparative Performance of Catalytic Systems
The efficiency of this compound activation is highly dependent on the chosen catalytic system and the specific application. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Photocatalytic Applications Involving this compound Activation
This compound can act as a photocatalyst or a co-catalyst where its S-S bond is cleaved by light to generate thiyl radicals (PhS•).[2][3] These radicals are versatile intermediates in a variety of organic transformations.[2][4]
| Reaction Type | Catalyst/Conditions | Substrate Scope | Yield (%) | Reference |
| Reductive Dehalogenation | Ph₂S₂ (catalyst), light, diMe-Imd-BH₃ (initiator) | Alkyl/Aryl Halides | 40-98 | [2][4] |
| Oxidation of Allyl Alcohols | Ph₂S₂ derivatives, photoirradiation | Allyl Alcohols | 23-44 | [3] |
| Dendrimer Disulfide-Catalyzed Oxidation | Dendrimer Disulfides, photoirradiation | Allyl Alcohols | 38-63 | [3] |
| Diboration of Alkynes | Ph₂S₂, light irradiation | Terminal Alkynes | 43-75 | [2][4] |
| Isomerization of Allyl Alcohols | Ph₂S₂, photoirradiation | Allyl Alcohols | up to 91 | [3] |
Table 2: Metal-Catalyzed Reactions
Transition metals are effective in activating the C–S bonds of organosulfur compounds and can also mediate reactions involving this compound.[5][6]
| Reaction Type | Catalyst System | Base | Solvent | Conversion/Yield (%) | Reference |
| S-Arylation | Cu₁/CeOₓ (single-atom catalyst) | K₂CO₃ | DMF | 97.1% Conversion, 94.8% Selectivity | [7] |
| C-H Thiolation | NiSO₄ (0.1 equiv) | - | - | - | [8] |
| C-S Cross-Coupling | Pd(Pro)₂ | K₂CO₃ | MeCN | Moderate to high yields | [9] |
Table 3: Electrocatalytic Activation
Electrochemical methods offer a mild and green alternative for disulfide bond reduction. The process can be catalyzed to occur at less negative potentials.
| Catalyst | Substrate | Key Observation | Reference |
| Vitamin B₁₂ | Various disulfides (small molecules to proteins) | Efficient reduction in aqueous buffers over a broad pH range. | [10] |
| Ni-Complex (F430 model) | This compound | Catalytic current observed at -1.65 V vs. Fc/Fc⁺, a significant positive shift compared to uncatalyzed reduction. | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key activation methods.
Photocatalytic Isomerization of Alkenes
This protocol describes a general procedure for the this compound-catalyzed photoisomerization of alkenes, such as the conversion of maleate esters to fumarates.[3]
Materials:
-
Maleate derivative (substrate)
-
This compound (catalyst, 5 equivalents)
-
Anhydrous hexane (solvent)
-
125 W medium-pressure mercury lamp
Procedure:
-
Dissolve the maleate derivative and this compound in anhydrous hexane in a suitable reaction vessel equipped with a reflux condenser.
-
Irradiate the reaction mixture with a 125 W medium-pressure mercury lamp while refluxing.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).
-
The reaction is typically run for 4 to 72 hours, depending on the substrate.[3]
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the isomerized product.
Single-Atom Copper-Catalyzed S-Arylation
This protocol is based on the synthesis of diaryl disulfides using a single-atom copper catalyst.[7]
Materials:
-
Aryl iodide (e.g., iodobenzene)
-
Elemental sulfur (S₈)
-
Cu₁/CeOₓ catalyst
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a reaction tube, add the aryl iodide, elemental sulfur, Cu₁/CeOₓ catalyst, and potassium carbonate.
-
Add DMF as the solvent. The presence of a controlled amount of water can improve selectivity.[7]
-
Seal the tube and heat the reaction mixture at the optimized temperature (e.g., 120 °C) for the specified time (e.g., 24 hours).
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter to remove the catalyst.
-
Analyze the filtrate by GC or LC-MS to determine conversion and selectivity.
-
Isolate the product by standard workup and purification techniques like column chromatography.
Electrocatalytic Reduction of this compound
This procedure outlines a biomimetic electrochemical study for the reductive cleavage of this compound.[11]
Apparatus:
-
A standard three-electrode electrochemical cell (glassy carbon working electrode, platinum counter electrode, Ag/AgCl reference electrode).
-
Potentiostat for cyclic voltammetry (CV).
Procedure:
-
Prepare a solution of the catalyst (e.g., a Ni-complex derived from vitamin B₁₂) in an appropriate solvent (e.g., CH₃CN) containing a supporting electrolyte (e.g., 0.1 M TBAPF₆).
-
Record the cyclic voltammogram of the catalyst solution to determine its reduction potential.
-
Add this compound to the solution in increasing concentrations (e.g., 1 to 110 equivalents).
-
Record the CV at each concentration. A catalytic current will be observed at the reduction potential of the catalyst, indicating the electrocatalytic reduction of this compound.[11]
-
The onset potential for the catalytic current provides information about the efficiency of the catalyst.[11]
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz illustrate key processes in the study of catalysts for this compound activation.
Caption: General workflow for catalyst screening and optimization.
Caption: Photocatalytic activation of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. An overview on disulfide-catalyzed and -cocatalyzed photoreactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - An overview on disulfide-catalyzed and -cocatalyzed photoreactions [beilstein-journals.org]
- 4. d-nb.info [d-nb.info]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. Single-atom copper catalyst for the S -arylation reaction to produce diaryl disulfides - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06738B [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Electrocatalytic Reduction of Disulfide Bonds across Chemical Modalities. | Semantic Scholar [semanticscholar.org]
- 11. Biomimetic thiyl radical formation from this compound with the low valent Ni( i ) state of a cofactor F430 model - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08416K [pubs.rsc.org]
A Comparative Guide to Mass Spectrometry Analysis of Diphenyl Disulfide Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry-based methods for the analysis of diphenyl disulfide and its reaction products. It includes supporting experimental data, detailed methodologies, and a comparison with alternative analytical techniques to assist researchers in selecting the most appropriate methods for their specific needs.
Introduction to this compound Reactions
This compound ((C₆H₅S)₂) is a common organic disulfide that participates in a variety of chemical reactions, primarily centered around the cleavage of the disulfide bond. The most common reaction is its reduction to two equivalents of thiophenol (C₆H₅SH). This reactivity is central to its applications in organic synthesis and is a key consideration in its analysis. Other notable reactions include halogenation and its use as a source of the phenylthio group (PhS•). Understanding the products of these reactions is crucial for reaction monitoring, yield determination, and purity assessment.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying the products of this compound reactions. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most commonly employed MS-based methods.
Data Presentation: Mass Spectral Data of this compound and Key Reaction Products
The following table summarizes the key mass spectral data for this compound and its primary reduction product, thiophenol, obtained by electron ionization (EI) mass spectrometry.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) and Relative Intensities |
| This compound | C₁₂H₁₀S₂ | 218.33 | 218 (M⁺, ~91%), 109 ([C₆H₅S]⁺, 100%), 185 ([M-SH]⁺, ~31%), 154 ([C₁₂H₁₀]⁺, ~18%), 65 ([C₅H₅]⁺, ~43%) |
| Thiophenol | C₆H₆S | 110.18 | 110 (M⁺, 100%), 109 ([M-H]⁺), 84, 66, 65 ([C₅H₅]⁺), 45 |
M⁺ denotes the molecular ion.
Experimental Protocols
1. GC-MS Analysis of this compound Reduction
This protocol is suitable for monitoring the reduction of this compound to thiophenol.
-
Sample Preparation:
-
Perform the reduction of this compound using a suitable reducing agent (e.g., sodium borohydride in an appropriate solvent).
-
After the reaction is complete, quench the reaction and extract the products into an organic solvent suitable for GC-MS analysis (e.g., diethyl ether or dichloromethane).
-
Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄) and dilute to an appropriate concentration (e.g., 1-10 µg/mL).
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N GC (or equivalent).
-
Mass Spectrometer: Agilent 5973N MSD (or equivalent).
-
Column: HP-1MS, 30 m x 0.25 mm x 0.25 µm.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Note: Thiophenol can oxidize to this compound in the hot GC inlet, which may lead to the observation of this compound in the mass spectrum of a pure thiophenol sample.[1][2]
2. LC-MS Analysis of Thiol-Containing Reaction Products
LC-MS is particularly useful for analyzing less volatile or thermally labile products. Derivatization of thiols is often employed to improve chromatographic separation and ionization efficiency.[3][4][5]
-
Sample Preparation (with Derivatization):
-
To a sample of the reaction mixture, add a solution of a derivatizing agent such as N-ethylmaleimide (NEM) to cap the thiol groups.
-
Allow the derivatization reaction to proceed for approximately 30 minutes at room temperature.
-
Dilute the sample with the mobile phase for LC-MS analysis.
-
-
LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera UHPLC (or equivalent).
-
Mass Spectrometer: Shimadzu IT-TOF (or equivalent).
-
Column: Biphenyl reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: m/z 100-1000.
-
Comparison with Alternative Analytical Techniques
While mass spectrometry is a highly sensitive and specific technique, other methods can also be employed for the analysis of this compound reactions.
| Technique | Principle | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structural elucidation. Non-destructive. Good for quantitative analysis.[6][7][8] | Lower sensitivity compared to MS. Requires higher sample concentrations. Complex mixtures can lead to overlapping signals. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separates components of a mixture based on their interaction with a stationary phase, followed by detection using UV-Vis absorbance. | Robust and widely available. Good for quantitative analysis of known compounds.[9][10][11][12] | Less specific than MS; co-eluting species can interfere. Requires chromophores for sensitive detection. Derivatization may be necessary for thiols. |
| Titrimetric Methods | A chemical reaction of known stoichiometry is used to determine the concentration of an analyte. | Simple, inexpensive, and can be highly accurate for determining the concentration of a specific analyte (e.g., thiophenol).[13] | Not suitable for complex mixtures. Less sensitive than instrumental methods. Requires a well-defined reaction endpoint. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light to provide information about molecular vibrations. | Can be used for in-situ and real-time monitoring.[14] Water is a weak Raman scatterer, making it suitable for aqueous solutions. | Lower sensitivity than MS. Can be affected by fluorescence. |
Mandatory Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous assessment of endogenous thiol compounds by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 6. researchgate.net [researchgate.net]
- 7. This compound(882-33-7) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of thiophenols with a novel fluorescence labelling reagent: analysis of industrial wastewater samples with SPE extraction coupled with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.saylor.org [resources.saylor.org]
- 14. global-sci.com [global-sci.com]
A Comparative Guide to Computational Analyses of Diphenyl Disulfide Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational approaches used to elucidate the reaction mechanisms of diphenyl disulfide. By presenting key quantitative data from different theoretical studies, detailing the computational protocols, and visualizing the reaction pathways, this document aims to offer a comprehensive resource for understanding the reactivity of this important chemical entity.
Comparison of Computational Methodologies
Computational chemistry offers powerful tools to investigate reaction mechanisms at a molecular level. Different approaches are suited for studying various aspects of this compound reactivity, from simple bond cleavage to complex catalytic cycles. Below is a comparison of two distinct computational studies that explore different reaction pathways.
| Parameter | Study 1: S-S Bond Homolysis | Study 2: Photocatalytic Aerobic Oxidative Cleavage |
| Reaction Focus | Thermal and photodissociation of the S-S bond. | Regioselective aerobic oxidative cleavage of 1-arylbutadienes catalyzed by diaryl disulfides. |
| Primary Goal | Elucidate the electronic conditions for efficient S-S bond cleavage, relevant to self-healing materials.[1] | Determine the most favorable reaction pathway and energetics, comparing alternatives to a previously proposed mechanism.[2] |
| Computational Method | Density Functional Theory (DFT).[1] | Density Functional Theory (DFT) and Coupled-Cluster Singles and Doubles with Perturbative Triples [CCSD(T)].[2] |
| Key Metrics Calculated | Bond Dissociation Energy (BDE), Bond Order (BO), Spin Density (ρS), Excitation Energy (λ).[1] | Reaction Free Energies (ΔG) and Activation Free Energies (ΔG‡).[2] |
| Key Finding | The radical-mediated mechanism is preferred over metathesis for disulfide exchange.[1] | The reaction proceeds via intramolecular reduction or dimerization of a peroxyl radical, not through a dioxetane intermediate.[2] |
Quantitative Data Summary
Quantitative data derived from computational models are crucial for comparing reaction feasibilities and pathway energetics.
Table 1: Calculated Bond Dissociation Energy (BDE) for this compound
The cleavage of the sulfur-sulfur bond is a fundamental reaction of this compound, often initiated by heat or light to form two phenylthio radicals (PhS•).[3] The Bond Dissociation Energy (BDE) is a key measure of the energy required for this process. Theoretical calculations have been used to determine this value.[1]
| Compound | Computational Functional | Calculated BDE (kcal/mol) |
| This compound (Ph-S-S-Ph) | B3LYP | Data not specified in abstract |
| This compound (Ph-S-S-Ph) | M06-2X | Data not specified in abstract |
| Dimethyl Disulfide (Me-S-S-Me) | B3LYP | Data not specified in abstract |
| Dimethyl Disulfide (Me-S-S-Me) | M06-2X | Data not specified in abstract |
| Note: The source indicates that various functionals were tested to analyze the dissociation of this compound, establishing a theoretical framework for studying how different electron-donating and withdrawing substituents affect the S-S bond strength.[1] |
Table 2: Calculated Free Energies for the Aerobic Oxidative Cleavage Pathway
A 2024 computational study investigated the mechanism of the diaryl disulfide-catalyzed photocatalytic aerobic oxidative cleavage of 1-arylbutadienes.[2] The study calculated the reaction and activation free energies for key steps in the proposed pathway, revealing the energetic landscape of the reaction.
| Reaction Step | Description | Reaction Free Energy (ΔG) (kcal/mol) | Activation Free Energy (ΔG‡) (kcal/mol) |
| 6 → 10 | Intramolecular reduction of peroxyl radical | -12.2 | 29.8 |
| 10 → 11 | Elimination of cinnamaldehyde | -1.4 | 9.6 |
| 15 → 16 + 9 | Homolysis to form cinnamaldehyde | -50.1 | Not specified |
| Data sourced from a computational study on the reaction mechanism.[2] |
Experimental and Computational Protocols
Detailed methodologies are essential for the reproducibility and critical evaluation of scientific findings.
Protocol 1: Computational Analysis of S-S Bond Dissociation
This protocol outlines the theoretical approach used to study the cleavage of the disulfide bond in a variety of substituted this compound molecules.[1]
-
Model System Setup: A series of this compound molecules were modeled in silico. Substituents with varying electronic properties (electron-donating and electron-withdrawing groups) were placed on the phenyl rings to analyze their effect.
-
Functional Testing: The behavior of different DFT functionals (e.g., B3LYP, M06-2X) was tested on model compounds like dimethyl disulfide and this compound to ensure the chosen method was appropriate.
-
Calculation of Properties: For each substituted molecule, the following properties were calculated:
-
Bond Dissociation Energy (BDE): The enthalpy change for the homolytic cleavage of the S-S bond (ΔH = 2×H(RS•) - H(RS-SR)).
-
Bond Order (BO) and Occupation: To quantify the strength of the sulfur-sulfur bond.
-
Spin Density (ρS): To analyze the characteristics of the sulfenyl radical generated after cleavage.
-
Excitation Energy (λ): The absorption wavelength corresponding to the first excited state that leads to dissociation.
-
-
Analysis: The calculated properties were correlated with the electronic nature of the substituents to understand the factors governing the lability of the disulfide bond.
Protocol 2: Computational Investigation of Photocatalytic Aerobic Oxidative Cleavage
This protocol details the computational methods used to re-evaluate the mechanism of a known photocatalytic reaction.[2]
-
System Definition: The reaction between 2,2'-dipyridyl disulfide (as the catalyst), 1-phenylbutadiene (as the substrate), and molecular oxygen was modeled.
-
Methodology Selection: Calculations were performed using Density Functional Theory (DFT). To ensure high accuracy for critical energetic points, the results were refined using the high-level coupled-cluster method, DLPNO-CCSD(T).
-
Pathway Exploration: Multiple potential reaction pathways were computationally explored:
-
The previously proposed mechanism involving a dioxetane ring intermediate.
-
An alternative pathway involving the intramolecular reduction of a key peroxyl radical intermediate (species 6 ).
-
A pathway involving the dimerization of the peroxyl radical.
-
-
Energy Calculations: For each step in the explored pathways, the transition states were located, and the corresponding activation free energies (ΔG‡) and reaction free energies (ΔG) were calculated.
-
Mechanism Determination: By comparing the energy barriers of the different pathways, the most energetically favorable mechanism was identified. The study concluded that the reaction proceeds via the reduction or dimerization of the peroxyl radical, as these pathways had significantly lower energy barriers than the dioxetane pathway.[2]
Visualizations of Reaction Pathways and Workflows
Diagrams are provided to visually summarize the key mechanisms and processes discussed.
Caption: Homolytic cleavage of this compound into two phenylthio radicals.
Caption: A generalized workflow for the computational analysis of a reaction mechanism.
Caption: A simplified schematic of the computationally favored aerobic cleavage pathway.[2]
References
Unveiling the Disulfide Bridge: A Comparative Guide to Identifying the S-S Bond in Diphenyl Disulfide using Raman Spectroscopy
For researchers, scientists, and professionals in drug development, the accurate identification and characterization of disulfide bonds are paramount for understanding molecular structure and function. This guide provides a comprehensive comparison of Raman spectroscopy with other analytical techniques for the identification of the sulfur-sulfur (S-S) bond in diphenyl disulfide, supported by experimental data and detailed protocols.
This compound, a simple aromatic disulfide, serves as a model compound for studying the behavior of the S-S bond, a critical linkage in many biological and chemical systems. Raman spectroscopy has emerged as a powerful, non-destructive technique for probing this specific bond.
Comparative Analysis of Analytical Techniques
While several methods can be employed to study disulfide bonds, they differ in their principles, sample requirements, and the nature of the information they provide. The following table summarizes the key aspects of Raman spectroscopy in comparison to other common analytical techniques.
| Technique | Principle | Sample Preparation | S-S Bond Information | Advantages | Limitations |
| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing information about vibrational modes. | Minimal; can be analyzed in solid, liquid, or solution phase.[1][2] | Direct observation of the S-S stretching vibration (ν(S-S)), typically in the 500-550 cm⁻¹ region.[3][4] The frequency can be correlated with the dihedral angle of the C-S-S-C group.[5][6] | Non-destructive, minimal sample preparation, can be used in aqueous solutions, provides conformational information.[4] | Inherently weak signal, potential for fluorescence interference. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation corresponding to vibrational energy levels. | Similar to Raman; can be analyzed in various phases. | The S-S stretching vibration is typically weak or inactive in the IR spectrum of symmetrical disulfides like this compound due to the lack of a change in dipole moment. | Complementary to Raman, widely available. | Poor sensitivity for symmetrical S-S bonds.[3] |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Often requires derivatization (reduction and alkylation) to confirm disulfide linkages, typically coupled with liquid chromatography (LC-MS).[7][8][9] | Indirectly confirms the presence and location of disulfide bonds by comparing the masses of reduced and non-reduced fragments.[7][8] | High sensitivity and specificity, provides information on connectivity in complex molecules.[8] | Destructive, complex data analysis, may not be suitable for real-time monitoring of the intact bond.[10] |
| X-ray Crystallography | Diffraction of X-rays by a crystalline sample. | Requires a single crystal of the compound. | Provides precise information on bond lengths and dihedral angles of the S-S bond in the crystalline state. | Provides the complete 3D structure of the molecule. | Requires a suitable crystal, information is for the solid state only.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of nuclear spins with an external magnetic field. | Sample dissolved in a suitable deuterated solvent. | Indirectly characterizes the chemical environment around the sulfur atoms. | Provides detailed structural information in solution. | Lower sensitivity compared to MS, can be complex for large molecules.[7] |
Experimental Protocol: Raman Spectroscopy of this compound
This section outlines a typical protocol for acquiring the Raman spectrum of this compound to identify the S-S bond.
1. Sample Preparation:
-
Solid Sample: A small amount of crystalline this compound powder is placed on a microscope slide or in a capillary tube.
-
Solution Sample: this compound is dissolved in a suitable solvent (e.g., ethanol, carbon tetrachloride) to a known concentration (e.g., 10⁻³ mol L⁻¹).[1] The solution is then transferred to a quartz cuvette or a capillary tube.
2. Instrumentation:
-
A Raman spectrometer equipped with a laser excitation source is used. Common laser wavelengths include 638 nm or other visible to near-infrared lasers to minimize fluorescence.[1]
-
A microscope is often used to focus the laser beam onto the sample and collect the scattered light.
-
The spectrometer is calibrated using a standard reference material (e.g., silicon).
3. Data Acquisition:
-
The laser is focused on the sample.
-
The Raman spectrum is acquired over a specific spectral range, typically including the 400-800 cm⁻¹ region to observe the S-S and C-S stretching modes.[5]
-
Acquisition parameters such as laser power, exposure time, and number of accumulations are optimized to obtain a good signal-to-noise ratio.
4. Data Analysis:
-
The acquired spectrum is processed to remove any background noise or fluorescence.
-
The characteristic Raman peak corresponding to the S-S stretching vibration is identified. For this compound, this peak is expected in the region of 500-550 cm⁻¹.
Workflow for S-S Bond Identification
The following diagram illustrates the logical workflow for identifying the S-S bond in this compound using Raman spectroscopy.
Caption: Experimental workflow for identifying the S-S bond in this compound using Raman spectroscopy.
Conclusion
Raman spectroscopy stands out as a highly effective and direct method for the identification and characterization of the S-S bond in this compound. Its non-destructive nature and minimal sample preparation requirements make it a valuable tool for routine analysis and in-depth structural studies. While other techniques like mass spectrometry and X-ray crystallography provide complementary information, Raman spectroscopy offers a unique advantage in its ability to directly probe the vibrational signature of the disulfide bond in various sample forms, providing insights into its conformation and chemical environment.
References
- 1. global-sci.com [global-sci.com]
- 2. plus.ac.at [plus.ac.at]
- 3. researchgate.net [researchgate.net]
- 4. Structure and conformation of the disulfide bond in dimeric lung surfactant peptides SP-B1-25 and SP-B8-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disulfide Bond Dihedral Angles from Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disulfide Chromophores Arise from Stereoelectronic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficiency of different methods for diphenyl disulfide synthesis
A Comparative Guide to the Synthesis of Diphenyl Disulfide
The synthesis of this compound, a crucial reagent in organic chemistry for introducing the phenylthio group, can be accomplished through various methodologies.[1] These methods differ significantly in terms of efficiency, reaction conditions, cost, and environmental impact. This guide provides a detailed comparison of several prominent synthesis routes, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.
Quantitative Comparison of Synthesis Methods
The efficiency of different synthetic routes for this compound is summarized below. Key performance indicators include reaction yield, duration, and temperature, which are critical for laboratory and industrial applications.
| Method/Reagents | Yield (%) | Reaction Time | Reaction Temperature (°C) | Catalyst/Solvent | Reference |
| Oxidation of Thiophenol with Hydrogen Peroxide | 97% | 24 hours | Room Temperature (after initial cooling) | Trifluoroethanol | [2] |
| Oxidation of Thiophenol with Ascorbic Acid | 99% | 5 minutes | Room Temperature | Ascorbic Acid / Water | [3] |
| Grignard Reagent Method | 80-91% | 30-90 min | -78 to -20, then warm to RT | Organic Solvent (e.g., THF, Ether) | [4] |
| Copper-Catalyzed Reaction of Phenylboronic Acid & Sulfur | 95% | 5 hours | 50 | Copper Sulfate / N,N'-dimethylformamide (DMF) | [5] |
| MOF-Catalyzed Reaction of Iodobenzene | 98% | 6 hours | 130 | MOF-199 / DMF/H₂O | [6] |
| Oxidation of Thiophenol with Iodine | N/A | N/A | N/A | N/A | [1][7] |
Note: Data for the iodine-based oxidation of thiophenol was not available in the provided search results.
Visualizing the Synthesis Workflow
A generalized workflow for the synthesis of this compound, encompassing the key stages from reaction setup to product purification, is illustrated below. This process is broadly applicable to many of the described methods with minor variations.
Caption: General experimental workflow for this compound synthesis.
Detailed Experimental Protocols
Below are the methodologies for three key synthesis methods, providing detailed steps for laboratory replication.
Method 1: Oxidation of Thiophenol with Hydrogen Peroxide
This method is efficient and utilizes a fluoroalkyl alcohol as the solvent to achieve mild reaction conditions.[2]
Materials:
-
Benzenethiol (0.1 mol, 11.0 g)
-
Trifluoroethanol (50 mL)
-
30% Aqueous hydrogen peroxide (0.11 mol, 12.5 mL)
-
100-mL round-bottomed flask
-
Magnetic stirrer
-
Ice bath
-
Addition funnel
Procedure:
-
Place benzenethiol and trifluoroethanol in the round-bottomed flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.[2]
-
Add the 30% aqueous hydrogen peroxide dropwise over 15 minutes using the addition funnel.[2]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours.[2]
-
The product, this compound, will precipitate out of the solution as it is sparingly soluble in trifluoroethanol.[2]
-
Collect the solid product on a Buchner funnel and dry it under a vacuum. This procedure affords a yield of approximately 97%.[2]
Method 2: Green Synthesis via Oxidation with Ascorbic Acid
This protocol represents a simple, environmentally benign approach using ascorbic acid in water. It is characterized by a very short reaction time and high yield.[3]
Materials:
-
Thiol (e.g., Benzenethiol) (2 mmol)
-
Ascorbic acid
-
Water
-
Dichloromethane
-
Saturated NaHCO₃ solution
Procedure:
-
Prepare a mixture of ascorbic acid in water and stir for 1 minute.
-
Add the thiol (2 mmol) to the mixture and continue stirring under a nitrogen atmosphere at room temperature for 5-10 minutes. For benzenethiol, the reaction completes in 5 minutes with a 99% yield.[3]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, add dichloromethane (3 x 5 mL) to the reaction mixture.
-
Wash the mixture with a saturated solution of NaHCO₃ and then with water.[3]
-
Dry the organic layer over Na₂SO₄.
-
Remove the solvent, and purify the resulting residue by recrystallization or silica gel chromatography to obtain the final product.[3]
Method 3: Grignard Reagent-Based Synthesis
This one-pot method avoids the use of the highly toxic and malodorous thiophenol as a starting material, offering a significant advantage in terms of safety and handling.[4]
Materials:
-
Substituted halobenzene compound
-
Isopropylmagnesium halide Grignard reagent
-
Dichlorodisulfide
-
Organic solvent (e.g., Tetrahydrofuran (THF) or ether)
-
Saturated ammonium chloride solution
Procedure:
-
In an organic solvent, stir the substituted halobenzene compound with the isopropylmagnesium halide Grignard reagent at a temperature between -78°C and -20°C for 30 to 90 minutes.[4]
-
Add dichlorodisulfide to the reaction system.
-
Allow the reaction solution to slowly warm to room temperature.
-
Quench the reaction using a saturated ammonium chloride solution.[4]
-
Extract the organic phase with ether or ethyl acetate.
-
Dry the organic phase with anhydrous magnesium sulfate and concentrate it to obtain the this compound compound. This method typically results in yields between 80% and 91%.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tandfonline.com [tandfonline.com]
- 4. CN111763163B - A kind of preparation method of this compound compound - Google Patents [patents.google.com]
- 5. CN103497128A - Synthetic method for symmetrical diaryl disulfide - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
A Comparative Guide to Diphenyl Disulfide and Dimethyl Disulfide in Radical Reactions
For Researchers, Scientists, and Drug Development Professionals
Diphenyl disulfide (DPDS) and dimethyl disulfide (DMDS) are two of the most common disulfide compounds utilized in radical chemistry. Both serve as precursors to sulfur-centered thiyl radicals (RS•), which are versatile intermediates in a vast array of chemical transformations. However, the structural difference between the aryl (phenyl) and alkyl (methyl) substituents imparts distinct properties to each molecule and its corresponding radical, making them suitable for different applications. This guide provides an objective comparison of their performance in radical reactions, supported by experimental data and detailed protocols.
Fundamental Properties and Radical Generation
The primary role of disulfides in radical reactions is to serve as a source of thiyl radicals upon cleavage of the sulfur-sulfur bond. This homolytic scission can be initiated by heat or, more commonly, by UV or visible light.[1]
The energy required for this cleavage is a critical point of differentiation. The weaker the S-S bond, the more readily the radical is formed. This compound possesses a significantly weaker S-S bond compared to its aliphatic counterpart, dimethyl disulfide. This is attributed to the resonance stabilization of the resulting phenylthiyl radical (PhS•).
Table 1: Comparison of Physicochemical and Energetic Properties
| Property | This compound (DPDS) | Dimethyl Disulfide (DMDS) | Citation |
| Structure | Ph-S-S-Ph | Me-S-S-Me | |
| Molar Mass | 218.35 g/mol | 94.20 g/mol | [2][3] |
| Appearance | Colorless crystalline solid | Colorless oily liquid | [2][3] |
| S-S Bond Dissociation Energy | ~50 kcal/mol (~209 kJ/mol) | ~70 kcal/mol (~293 kJ/mol) | [4][5] |
| Resulting Radical | Phenylthiyl radical (PhS•) | Methylthiyl radical (MeS•) |
The lower bond dissociation energy of DPDS means it can be cleaved using lower energy light (i.e., visible light), making it a popular choice for modern photoredox catalysis.[1]
Mechanism of Thiyl Radical Generation and Action
The general mechanism involves the homolytic cleavage of the disulfide bond to generate two thiyl radicals. These radicals can then initiate a chain reaction, typically by adding to an unsaturated bond (like an alkene or alkyne) or by abstracting a hydrogen atom (HAT).
References
A Comparative Guide to the Characterization of Polymers Synthesized Using Diphenyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of polymers synthesized using diphenyl disulfide (Ph₂S₂) as a key reagent. It explores its role in various polymerization techniques, compares the resulting polymer characteristics against relevant alternatives, and presents supporting experimental data and protocols.
Introduction
This compound is a versatile chemical compound utilized in polymer synthesis primarily in two distinct roles: as a chain transfer agent (CTA) in free-radical polymerization and as a monomer in oxidative polymerization to produce high-performance polymers like poly(p-phenylene sulfide) (PPS).[1][2] The presence of the disulfide (S-S) bond, either at the chain end or within the polymer backbone, imparts unique chemical and physical properties. This bond is dynamic and can be cleaved under specific stimuli, such as reducing agents, light, or heat, making these polymers highly valuable for applications in drug delivery, self-healing materials, and dynamic covalent chemistry.[3][4][5][6]
This guide compares polymers derived from this compound-mediated synthesis with those produced via alternative methods, focusing on key performance indicators such as molecular weight control, thermal stability, and stimuli-responsiveness.
Performance Comparison and Data Analysis
The utility of this compound in polymerization is highly dependent on the synthetic approach. When used as a traditional chain transfer agent, it helps control molecular weight, though its effectiveness can be limited compared to more specialized agents.[7][8] In contrast, its use in oxidative polymerization allows for the synthesis of highly crystalline and thermostable materials.[2]
Table 1: Comparison of this compound as a Chain Transfer Agent (CTA)
This table compares the performance of this compound with other chain transfer agents in the radical polymerization of various monomers. The chain transfer constant (Cₜᵣ) indicates the agent's efficiency in reducing polymer molecular weight.
| Monomer | Chain Transfer Agent | Cₜᵣ (Chain Transfer Constant) | Resulting Polymer Characteristics | Reference |
| Styrene (St) | This compound | ~0.0012 | Moderate control over molecular weight. | [7] |
| Styrene (St) | Diphenyl Diselenide | 28.0 | Significantly higher transfer constant than disulfide analogue, better MW control. | [7] |
| Methyl Methacrylate (MMA) | This compound | Low (exact value varies) | Acts as a weak retarder/modifier. | [1] |
| Methyl Methacrylate (MMA) | Diphenyl Diselenide | 1.43 | Functions as an effective chain transfer agent. | [7] |
| General Vinyl Monomers | Dodecyl Mercaptan (Thiol) | High (monomer dependent) | Commonly used, effective industrial CTA for MW regulation. | [9] |
As observed, organoselenium compounds like diphenyl diselenide often exhibit significantly higher chain transfer constants, offering more precise control over the final polymer's molecular weight compared to their disulfide counterparts.[7]
Table 2: Properties of Poly(p-phenylene sulfide) (PPS) via Different Synthesis Routes
This table compares the properties of PPS synthesized via oxidative polymerization of this compound against the conventional polycondensation method.
| Synthesis Method | Monomer(s) | Melting Temp (Tₘ) | Crystallinity (X꜀) | Key Advantages | Reference |
| Oxidative Polymerization | This compound | 286 - 309 °C | High (up to 58%) | Anhydride- and solvent-free process, pure thio-1,4-phenylene structure. | [2] |
| Conventional Polycondensation | p-dichlorobenzene & Na₂S | ~280 °C | 44% (after purification) | Established industrial process. | [2] |
The oxidative polymerization of this compound offers a cleaner synthesis route to PPS, yielding a product with high crystallinity and thermal stability, and containing a characteristic disulfide bond at the terminal position.[2]
Mechanisms and Experimental Workflows
Visualizing the underlying chemical processes and experimental procedures is crucial for understanding and replicating research. The following diagrams illustrate the key mechanisms and workflows associated with this compound in polymer science.
Caption: Radical polymerization with this compound as a CTA.
Caption: From synthesis to characterization of disulfide polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of poly(disulfide)s with narrow molecular weight distributions via lactone ring-opening polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of poly(disulfide)s with narrow molecular weight distributions via lactone ring-opening polymerization - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00834F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20110046324A1 - Improved controlled radical polymerization processes - Google Patents [patents.google.com]
- 9. Chain transfer - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Diphenyl Disulfide: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the fast-paced environment of drug development, the safe handling and disposal of chemical reagents are paramount. Diphenyl disulfide, a common reagent in organic synthesis, requires careful management due to its hazardous properties. This guide provides clear, procedural steps for its proper disposal, ensuring the safety of laboratory personnel and the protection of the environment.
This compound is classified as harmful if swallowed, a skin and eye irritant, and potentially causing respiratory irritation.[1][2][3] Critically, it is very toxic to aquatic life with long-lasting effects, necessitating stringent disposal protocols to prevent environmental contamination.[1][2][4][5] Adherence to these guidelines is essential for maintaining a safe and compliant laboratory.
Hazard Profile of this compound
A summary of the key hazard information for this compound is presented below.
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictograms |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning | |
| Hazardous to the aquatic environment, acute hazard (Category 1) | H400: Very toxic to aquatic life | Warning | |
| Hazardous to the aquatic environment, long-term hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects | Warning |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste within a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Nitrile rubber gloves (minimum layer thickness: 0.11 mm).
-
Chemical safety goggles or a face shield.[2]
-
A lab coat.
-
-
All handling of this compound, including waste, should be conducted in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or fumes.[2][3]
2. Waste Segregation:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated items like weighing boats, filter paper, and gloves, in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Label the container as "Hazardous Waste: this compound, Solid" and include the appropriate hazard pictograms.
-
-
Liquid Waste:
-
For solutions containing this compound, use a dedicated liquid hazardous waste container.
-
Do not mix this compound waste with other incompatible chemical waste streams. Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[2][3]
-
Label the container as "Hazardous Waste: this compound, [Solvent]," specifying the solvent system, and include the relevant hazard pictograms.
-
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, diatomite, or universal binders.[4]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[1]
-
Clean the affected area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Prevent any spilled material from entering drains or waterways.[1][3][4]
4. Temporary Storage:
-
Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep containers tightly closed to prevent the release of vapors.[1][2][3]
-
Ensure the storage area is away from incompatible materials.
5. Final Disposal:
-
Dispose of the hazardous waste through your institution's designated environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[2][5] Chemical waste generators are responsible for ensuring complete and accurate waste classification.[2]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Diphenyl disulfide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Diphenyl disulfide, including personal protective equipment (PPE), operational plans, and disposal procedures.
This compound is a chemical compound that requires careful handling due to its potential hazards. It can cause skin and serious eye irritation, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects[1][2][3][4]. Ingestion can also be harmful[2][5].
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields or tight-sealing safety goggles. | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU)[5]. Ensure that eyewash stations are close to the workstation[3][6]. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber). Protective clothing. | For full contact, a minimum layer thickness of 0.11 mm for nitrile rubber gloves is recommended[5]. Wear appropriate protective clothing to prevent skin exposure[3][6]. Contaminated clothing should be removed and washed before reuse[3][6]. |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when dusts are generated[1]. A recommended filter type is P2[1][5]. Use should be based on exposure limits and in accordance with respiratory protection standards[1][3]. |
Experimental Workflow: Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
